molecular formula C10H20ClNO2 B1525243 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride CAS No. 1220033-19-1

3-[2-(Allyloxy)ethoxy]piperidine hydrochloride

Cat. No.: B1525243
CAS No.: 1220033-19-1
M. Wt: 221.72 g/mol
InChI Key: AAXBQRYMECYGFX-UHFFFAOYSA-N
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Description

3-[2-(Allyloxy)ethoxy]piperidine hydrochloride is a chemical compound offered for research and development purposes. As a piperidine derivative, it serves as a valuable heterocyclic building block in medicinal chemistry and pharmaceutical synthesis . The piperidine scaffold is a ubiquitous structure found in a wide range of pharmaceuticals and fine chemicals . The specific functional groups on this molecule, including the allyloxyethoxy side chain, make it a versatile intermediate for constructing more complex target molecules. It is particularly useful for introducing the piperidine moiety into potential active pharmaceutical ingredients (APIs) or for use in the synthesis of other specialized compounds . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-(2-prop-2-enoxyethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-6-12-7-8-13-10-4-3-5-11-9-10;/h2,10-11H,1,3-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXBQRYMECYGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220033-19-1
Record name Piperidine, 3-[2-(2-propen-1-yloxy)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 3-[2-(Allyloxy)ethoxy]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1220033-19-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound, this guide synthesizes information from closely related analogues and general principles of piperidine chemistry to offer a robust resource for researchers. The guide covers the compound's chemical identity, a proposed synthetic route with a detailed experimental protocol, expected analytical characterization, and a discussion of its potential pharmacological applications based on the known bioactivity of similar molecular scaffolds. This document is intended to serve as a foundational resource to stimulate and support further research into this and related compounds.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to interact with a wide range of biological targets.[2] Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, modulation of central nervous system (CNS) targets, antimicrobial effects, and anticancer properties.[2][3] The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in well-defined spatial orientations, makes it a privileged scaffold in drug design.[1]

The subject of this guide, 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride, incorporates an ether linkage and an allyl group, features that can significantly influence its physicochemical properties, metabolic stability, and target engagement. Ether linkages are common in drug molecules and can impact lipophilicity and hydrogen bonding capacity, while the terminal allyl group offers a potential handle for further chemical modification or could be involved in specific receptor interactions.

Chemical Identity and Physicochemical Properties

Based on its chemical name and the structure of a closely related isomer, the fundamental properties of 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride can be defined.[4]

Chemical Structure

Caption: Chemical structure of 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride.

Physicochemical Data

The following table summarizes the predicted and inferred physicochemical properties of the compound.

PropertyValueSource
CAS Number 1220033-19-1Topic
Molecular Formula C₁₀H₂₀ClNO[4]
Molecular Weight 205.72 g/mol [4]
Appearance White to off-white solid (Predicted)General knowledge
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol) (Predicted)General knowledge of hydrochloride salts
Stability Store in a cool, dry place away from light and moisture. Hygroscopic. (Predicted)General knowledge

Synthesis and Purification

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve the formation of the ether linkage as a key step, starting from commercially available piperidine derivatives.

Retrosynthesis Target 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride Intermediate1 3-[2-(Allyloxy)ethoxy]piperidine Target->Intermediate1 HCl Intermediate2 N-Protected 3-(2-hydroxyethoxy)piperidine Intermediate1->Intermediate2 Williamson Ether Synthesis Intermediate3 3-Hydroxypiperidine Intermediate2->Intermediate3 Etherification Reagent1 Allyl bromide Intermediate2->Reagent1 Reagent2 2-Bromoethanol Intermediate3->Reagent2 Reagent3 Protecting Group (e.g., Boc, Cbz) Intermediate3->Reagent3 N-Protection

Caption: Proposed retrosynthetic pathway for the target compound.

Step-by-Step Synthetic Protocol

This protocol is a generalized procedure and may require optimization for optimal yield and purity.

Step 1: N-Protection of 3-Hydroxypiperidine

  • Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) or benzyl chloroformate (CbzCl, 1.1 eq), in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-protected 3-hydroxypiperidine.

Step 2: Etherification with 2-Bromoethanol

  • To a solution of N-protected 3-hydroxypiperidine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or THF, add a strong base such as sodium hydride (NaH, 1.2 eq) at 0 °C.

  • Stir the mixture for 30-60 minutes at 0 °C to form the alkoxide.

  • Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain N-protected 3-(2-hydroxyethoxy)piperidine.

Step 3: Allylation (Williamson Ether Synthesis)

  • Dissolve the N-protected 3-(2-hydroxyethoxy)piperidine (1.0 eq) in a suitable solvent (e.g., THF, DMF).

  • Add a base, such as sodium hydride (1.2 eq), at 0 °C and stir for 30-60 minutes.

  • Add allyl bromide (1.1 eq) dropwise.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Monitor by TLC.

  • Quench the reaction and perform an aqueous workup as described in the previous step.

  • Purify the crude product by column chromatography to yield N-protected 3-[2-(allyloxy)ethoxy]piperidine.

Step 4: Deprotection and Salt Formation

  • Dissolve the purified N-protected intermediate in a suitable solvent (e.g., dioxane, methanol).

  • Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or ethereal HCl) in excess.

  • Stir the mixture at room temperature for 2-4 hours.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product, 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.[3][7] The following are the expected analytical data based on the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the ethoxy bridge protons, and the allyl group protons. The piperidine protons will likely appear as a series of complex multiplets in the upfield region (δ 1.5-3.5 ppm). The ethoxy methylene protons should appear as triplets or multiplets around δ 3.5-4.0 ppm. The allyl group will exhibit characteristic signals: a doublet for the methylene group adjacent to the ether oxygen (around δ 4.0 ppm), a multiplet for the vinyl proton (δ 5.8-6.0 ppm), and two doublets for the terminal vinyl protons (δ 5.1-5.3 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each unique carbon atom in the molecule. The piperidine carbons are expected in the range of δ 20-60 ppm. The carbons of the ethoxy bridge and the allylic methylene carbon will resonate in the δ 60-75 ppm region. The olefinic carbons of the allyl group will appear further downfield, with the terminal CH₂ at approximately δ 117 ppm and the internal CH at around δ 135 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in the positive ion mode is expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base at m/z 186.28.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands:

  • N-H stretch: A broad band in the region of 2400-2800 cm⁻¹ for the secondary ammonium salt.

  • C-H stretch: Bands around 2850-3000 cm⁻¹ for aliphatic C-H bonds.

  • C=C stretch: A peak around 1645 cm⁻¹ for the allyl double bond.

  • C-O stretch: Strong bands in the 1050-1150 cm⁻¹ region corresponding to the ether linkages.

Potential Pharmacological Applications and Future Directions

The structural features of 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride suggest its potential as a modulator of CNS targets. The piperidine scaffold is a well-established pharmacophore for a variety of receptors and transporters in the brain.[8][9]

Structure-Activity Relationship (SAR) Insights
  • CNS Disorders: Many piperidine derivatives exhibit activity at dopamine, serotonin, and norepinephrine transporters, as well as at sigma and histamine receptors.[8][9][10][11] The specific substitution pattern on the piperidine ring is critical for determining receptor affinity and selectivity. The 3-substitution pattern, as seen in the target molecule, is common in compounds with CNS activity.

  • Antidepressant and Anxiolytic Potential: Research on related 3-alkoxymethylpiperidine derivatives has indicated potential antidepressant activity, possibly through the inhibition of biogenic amine reuptake.[12] The ethoxy linker in the title compound could influence its pharmacokinetic profile and ability to cross the blood-brain barrier.

  • Analgesic Properties: The piperidine core is also central to many potent analgesic agents. Further investigation into the interaction of this compound with opioid and other pain-related receptors could be a fruitful area of research.

Proposed Experimental Workflows

To elucidate the pharmacological profile of 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride, the following experimental workflow is recommended:

Pharmacological_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies A Primary Receptor Screening Panel (e.g., CNS-related GPCRs, ion channels, transporters) B Determine Ki at identified targets A->B C Functional Assays (e.g., agonist/antagonist activity, uptake inhibition) B->C D Animal Models of CNS Disorders (e.g., depression, anxiety, pain) C->D Lead Candidate Progression E Pharmacokinetic Profiling (ADME studies) D->E F Preliminary Toxicology Assessment E->F

Caption: A proposed workflow for the pharmacological evaluation of the title compound.

Safety and Handling

As a novel chemical entity, 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride should be handled with care, assuming it may be hazardous. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound is likely hygroscopic.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-[2-(Allyloxy)ethoxy]piperidine hydrochloride is a promising, yet underexplored, molecule within the vast chemical space of piperidine derivatives. While specific experimental data remains scarce, this technical guide provides a solid foundation for future research by outlining its chemical properties, proposing a viable synthetic route, predicting its analytical characteristics, and discussing its potential pharmacological applications based on the rich history of the piperidine scaffold in drug discovery. The insights and protocols presented herein are intended to empower researchers to further investigate this and related compounds, potentially leading to the development of novel therapeutic agents.

References

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available at: [Link]

  • International Journal of Molecular Sciences. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Substituted Piperidine Derivatives. Available at: [Link]

  • PMC. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available at: [Link]

  • ResearchGate. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. (n.d.). Available at: [Link]

  • PubMed. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Available at: [Link]

  • PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Available at: [Link]

  • ResearchGate. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). Available at: [Link]

  • Journal of Medicinal Chemistry. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Available at: [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • PubChem. (n.d.). 3-[2-(Allyloxy)ethyl]piperidine hydrochloride. Available at: [Link]

  • PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • PubMed. (2009). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. Available at: [Link]

  • Google Patents. (n.d.). US20080199161A1 - Coated Filament for Evaporation/Condensation Aerosol Generation of Therapeutic Agents and Methods for Using.
  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available at: [Link]

  • Google Patents. (n.d.). WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.
  • Advance. (2020). US Patent No.11446644. Available at: [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Available at: [Link]

  • Google Patents. (n.d.). (12) United States Patent. Available at: [Link]

  • Justia Patents. (n.d.). Patents Assigned to Entegris, Inc.. Available at: [Link]

  • OSTI.gov. (2019). i, United States Patent. Available at: [Link]

  • The Royal Society of Chemistry. (2007). Supporting Information - Activation of Lewis acid catalyst in the presence of an organic salt containing non-coordinating anion. Available at: [Link]

  • PubChemLite. (n.d.). 3-(alpha-(2-(diethylamino)ethoxy)phenethyl)piperidine dihydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Laboratory Gas-phase Detection of the Cyclopropenyl Cation (C-C3H3 +). Available at: [Link]

  • Alchem Pharmtech. (n.d.). 3-(2-(2-Methoxy-4-methylphenoxy)ethyl)piperidine hydrochloride. Available at: [Link]

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  • PubMed. (2025). A novel Janus nanomachine based on mesoporous silica nanoparticles anisotropically modified with PAMAM dendrimers for enzyme-controlled drug delivery. Available at: [Link]

Sources

Chemical structure of 3-[2-(Allyloxy)ethoxy]piperidine HCl

[1][2]

Chemical Identity & Structural Significance[3][4][5][6]

3-[2-(Allyloxy)ethoxy]piperidine HCl is a specialized heterobifunctional scaffold.[1] It combines a secondary amine (piperidine) with an allyl-functionalized ether tail.[1] This dual functionality makes it a high-value intermediate for "Click" chemistry, cross-linking, and the synthesis of PROTACs (Proteolysis Targeting Chimeras) where linker length and solubility are critical.

Nomenclature & Identifiers
  • IUPAC Name: 3-[2-(prop-2-en-1-yloxy)ethoxy]piperidine hydrochloride[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight:

    • Free Base: 185.26 g/mol

    • HCl Salt: 221.72 g/mol

  • SMILES (Free Base): C=CCOCCOC1CCCNC1[1]

  • Key Substructures:

    • Piperidine Ring: Provides a secondary amine for amide coupling or reductive amination.

    • Ethoxy Linker: A short polyethylene glycol (PEG)-like spacer (diethylene glycol motif) that enhances aqueous solubility and flexibility.[1]

    • Allyl Group: A terminal alkene ready for thiol-ene "click" reactions, olefin metathesis, or oxidation to aldehydes/epoxides.

Stereochemistry

The substituent is at the 3-position of the piperidine ring, creating a chiral center.

  • Racemate: Most commercial building blocks are supplied as the racemate (

    
    ).
    
  • Enantiomers: The

    
     and 
    
    
    enantiomers exhibit distinct spatial orientations. In drug discovery, the
    
    
    or
    
    
    isomer is often selected to match the binding pocket of the target protein.

Structural Analysis & Physical Properties[4]

The hydrochloride salt form renders the compound a stable, water-soluble solid, preventing the oxidation and volatility issues often associated with low-molecular-weight free amines.[1]

PropertyDescription / Value (Predicted)
Physical State White to off-white crystalline solid (HCl salt)
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane).[1]
pKa (Piperidine NH) ~10.8 (Typical for cyclic secondary amines)
H-Bond Donors 2 (NH cation, HCl)
H-Bond Acceptors 3 (Ether oxygens, unprotonated N)
LogP (Free Base) ~0.8 (Estimated; ether chain lowers lipophilicity compared to alkyl analogs)

Synthetic Methodology (Expert Protocol)

Retrosynthetic Logic

The molecule is disassembled into two key precursors:

  • N-Boc-3-hydroxypiperidine: The protected scaffold.[1]

  • 2-(Allyloxy)ethyl tosylate (or bromide): The electrophilic linker.

Step-by-Step Synthesis Protocol
Step 1: Linker Activation

Reagent: 2-(Allyloxy)ethanol (Diethylene glycol monoallyl ether).[1][2] Action: Convert the hydroxyl group to a leaving group (Tosylate).

  • Protocol: React 2-(allyloxy)ethanol with p-toluenesulfonyl chloride (TsCl) in DCM with TEA/DMAP at 0°C.

  • QC Check: TLC should show disappearance of the alcohol (polar) and appearance of the tosylate (non-polar).

Step 2: Williamson Ether Synthesis

Reagents: N-Boc-3-hydroxypiperidine, NaH (60% dispersion), DMF.[1]

  • Protocol:

    • Dissolve N-Boc-3-hydroxypiperidine in anhydrous DMF at 0°C.

    • Add NaH slowly (release of

      
       gas) to form the alkoxide. Stir for 30 min.
      
    • Add 2-(allyloxy)ethyl tosylate dropwise.

    • Heat to 60°C for 4-12 hours.

  • Causality: NaH is chosen over weaker bases to ensure complete deprotonation of the secondary alcohol, which is sterically hindered on the ring. DMF promotes the

    
     reaction.
    
Step 3: Deprotection & Salt Formation

Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the intermediate (N-Boc-3-[2-(allyloxy)ethoxy]piperidine) in dry dioxane or DCM.[1]

    • Add 4M HCl/Dioxane (excess). Stir at RT for 2 hours.

    • Precipitate the product by adding diethyl ether.

    • Filter and dry under vacuum.[3]

  • Self-Validating Step: The formation of a white precipitate indicates successful salt formation.[1] NMR should show the loss of the t-Butyl singlet (~1.4 ppm).

Synthetic Pathway Diagram

SynthesisStart12-(Allyloxy)ethanolInter12-(Allyloxy)ethyl TosylateStart1->Inter1TsCl, TEA, DCMActivationStart2N-Boc-3-hydroxypiperidineInter2N-Boc-3-[2-(allyloxy)ethoxy]piperidineStart2->Inter2NaH, DMFWilliamson EtherInter1->Inter2+ ElectrophileFinal3-[2-(Allyloxy)ethoxy]piperidine HClInter2->Final4M HCl/DioxaneDeprotection

Figure 1: Convergent synthesis route utilizing N-Boc protection strategy.

Analytical Characterization

To ensure scientific integrity, the following spectral signatures must be verified.

Proton NMR ( H NMR, DMSO- )
  • Allyl Region:

    • 
       5.85–5.95 (m, 1H, 
      
      
      )[1]
    • 
       5.15–5.30 (dd, 2H, 
      
      
      )
    • 
       3.95 (d, 2H, 
      
      
      )[1]
  • Ether Linker:

    • 
       3.50–3.70 (m, 4H, 
      
      
      )[1]
  • Piperidine Ring:

    • 
       3.00–3.30 (m, ring protons alpha to N)
      
    • 
       1.50–2.00 (m, ring methylene protons)
      
  • Amine Salt:

    • 
       9.00–9.50 (br s, 2H, 
      
      
      )
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)[1]

  • Expected Ion:

    
     m/z (Free base mass + Proton).
    

Applications in Drug Development[8]

This compound is a "linker-payload" precursor.[1] Its value lies in the orthogonality of its functional groups.

Thiol-Ene "Click" Chemistry

The allyl group reacts rapidly with thiols under UV light or radical initiation.[1]

  • Use Case: Conjugating the piperidine scaffold to cysteine-rich proteins or thiol-modified surfaces.

  • Mechanism: Radical addition across the double bond creates a stable thioether linkage.

PROTAC Linker Design

The ethoxy ether chain mimics a short PEG unit.

  • Function: It provides the necessary spatial separation between the E3 ligase ligand (attached via the piperidine) and the protein of interest (POI) ligand (attached via the allyl-derived handle).

  • Advantage: The ether oxygen improves water solubility compared to all-carbon alkyl chains.[1]

Reactivity Map

ReactivityCenter3-[2-(Allyloxy)ethoxy]piperidineAmideAmide Coupling(Target: Carboxylic Acids)Center->AmideVia NHRedAmReductive Amination(Target: Aldehydes)Center->RedAmVia NHClickThiol-Ene Click(Target: Cysteines/Thiols)Center->ClickVia AllylMetathesisOlefin Metathesis(Target: Alkenes)Center->MetathesisVia AllylOxidationOxidation to Epoxide(Target: Nucleophiles)Center->OxidationVia Allyl

Figure 2: Orthogonal reactivity profile. Red paths utilize the amine; Yellow paths utilize the allyl group.

Handling & Safety

  • Storage: Hygroscopic. Store at -20°C under desiccant. The HCl salt is prone to absorbing moisture which can make accurate weighing difficult.

  • Stability: The allyl ether is generally stable to basic and acidic conditions (except strong Lewis acids which might cleave the ether). Avoid prolonged exposure to UV light to prevent spontaneous polymerization of the allyl group.

  • Safety: Treat as a standard organic amine salt. Wear nitrile gloves and safety glasses. Avoid inhalation of dust.[4]

References

  • PubChem. 3-[2-(Allyloxy)ethyl]piperidine hydrochloride (Analogous Structure).[1] National Library of Medicine.[5] Available at: [Link][1]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry.[1] Angewandte Chemie International Edition. (Foundational text for Allyl reactivity). Available at: [Link][1]

The Ether Linkage at the 3-Position of Piperidine: A Gateway to Modulating Pharmacological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of clinically approved drugs and natural alkaloids.[1][2] Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional arrangements of pharmacophoric elements, enabling potent and selective interactions with a multitude of biological targets. This guide focuses on a specific, yet profoundly impactful, modification of this privileged structure: the incorporation of an ether linkage at the 3-position. The introduction of a 3-alkoxy or 3-aryloxy substituent serves as a powerful tool to modulate the physicochemical properties, pharmacokinetic profile, and target engagement of piperidine-based compounds. We will delve into the synthetic strategies for accessing these derivatives, explore the nuanced structure-activity relationships (SAR) governed by the ether moiety, and present detailed experimental protocols and case studies to provide a comprehensive resource for drug discovery professionals.

Introduction: The Strategic Value of the 3-Ether Piperidine Scaffold

The piperidine ring is a frequently employed scaffold in drug design due to its ability to present substituents in well-defined spatial orientations.[1] The introduction of a substituent at the 3-position, in particular, allows for the exploration of chemical space outside the plane often defined by 4-substituted or 2,6-disubstituted analogs. The ether linkage at this position offers several strategic advantages in drug design:

  • Modulation of Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, influencing solubility and permeability.[3][4] The nature of the substituent on the ether (alkyl vs. aryl) allows for fine-tuning of lipophilicity (LogP), a critical parameter in drug development.[5]

  • Vectorial Exploration of Binding Pockets: The ether linkage provides a flexible yet defined vector for positioning larger alkyl or aryl groups into specific sub-pockets of a target protein, enabling additional van der Waals or pi-stacking interactions.

  • Metabolic Stability: The ether bond is generally more stable to metabolic degradation compared to esters or other labile functional groups, potentially leading to improved pharmacokinetic profiles.

  • Bioisosteric Replacement: The 3-alkoxy or 3-aryloxy group can serve as a bioisostere for other functionalities, such as hydroxyl, ester, or amide groups, while offering distinct electronic and conformational properties.

This guide will provide a detailed exploration of these aspects, grounded in field-proven insights and supported by authoritative references.

Synthetic Pathways to 3-Substituted Piperidine Ether Derivatives

The synthesis of 3-substituted piperidine ethers typically commences from a readily available precursor, 3-hydroxypiperidine. The key transformation is the etherification of the secondary alcohol. Two classical and highly reliable methods dominate this field: the Williamson Ether Synthesis and the Mitsunobu Reaction. The choice between these methods is often dictated by the nature of the alcohol and the ether substituent to be introduced, as well as considerations of stereochemistry.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method that proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[6] In the context of 3-hydroxypiperidine, the reaction involves the deprotonation of the hydroxyl group with a strong base to form the corresponding alkoxide, which then displaces a leaving group on the desired ether side chain.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is typically employed to ensure complete deprotonation of the 3-hydroxyl group without competing nucleophilic attack.[6] The use of a weaker base could lead to an incomplete reaction.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal as it can solvate the cation of the alkoxide without solvating the nucleophilic oxygen anion, thus enhancing its reactivity.[6]

  • Leaving Group: A good leaving group on the electrophile is crucial for an efficient SN2 reaction. Alkyl iodides or bromides are generally preferred over chlorides due to their superior leaving group ability. For less reactive systems, activation of an alcohol as a tosylate or mesylate is a common strategy.

Generalized Experimental Protocol: Williamson Ether Synthesis of N-Boc-3-(benzyloxy)piperidine

  • Deprotonation: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Electrophile: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-3-(benzyloxy)piperidine.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for the synthesis of ethers, particularly when the Williamson ether synthesis is not feasible or when inversion of stereochemistry at the alcohol center is desired.[6][7] This reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), followed by nucleophilic attack by a phenol or another alcohol.[8][9]

Causality Behind Experimental Choices:

  • Reagent Stoichiometry: It is common to use a slight excess of the phosphine and azodicarboxylate (typically 1.1-1.5 equivalents) to ensure complete consumption of the starting alcohol.[7]

  • Order of Addition: The order of reagent addition can be critical. Generally, the alcohol, nucleophile (e.g., a phenol), and triphenylphosphine are mixed first, followed by the slow, dropwise addition of the azodicarboxylate at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.[6]

  • Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction as it is generally inert to the reaction conditions and effectively solubilizes the reagents.[7]

  • Work-up: A significant challenge in the Mitsunobu reaction is the removal of the triphenylphosphine oxide and hydrazine byproducts. Purification often requires careful column chromatography. The use of polymer-supported triphenylphosphine can simplify the work-up, as the phosphine oxide byproduct can be removed by filtration.[10]

Generalized Experimental Protocol: Mitsunobu Reaction for the Synthesis of a 3-Aryloxypiperidine Derivative

  • Reagent Preparation: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq), a substituted phenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere, cool the mixture to 0 °C.

  • Addition of Azodicarboxylate: Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the desired 3-aryloxypiperidine derivative from the triphenylphosphine oxide and diisopropyl hydrazodicarboxylate byproducts.

Diagram of Synthetic Pathways

Synthesis cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction hydroxypiperidine_w N-Protected 3-Hydroxypiperidine alkoxide Piperidine-3-alkoxide hydroxypiperidine_w->alkoxide  NaH, DMF   product_w N-Protected 3-Alkoxypiperidine alkoxide->product_w alkyl_halide R'-X (Alkyl Halide) alkyl_halide->product_w hydroxypiperidine_m N-Protected 3-Hydroxypiperidine product_m N-Protected 3-Aryloxypiperidine hydroxypiperidine_m->product_m phenol Ar-OH (Phenol) phenol->product_m reagents_m PPh₃, DIAD reagents_m->product_m

Caption: Key synthetic routes to 3-ether substituted piperidines.

Structure-Activity Relationships (SAR) of 3-Substituted Piperidine Ethers

The introduction of an ether at the 3-position of the piperidine ring provides a versatile handle to modulate the pharmacological activity of a molecule. The SAR can be systematically explored by modifying both the substituent on the ether oxygen (the "R'" group) and the substituent on the piperidine nitrogen (the "N-substituent").

Impact of the Ether Substituent (R')

The nature of the R' group on the ether oxygen plays a critical role in determining the affinity and selectivity for a given biological target.

  • Alkoxy vs. Aryloxy: The choice between an aliphatic (alkoxy) or an aromatic (aryloxy) substituent can have a profound impact on the pharmacological profile. Aryloxy groups can engage in pi-stacking interactions with aromatic residues in the binding pocket, which is often not possible with simple alkoxy groups.

  • Substituted Aryl Groups: The electronic properties and substitution pattern of an aryloxy group can be fine-tuned to optimize interactions. For example, in a series of 3-phenoxypropyl piperidine analogues developed as ORL1 (NOP) receptor agonists, the substitution on the phenoxy ring was found to be critical for potency.[11]

  • Steric Bulk: The size of the R' group can influence binding affinity by either providing favorable van der Waals contacts or by inducing steric clashes within the binding site.

Case Study: Dopamine D4 Receptor Antagonists

A compelling example of the importance of the 3-ether substituent is found in the development of dopamine D4 receptor (D4R) antagonists. In a series of 3-(benzyloxy)piperidine derivatives, the substituent on the benzyl group was systematically varied to probe the SAR.[11]

CompoundO-Benzyl SubstituentD4R Ki (nM)[11]
8a 3-Fluorobenzyl205.9
8b 3,4-Difluorobenzyl169
8c 4-Fluoro-3-methylbenzyl135
8e 4-Methylbenzyl241
8f 2-Methylbenzyl343

Analysis of SAR:

  • The data indicates that substitutions on the benzyl ring are well-tolerated, with fluorine and methyl groups leading to potent D4R antagonists.

  • The 4-fluoro-3-methylbenzyl derivative 8c exhibited the highest affinity in this series, suggesting a favorable interaction of this substitution pattern within the D4R binding pocket.[11]

  • The slight decrease in activity for the 2-methylbenzyl analog 8f may be due to a minor steric clash.[11]

These findings underscore the importance of systematically exploring the substitution pattern of the aryl ether moiety to optimize ligand-receptor interactions.

Case Study: Sigma Receptor Ligands

The 3-ether piperidine scaffold has also been successfully employed in the development of potent and selective sigma receptor ligands. In a series of disubstituted piperidines, the nature of the substituent on the piperidine nitrogen and the ether linkage at the 3-position were found to be critical for sigma receptor affinity and selectivity over dopamine D2 receptors.[12] The N-cyclopropylmethyl ethers, in particular, demonstrated excellent in vivo potency in animal models predictive of antipsychotic activity.[12]

Diagram of a Generic Pharmacological Screening Cascade

Screening cluster_screening Pharmacological Evaluation Workflow synthesis Synthesis of 3-Ether Piperidine Analogs primary_binding Primary Binding Assay (e.g., Radioligand Binding) synthesis->primary_binding Compound Library functional_assay Functional Assay (e.g., cAMP, Ca²⁺ flux) primary_binding->functional_assay Active Hits selectivity_panel Selectivity Profiling (Off-target screening) functional_assay->selectivity_panel Potent & Efficacious Leads adme_tox In Vitro ADME/Tox (Microsomal stability, hERG) selectivity_panel->adme_tox Selective Leads in_vivo In Vivo Efficacy Studies (Animal Models) adme_tox->in_vivo Optimized Leads

Sources

An In-depth Technical Guide to 3-[2-(Allyloxy)ethoxy]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of the piperidine derivative, 3-[2-(Allyloxy)ethoxy]piperidine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the strategic considerations for incorporating this and similar scaffolds into novel therapeutic agents.

Executive Summary

The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. This guide focuses on a specific derivative, 3-[2-(Allyloxy)ethoxy]piperidine, detailing its fundamental molecular characteristics and providing a framework for its synthesis and potential utility in the development of new chemical entities.

Core Molecular Attributes

The foundational step in the evaluation of any new chemical entity is the precise determination of its molecular formula and weight. These parameters are critical for all subsequent analytical and experimental work.

Molecular Formula and Weight

The chemical structure of 3-[2-(Allyloxy)ethoxy]piperidine is composed of a piperidine ring substituted at the 3-position with a 2-(allyloxy)ethoxy group. A systematic breakdown of its constituent atoms leads to the following molecular formula and weight:

AttributeValue
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol

This data is derived from the elemental composition of the molecule.

Structural Representation

A clear visualization of the molecular structure is paramount for understanding its chemical reactivity and potential biological interactions.

Figure 1: Chemical structure of 3-[2-(Allyloxy)ethoxy]piperidine.

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible and efficient synthesis would likely commence from a commercially available and suitably protected 3-hydroxypiperidine. The synthesis can be envisioned as a two-step process involving sequential etherifications.

Synthetic_Pathway Start N-Boc-3-hydroxypiperidine Intermediate1 N-Boc-3-(2-hydroxyethoxy)piperidine Start->Intermediate1 1. NaH 2. 2-Chloroethanol Product 3-[2-(Allyloxy)ethoxy]piperidine Intermediate1->Product 1. NaH 2. Allyl bromide Deprotection Deprotection Product->Deprotection TFA or HCl

Figure 2: Proposed synthetic workflow for 3-[2-(Allyloxy)ethoxy]piperidine.

Step-by-Step Protocol:

  • Protection of the Piperidine Nitrogen: To prevent unwanted side reactions, the nitrogen of 3-hydroxypiperidine is first protected, commonly with a Boc (tert-butyloxycarbonyl) group.

  • First Etherification: The protected 3-hydroxypiperidine is treated with a strong base, such as sodium hydride, to deprotonate the hydroxyl group, forming an alkoxide. This is followed by reaction with 2-chloroethanol to yield N-Boc-3-(2-hydroxyethoxy)piperidine.

  • Second Etherification: The newly introduced hydroxyl group is then deprotonated with a strong base (e.g., sodium hydride) and subsequently reacted with an allyl halide, such as allyl bromide, to form the desired N-Boc-3-[2-(allyloxy)ethoxy]piperidine.[3]

  • Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), to yield the target compound, 3-[2-(Allyloxy)ethoxy]piperidine.

Physicochemical Properties (Predicted)

Predictive models based on the chemical structure can provide valuable insights into the physicochemical properties of a molecule, which are crucial for assessing its drug-like characteristics.

PropertyPredicted ValueSignificance in Drug Development
LogP ~1.5 - 2.5Lipophilicity, influencing absorption and distribution.
Topological Polar Surface Area (TPSA) ~30 - 40 ŲMembrane permeability and bioavailability.
Hydrogen Bond Donors 1Potential for interactions with biological targets.
Hydrogen Bond Acceptors 3Potential for interactions with biological targets.
Rotatable Bonds 5Conformational flexibility.
Spectroscopic Characterization (Anticipated)

The structural elucidation of the synthesized compound would rely on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the piperidine ring protons, the two methylene groups of the ethoxy linker, and the protons of the allyl group, including the distinctive vinylic protons.

    • ¹³C NMR: Would display ten distinct carbon signals corresponding to the molecular formula. The chemical shifts would be indicative of the different carbon environments (aliphatic, ether-linked, and vinylic).

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the C-O-C ether linkages (around 1100 cm⁻¹), the N-H bond of the piperidine (a broad signal around 3300 cm⁻¹), and the C=C double bond of the allyl group (around 1645 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.

Potential Applications in Drug Discovery

The unique combination of a piperidine scaffold, a flexible ether linker, and a reactive allyl group suggests several potential applications in drug discovery and development.

Scaffold for Novel Therapeutics

The piperidine ring is a well-established pharmacophore found in drugs targeting a wide range of conditions, including neurological disorders, pain, and inflammation.[2][6][7] The 3-[2-(allyloxy)ethoxy]piperidine scaffold can serve as a starting point for the synthesis of libraries of novel compounds for screening against various biological targets.

Role of the Allyl Group

The terminal allyl group is a particularly interesting feature, offering several avenues for further chemical modification and potential biological activity.

  • Covalent Modification: The double bond of the allyl group can be a target for covalent modification, allowing for the design of targeted covalent inhibitors.

  • Metabolic Handle: The allyl group can also serve as a site for metabolic transformations, which can be strategically utilized in prodrug design.

  • Pharmacological Activity: Allyl-containing compounds themselves have been shown to possess a range of biological activities, including anticancer and antimicrobial effects.

Safety and Handling Considerations

While specific toxicological data for 3-[2-(allyloxy)ethoxy]piperidine is not available, a precautionary approach should be taken based on the known hazards of related compounds.

  • Piperidine Derivatives: Many piperidine derivatives are biologically active and may have pharmacological effects. Appropriate personal protective equipment (PPE) should be worn when handling the compound.

  • Allyl Compounds: Some allyl compounds are known to have genotoxic or irritant properties.[8] It is prudent to handle 3-[2-(allyloxy)ethoxy]piperidine in a well-ventilated fume hood and to avoid skin and eye contact.

Conclusion

3-[2-(Allyloxy)ethoxy]piperidine represents a versatile chemical entity with significant potential for application in medicinal chemistry and drug discovery. Its straightforward, albeit theoretical, synthesis and the presence of multiple functional groups for further derivatization make it an attractive scaffold for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential.

References

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • Molecules. (2023).
  • Eder, E., Schiffmann, D., Dornbusch, K., Kütt, W., & Hoffman, C. (1986). Genotoxicity of allyl compounds--a quick screening strategy based on structure-activity relationships and a battery of prescreening tests. Food and Chemical Toxicology, 24(6-7), 667-73.
  • Khanum, S. A., Girish, V., Suparshwa, S. S., & Khanum, N. F. (2009). Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent. Bioorganic & Medicinal Chemistry Letters, 19(7), 1887-91.
  • AWS.
  • Encyclopedia.pub. (2023).
  • ResearchGate.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • National Toxicology Program. (2009). NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide (CASRN 106-95-6)
  • Journal of Medicinal Chemistry. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.
  • Nishikawa, T., et al. (2017). Allyl nitrile: Toxicity and health effects.
  • RSC Medicinal Chemistry. (2022).
  • ResearchGate. Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles.
  • Biogeosciences. (2013).
  • The Journal of Nutrition. (2001). Mechanisms of inhibition of chemical toxicity and carcinogenesis by diallyl sulfide (DAS)
  • Google Patents. (n.d.).
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • MDPI. (2022). Physicochemical, Antioxidant, and Antimicrobial Properties of Three Medicinal Plants from the Western Part of the Rhodope Mountains, Bulgaria.
  • ResearchGate.
  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • Frontiers in Chemistry. (2024).
  • Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy QP.
  • A-Level Chemistry. (n.d.). compared using 13C nmr spectroscopy.
  • ResearchGate. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.

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Technical Guide: Next-Generation Piperidine Building Blocks in Medicinal Chemistry

[1]

Executive Summary

The piperidine ring remains the most prevalent nitrogen heterocycle in FDA-approved therapeutics, appearing in over 70 marketed drugs. However, the traditional "flat" piperidine scaffolds (e.g., 4-phenylpiperidine) are increasingly associated with poor physicochemical profiles, including high lipophilicity and promiscuous binding (off-target toxicity).

This guide addresses the structural evolution of piperidine building blocks , focusing on spirocyclic and fluorinated architectures.[1] These novel motifs offer increased fraction of saturated carbon (


The Piperidine Renaissance: Escaping "Flatland"

The Pharmacophore Challenge

Historically, piperidines were utilized primarily as linkers or basic amine handles. Modern drug discovery demands scaffolds that occupy defined 3D vectors to maximize receptor selectivity while minimizing lipophilicity-driven toxicity.[2]

  • Traditional Approach: 4-substituted piperidines (often achiral, flexible).[2]

  • Modern Requirement: Rigidified, spirocyclic, or stereochemically defined systems.

Structural Logic: Spirocycles and Bridged Systems

Spirocyclic piperidines (e.g., 2,6-diazaspiro[3.3]heptanes or 2,8-diazaspiro[4.5]decanes) restrict conformational entropy. This pre-organization reduces the entropic penalty of binding to a protein target. Furthermore, the orthogonal exit vectors of spiro-systems allow for the exploration of novel chemical space not accessible by planar aromatics.

Visualization: Structural Evolution

The following diagram illustrates the strategic shift from planar systems to 3D-rich building blocks.

PiperidineEvolutioncluster_0Legacy Scaffoldscluster_1Novel Building BlocksFlat4-Phenylpiperidine(High Lipophilicity)SpiroSpirocyclic Piperidines(Defined Vectors)Flat->Spiro Increase Fsp3FluoroFluorinated Piperidines(Metabolic Block)Flat->Fluoro BioisosterismFlexibleFlexible Linkers(High Entropy Cost)BridgedBridged Bicycles(Conformational Lock)Flexible->Bridged Rigidification

Figure 1: Strategic evolution from legacy piperidine scaffolds to high-Fsp3, rigidified building blocks.

Design Strategy: Fluorination & Spirocyclization[1][2]

Fluorine as a Physicochemical Tuner

Incorporating fluorine into the piperidine ring is not merely a metabolic block; it is a tool to modulate the basicity of the nitrogen.[3]

  • The

    
     Effect:  A standard piperidine nitrogen has a 
    
    
    
    
    10-11.[2] This high basicity often leads to phospholipidosis or hERG channel inhibition (cardiotoxicity).[2]
  • Solution: Proximal fluorination (e.g., 3,3-difluoropiperidine) utilizes the inductive electron-withdrawing effect (

    
    ) to lower the 
    
    
    to the 6-8 range, improving oral bioavailability and reducing lysosomal trapping.
  • Conformational Control: The gauche effect of C-F bonds can lock the piperidine ring into specific chair conformations, favoring axial fluorine orientation.

Case Study: SHP2 Inhibitors

Recent work by Novartis and PharmaBlock on SHP2 allosteric inhibitors demonstrated that replacing a flat aromatic linker with a spirocyclic piperidine (e.g., 1-azaspiro[3.5]nonane) maintained potency while significantly improving aqueous solubility and reducing CYP450 inhibition [1].

Validated Protocol: Photoredox -C-H Functionalization[1][4]

To access highly substituted piperidine building blocks without de novo synthesis, we utilize a photoredox-catalyzed

24
Reaction Mechanism

The reaction proceeds via an oxidation-deprotonation sequence to generate an

2

PhotoredoxMechanismCat_GSIr(III) (Ground State)Cat_ES*Ir(III) (Excited)Cat_GS->Cat_ES Blue LED (450 nm)Cat_ES->Cat_GS SET (Oxidation)SubstratePiperidine SubstrateRadicalα-Amino RadicalSubstrate->Radical HAT / ETProductα-Arylated PiperidineRadical->Product Radical Trap (+ Arene)AreneCyanoarene

Figure 2: Mechanistic flow of photoredox

Experimental Procedure (Bench-Ready)

Objective: Synthesis of 2-aryl-piperidine derivatives.

Reagents:

  • Substrate:

    
    -Boc-piperidine (1.0 equiv)[2]
    
  • Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv)

  • Photocatalyst:

    
     (1.0 mol%)
    
  • Solvent: Acetonitrile (

    
    )
    
  • Additives: Quinuclidine (HAT catalyst, 20 mol%),

    
     (10 equiv)
    

Step-by-Step Protocol:

  • Setup: In an 8 mL borosilicate vial equipped with a magnetic stir bar, add

    
     (1.0 mol%), 1,4-dicyanobenzene (1.5 equiv), and quinuclidine (20 mol%).
    
  • Addition: Add

    
    -Boc-piperidine (1.0 equiv) and dissolve in degassed Acetonitrile. Add water (10 equiv) to facilitate proton transfer.[2]
    
  • Deoxygenation: Seal the vial with a septum cap. Sparge with nitrogen gas for 15 minutes to remove

    
     (critical: 
    
    
    quenches the triplet state of Iridium).
  • Irradiation: Place the vial 2 cm away from a 34W Blue LED lamp (approx 450 nm). Stir vigorously at room temperature for 24 hours. Fan cooling is recommended to maintain temp < 30°C.[2]

  • Workup: Dilute the reaction mixture with EtOAc (20 mL) and wash with saturated

    
     followed by brine.
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). Note: The product may be UV-active; use TLC monitoring.[2]
    

Self-Validation Check:

  • Color Change: Reaction mixture typically transitions from yellow to dark orange/brown.[2]

  • TLC: Monitor the disappearance of the dicyanobenzene (limiting reagent in some variations, though here used in excess) or the appearance of a fluorescent spot.

Physicochemical Profiling Data

The following table contrasts a standard piperidine building block with its novel counterparts, highlighting the improvements in medicinal chemistry parameters.

Property4-Phenylpiperidine (Standard)3,3-Difluoropiperidine (Novel)2-Azaspiro[3.3]heptane (Novel)

0.541.001.00
LogP (Lipophilicity) 2.4 (High)0.8 (Low)0.5 (Low)

(Basicity)
~10.5~7.2~10.0
Metabolic Stability Low (Aryl oxidation)High (C-F block)High (Steric protection)
Solubility LowHighVery High
Primary Utility Linker / ScaffoldBioisostereRigid Spacer

Data aggregated from internal profiling and literature sources [3, 4].

Emerging Technologies (2025 Outlook)

While photoredox remains a staple, Biocatalytic Radical Cross-Coupling is emerging as a powerful alternative. A 2024 study demonstrated the use of engineered enzymes to selectively oxidize C-H bonds in piperidines, followed by Nickel-electrocatalyzed coupling [5].[5] This method avoids precious metals and offers superior regioselectivity for complex building blocks.[2]

References

  • PharmaBlock. (2024).[2][6] Spirocyclic Piperidines in Drug Discovery: Advantages and Applications. PharmaBlock Whitepaper.[2][1] Link

  • Walker, M. et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization.[7][4][8][9] Journal of the American Chemical Society.[4][8][9] Link

  • BenchChem. (2025).[2] The Discovery and Strategic Application of Fluorinated Piperidines in Modern Drug Development.[10] BenchChem Technical Guide.[2] Link

  • HitGen. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.[2][1][11] Link

  • Scripps Research & Rice University. (2024).[2][5] New modular strategy reduces piperidine synthesis steps for pharmaceuticals.[2][5] Science / News-Medical.[2] Link

Technical Guide: Design and Application of N-Allyl Piperidine Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Heterobifunctional Linkers Containing Piperidine and Allyl Groups Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

In the architecture of targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs), the linker is no longer a passive spacer but a critical determinant of physicochemical properties and ternary complex stability.[] This guide details the design, synthesis, and application of N-Allyl Piperidine -based linkers. This specific scaffold offers a dual advantage: the piperidine ring introduces structural rigidity and solubility-enhancing basicity, while the allyl group serves as a versatile, orthogonal handle for either late-stage "thiol-ene" bioconjugation or Palladium-labile protection (Alloc-like strategy).

Structural Logic and Design Principles

The Piperidine Core: Rigidity and Solubility

Unlike flexible polyethylene glycol (PEG) or alkyl chains, piperidine introduces a defined vector to the linker.[]

  • Entropic Advantage: The six-membered ring restricts conformational freedom, reducing the entropic penalty upon ternary complex formation (Target-Linker-E3 Ligase).[]

  • Solubility Modulation: The piperidine nitrogen (typically pKa ~10–11) is protonated at physiological pH. This introduces a positive charge that significantly improves the aqueous solubility of hydrophobic warheads, a common challenge in PROTAC design.

The Allyl Handle: Orthogonality

The allyl group (


) attached to the piperidine nitrogen provides unique chemical orthogonality compared to standard amide or ester linkages.
  • Stability: It is stable against standard acidic (TFA) and basic (piperidine/DMF) conditions used in Fmoc solid-phase synthesis.

  • Reactivity: It remains inert until activated by specific conditions:

    • Radical Thiol-Ene Addition: For covalent conjugation to cysteine residues or thiol-modified payloads.[2]

    • Pd(0) Catalysis: For controlled deprotection (unmasking the secondary amine).

Comparative Physicochemical Profile

The following table contrasts the N-Allyl Piperidine linker against standard linker motifs.

FeaturePEG ChainAlkyl ChainN-Allyl Piperidine
Conformation Highly Flexible (Floppy)FlexibleRigid / Vectorial
Solubility High (Hydrophilic)Low (Lipophilic)High (Ionizable)
Metabolic Stability Oxidative degradation riskGoodHigh (Ring stability)
Synthetic Utility Passive SpacerPassive SpacerActive "Click" Handle
pKa Influence NeutralNeutralBasic (~10.5)

Synthesis Protocol: N-Allyl Piperidine-4-Carboxylic Acid Linker

This protocol describes the synthesis of a core heterobifunctional building block: N-allyl-4-piperidinecarboxylic acid. This molecule features a carboxylic acid for attachment to a warhead (via amide bond) and an allyl group for subsequent conjugation.

Reagents
  • Starting Material: Ethyl isonipecotate (Ethyl piperidine-4-carboxylate).

  • Alkylation Agent: Allyl bromide (or Allyl methyl carbonate for Pd-catalyzed route).

  • Base: Potassium Carbonate (

    
    ) or DIPEA.
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology
  • Dissolution: Dissolve ethyl isonipecotate (1.0 eq) in anhydrous ACN (0.2 M concentration).

  • Base Addition: Add

    
     (2.0 eq) and stir at room temperature for 15 minutes.
    
  • Alkylation: Add allyl bromide (1.1 eq) dropwise at

    
     to prevent over-alkylation.
    
  • Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor by TLC or LC-MS (Expected [M+H]+ shift).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Hydrolysis (Ester Cleavage): Treat the crude ethyl ester with LiOH (3.0 eq) in THF/Water (3:1) at room temperature for 2 hours to reveal the free carboxylic acid.

  • Purification: Acidify to pH 4 with 1M HCl and extract. If necessary, purify via reverse-phase flash chromatography (C18).

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of synthesizing and utilizing this linker.

SynthesisWorkflow Start Ethyl Isonipecotate (Secondary Amine) Step1 N-Alkylation (Allyl Bromide / K2CO3) Start->Step1 Intermed N-Allyl Ethyl Ester Step1->Intermed Step2 Hydrolysis (LiOH / THF:H2O) Intermed->Step2 Product N-Allyl Piperidine-4-COOH (Linker Core) Step2->Product

Caption: Figure 1. Synthetic route for generating the N-Allyl Piperidine heterobifunctional linker core.

Application A: Thiol-Ene "Click" Conjugation

The most powerful application of the N-allyl piperidine linker is its ability to undergo radical-mediated thiol-ene addition. This reaction is highly efficient, water-compatible, and orthogonal to standard amine/acid coupling.

Mechanism

The reaction proceeds via a radical chain mechanism initiated by light (photoinitiation) or heat. A thiyl radical (


) adds to the allyl double bond in an anti-Markovnikov fashion, creating a stable thioether bond.
Protocol (Photo-Initiated)

Reagents:

  • Linker-Warhead Construct: Containing the N-allyl piperidine moiety.[3]

  • Thiol Partner: Cysteine-containing peptide, E3 ligand thiol, or thiolated protein.

  • Initiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) or DPAP (2,2-Dimethoxy-2-phenylacetophenone).

  • Light Source: 365 nm UV LED (or 405 nm for LAP).

Steps:

  • Mix: Dissolve the N-allyl construct (1.0 eq) and the Thiol partner (1.2 eq) in degassed PBS/DMF (pH 7.4).

  • Initiator: Add LAP (0.1 eq).

  • Irradiation: Irradiate at 365 nm for 15–30 minutes at room temperature.

  • Quench: Reaction stops upon removal of light.

  • Analysis: Analyze by LC-MS. The product will show a mass increase corresponding to the thiol partner.

Mechanistic Pathway Diagram

ThiolEneMechanism Initiator Photoinitiator (hv) ThiylRad Thiyl Radical (RS•) Initiator->ThiylRad Generates Allyl N-Allyl Piperidine (Alkene) ThiylRad->Allyl Radical Addition CarbonRad Carbon-Centered Radical Intermediate Allyl->CarbonRad Product Thioether Product (Stable Conjugate) CarbonRad->Product Chain Transfer Product->ThiylRad Regenerates (Cycle) Thiol R-SH (Substrate) Thiol->ThiylRad H-abstraction

Caption: Figure 2. Radical-mediated thiol-ene cycle converting the allyl handle into a stable thioether linkage.

Application B: The "Alloc" Masking Strategy

In complex synthesis, the allyl group can serve as a protecting group for the piperidine nitrogen, allowing the carboxylic acid end to be coupled first. The allyl group is then removed to reveal the secondary amine for further functionalization.

De-allylation Protocol (Tsuji-Trost Conditions)

Reagents:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / TPPTS (for aqueous).
  • Scavenger: N,N-Dimethylbarbituric acid (NDMBA) or Phenylsilane (

    
    ).
    
  • Solvent: DCM or DMF (degassed).

Steps:

  • Preparation: Dissolve the N-allyl piperidine construct in degassed DCM.

  • Scavenger: Add NDMBA (3.0 eq). This nucleophile is critical to irreversibly trap the

    
    -allyl palladium complex.
    
  • Catalysis: Add

    
     (0.05 eq) under Argon.
    
  • Agitation: Stir at room temperature for 1–2 hours.

  • Workup: The solution will turn from yellow to dark/orange. Wash with sodium diethyldithiocarbamate solution (to scavenge Pd) before standard aqueous workup.

References

  • Goranov, M. et al. (2022). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" Organic & Biomolecular Chemistry. [Link]

  • Scanlan, E. M. et al. (2024).[4] "A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow."[5][6] Organic & Biomolecular Chemistry. [Link]

  • Trost, B. M. (2012). "Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation." Journal of the American Chemical Society. [Link]

Sources

Technical Whitepaper: Strategic Sourcing and Utilization of CAS 1220033-19-1

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial availability, sourcing strategy, and quality assurance protocols for CAS 1220033-19-1 , a specialized piperidine-based building block used in medicinal chemistry.

Subject: Commercial Availability & Technical Specifications of CAS 1220033-19-1 Compound Class: Functionalized Piperidine Building Block Primary Application: Fragment-Based Drug Discovery (FBDD) & Lead Optimization

Executive Summary

CAS 1220033-19-1 is a specialized chemical intermediate, identified as 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride . As a functionalized piperidine derivative, it serves as a critical scaffold in the synthesis of bioactive small molecules, particularly in the development of G-protein-coupled receptor (GPCR) ligands and kinase inhibitors where the piperidine ring acts as a core pharmacophore.

The commercial availability of this compound is characterized by its status as a niche building block . Unlike commodity chemicals, it is primarily sourced through specialized research chemical vendors and aggregators. This guide provides a validated workflow for sourcing, verifying, and handling this compound to ensure data integrity in downstream assays.

Chemical Identity & Technical Specifications

Understanding the physicochemical properties of CAS 1220033-19-1 is prerequisite to successful sourcing and experimentation. The presence of the allyloxy group provides a versatile "handle" for further chemical modification (e.g., olefin metathesis or thiol-ene click chemistry), while the piperidine nitrogen serves as a key point for amidation or alkylation.

Physicochemical Profile
PropertySpecification
CAS Number 1220033-19-1
Chemical Name 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride
Molecular Formula C₁₀H₁₉NO₂ · HCl
Molecular Weight ~221.72 g/mol (Salt form)
Appearance White to off-white solid / crystalline powder
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
Key Functional Groups Secondary Amine (Piperidine), Allyl Ether, Ether Linkage
Structural Utility in Drug Design

The 3-substituted piperidine motif is a privileged structure in medicinal chemistry. The specific 2-(allyloxy)ethoxy side chain offers two distinct advantages:

  • Solubility Enhancement: The ether linkage increases polarity compared to alkyl chains.

  • Synthetic Versatility: The terminal alkene (allyl group) allows for late-stage functionalization, making it an ideal candidate for Diversity-Oriented Synthesis (DOS) libraries.

Commercial Availability & Sourcing Strategy

Sourcing CAS 1220033-19-1 requires navigating a fragmented supply chain. It is rarely held in bulk stock by major catalog vendors (e.g., Sigma-Aldrich) and is typically supplied by specialized building block manufacturers (e.g., Enamine, ChemBridge, Aurora Fine Chemicals).

Supply Chain Classification
  • Tier 1 (In-Stock): Specialized libraries (e.g., Enamine REAL Database). Lead time: 1-2 weeks.

  • Tier 2 (Make-on-Demand): Custom synthesis vendors. Lead time: 4-6 weeks.

  • Tier 3 (Aggregators): Platforms like MolPort, eMolecules, or ChemSpace. These vendors do not hold stock but manage logistics from Tier 1/2 suppliers.

Recommended Sourcing Workflow

To mitigate the risk of batch variability or lead-time delays, researchers should follow this decision matrix:

SourcingWorkflow Start Need CAS 1220033-19-1 CheckAgg Check Aggregators (MolPort, eMolecules) Start->CheckAgg StockStatus In Stock? CheckAgg->StockStatus DirectOrder Order from Primary Vendor StockStatus->DirectOrder Yes (<2 weeks) CustomSyn Request Custom Synthesis StockStatus->CustomSyn No (>4 weeks) QC_Check Internal QC (NMR/LC-MS) DirectOrder->QC_Check CustomSyn->QC_Check Release Release for Synthesis QC_Check->Release Pass

Figure 1: Decision matrix for sourcing niche building blocks like CAS 1220033-19-1.

Quality Assurance & Validation Protocols

Due to the "make-on-demand" nature of this compound, internal validation is mandatory . Vendor Certificates of Analysis (CoA) should be verified, particularly to ensure the integrity of the allyl group (susceptible to oxidation or polymerization) and the stoichiometry of the hydrochloride salt.

Analytical Validation Protocol

Method A: 1H-NMR Spectroscopy (Identity)

  • Solvent: DMSO-d6 or D2O.

  • Key Signals:

    • Allyl Group: Multiplet at ~5.8-6.0 ppm (1H, -CH=), Doublet at ~5.1-5.3 ppm (2H, =CH₂).

    • Piperidine Ring: Multiplets at ~2.8-3.4 ppm (protons adjacent to N).

    • Ether Linkage: Multiplets at ~3.5-3.7 ppm.

  • Acceptance Criteria: Integration ratios must match the expected structure within ±5%. No unidentified peaks >1%.[1]

Method B: LC-MS (Purity & Mass)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Mass: [M+H]⁺ = 186.15 (Free base mass + 1). Note: The HCl salt will dissociate in the source.

  • Acceptance Criteria: Purity >95% by UV area under the curve (AUC).

Handling, Stability, and Storage

The presence of the secondary amine and the allyl ether requires specific handling to prevent degradation.

Stability Risks
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Absorption of moisture can alter stoichiometry and weight precision.

  • Oxidation: The allyl ether is potentially sensitive to long-term exposure to air/light (peroxidation).

  • Carbamate Formation: The secondary amine will react with atmospheric CO₂ over time if left open.

Storage Protocol
  • Long-Term: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Short-Term (Working Solution): Dissolve in dry DMSO. Stable at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

  • Desiccation: Always equilibrate the vial to room temperature before opening to prevent water condensation.

Synthesis Application Workflow

CAS 1220033-19-1 is typically used as a nucleophile in SNAr reactions or amidation couplings. Below is a standard workflow for incorporating this building block into a drug discovery library.

SynthesisPathway Scaffold Core Scaffold (e.g., Chloropyrimidine) Reaction SNAr Coupling (DIPEA, DMF, 80°C) Scaffold->Reaction Reagent CAS 1220033-19-1 (Nucleophile) Reagent->Reaction Intermediate Intermediate A (Allyl-functionalized) Reaction->Intermediate DivStep Diversification (e.g., Olefin Metathesis) Intermediate->DivStep FinalProduct Final Library Compound DivStep->FinalProduct

Figure 2: Typical synthetic utility of CAS 1220033-19-1 in library generation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]

  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of N-Substituted Derivatives from 3-[2-(Allyloxy)ethoxy]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2] Its saturated, six-membered structure provides a versatile three-dimensional framework that can effectively orient substituents to interact with biological targets.[3] Piperidine derivatives have demonstrated a vast range of pharmacological activities, including roles as anticancer, antiviral, analgesic, and antipsychotic agents.[1][4][5]

The nitrogen atom of the piperidine ring is a critical handle for molecular modification. Substitution at this position (N-substitution) profoundly influences a compound's physicochemical properties, such as basicity (pKa), lipophilicity (logP), and metabolic stability. Consequently, the ability to strategically and efficiently synthesize a library of N-substituted derivatives from a common piperidine core is a fundamental task in drug development.

This guide provides a detailed technical overview and actionable protocols for the synthesis of N-substituted derivatives from 3-[2-(allyloxy)ethoxy]piperidine, a versatile building block carrying both a secondary amine for derivatization and an allyl ether for potential downstream modifications. We will explore three primary synthetic strategies: N-alkylation, reductive amination, and N-acylation.

Core Synthetic Strategies: A Mechanistic Overview

The secondary amine of 3-[2-(allyloxy)ethoxy]piperidine serves as a nucleophile, enabling a variety of bond-forming reactions at the nitrogen atom. The choice of strategy depends on the desired substituent and the overall synthetic plan.

N-Alkylation: Direct Introduction of Alkyl Groups

N-alkylation is a classical and direct method for forming a new carbon-nitrogen bond via a nucleophilic substitution reaction. The piperidine nitrogen attacks an electrophilic alkyl halide (or sulfonate), displacing the leaving group.

  • Mechanism: The reaction proceeds via an SN2 mechanism. A base is typically required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[6]

  • Causality of Reagent Choice:

    • Base: An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is preferred. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.[6] K₂CO₃ is often chosen for its low cost, ease of removal, and moderate reactivity.

    • Solvent: Polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they can solvate the cation of the base and do not interfere with the nucleophilic amine.[6]

    • Alkylating Agent: The reactivity order is generally I > Br > Cl. Alkyl iodides are the most reactive but can be less stable. Alkyl bromides offer a good balance of reactivity and stability.

Reductive Amination: Controlled Alkylation with Carbonyls

Reductive amination is a powerful and highly controlled method for N-alkylation that avoids the overalkylation issues sometimes seen with direct alkylation.[7][8] The process involves two key steps, often performed in a single pot:

  • Imine/Iminium Ion Formation: The piperidine nitrogen attacks an aldehyde or ketone to form a hemiaminal, which then dehydrates to an iminium ion intermediate.

  • Reduction: A selective reducing agent, present in the same pot, reduces the iminium ion to the corresponding tertiary amine.

  • Causality of Reagent Choice:

    • Reducing Agent: The key is to use a hydride donor that reduces the iminium ion much faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and high selectivity.[7] Sodium cyanoborohydride (NaBH₃CN) is also effective but introduces cyanide waste streams.[8][9]

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Acetic acid is sometimes added as a catalyst to facilitate iminium ion formation.[7]

N-Acylation: Synthesis of Amides

N-acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide bond. This transformation converts the basic nitrogen into a neutral amide, which can have significant pharmacological implications.

  • Mechanism: This is a nucleophilic acyl substitution. The piperidine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

  • Causality of Reagent Choice:

    • Base: A scavenger base like triethylamine (TEA) or DIPEA is typically added to neutralize the HCl or carboxylic acid byproduct.

    • Solvent: Aprotic solvents like DCM, THF, or DMF are suitable. The reaction is often run at 0 °C to control the exothermicity, especially with reactive acyl chlorides.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes the key parameters for each synthetic strategy, allowing for rapid selection of the appropriate method based on the desired outcome.

Parameter N-Alkylation Reductive Amination N-Acylation
Electrophile Alkyl Halide (R-X)Aldehyde (R-CHO), Ketone (R₂C=O)Acyl Halide (R-COX), Anhydride
Product Tertiary AmineTertiary AmineTertiary Amide
Key Reagents Base (K₂CO₃, DIPEA)Reducing Agent (NaBH(OAc)₃)Base (TEA, DIPEA)
Common Solvents ACN, DMFDCM, DCEDCM, THF
Typical Temp. Room Temp to 80 °CRoom Temperature0 °C to Room Temp
Key Advantages Simple, directExcellent control, avoids overalkylation, broad substrate scopeForms stable amide bond, changes basicity
Limitations Risk of overalkylationRequires a carbonyl compoundProduct is non-basic

Visualized Workflows and Reaction Schemes

Diagrams created using Graphviz provide a clear visual representation of the chemical transformations and experimental processes.

G cluster_alkylation N-Alkylation cluster_amination Reductive Amination cluster_acylation N-Acylation SM_A 3-[2-(Allyloxy)ethoxy]piperidine P_A N-Alkyl Derivative SM_A->P_A + R_A R-X (Alkyl Halide) R_A->P_A Base_A Base (K₂CO₃) Base_A->P_A Solvent_A Solvent (ACN) Solvent_A->P_A SM_B 3-[2-(Allyloxy)ethoxy]piperidine P_B N-Alkyl Derivative SM_B->P_B + R_B R-CHO (Aldehyde) R_B->P_B Reducer_B NaBH(OAc)₃ Reducer_B->P_B Solvent_B Solvent (DCM) Solvent_B->P_B SM_C 3-[2-(Allyloxy)ethoxy]piperidine P_C N-Acyl Derivative (Amide) SM_C->P_C + R_C R-COCl (Acyl Chloride) R_C->P_C Base_C Base (TEA) Base_C->P_C Solvent_C Solvent (DCM) Solvent_C->P_C

Caption: General reaction schemes for N-substitution.

G start Start: Starting Material & Reagents reaction 1. Reaction Setup - Combine reactants in solvent - Stir under N₂ atmosphere start->reaction monitoring 2. Reaction Monitoring - TLC or LC-MS analysis reaction->monitoring workup 3. Aqueous Work-up - Quench reaction - Extract with organic solvent monitoring->workup Reaction Complete purification 4. Purification - Column chromatography or - Recrystallization workup->purification characterization 5. Characterization - NMR, MS, HPLC purification->characterization end End: Purified N-Substituted Product characterization->end

Caption: General experimental workflow for synthesis.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 5.1: N-Alkylation with Benzyl Bromide

This protocol describes the synthesis of 1-benzyl-3-[2-(allyloxy)ethoxy]piperidine.

  • Materials:

    • 3-[2-(allyloxy)ethoxy]piperidine (1.0 g, 5.0 mmol)

    • Benzyl bromide (0.94 g, 0.66 mL, 5.5 mmol, 1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.04 g, 7.5 mmol, 1.5 eq)

    • Acetonitrile (ACN), anhydrous (25 mL)

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-[2-(allyloxy)ethoxy]piperidine (1.0 g, 5.0 mmol) and anhydrous potassium carbonate (1.04 g, 7.5 mmol).

    • Add anhydrous acetonitrile (25 mL) to the flask.

    • Stir the suspension at room temperature under a nitrogen atmosphere.

    • Slowly add benzyl bromide (0.66 mL, 5.5 mmol) dropwise via syringe.

    • Stir the reaction mixture at room temperature for 16-24 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Once complete, filter the reaction mixture to remove the K₂CO₃ and wash the solid with a small amount of EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in EtOAc (50 mL) and wash with deionized water (2 x 25 mL) and then with brine (25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure N-benzyl derivative.

  • Expert Insight: Using a slight excess (1.1 eq) of the alkylating agent ensures complete consumption of the starting amine. The inorganic base (K₂CO₃) is easily removed by filtration, simplifying the work-up procedure.

Protocol 5.2: Reductive Amination with 4-Fluorobenzaldehyde

This protocol details the synthesis of 1-(4-fluorobenzyl)-3-[2-(allyloxy)ethoxy]piperidine.

  • Materials:

    • 3-[2-(allyloxy)ethoxy]piperidine (1.0 g, 5.0 mmol)

    • 4-Fluorobenzaldehyde (0.68 g, 0.59 mL, 5.5 mmol, 1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.59 g, 7.5 mmol, 1.5 eq)

    • 1,2-Dichloroethane (DCE) (25 mL)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Deionized water

    • Brine

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 3-[2-(allyloxy)ethoxy]piperidine (1.0 g, 5.0 mmol) and 4-fluorobenzaldehyde (0.59 mL, 5.5 mmol) in DCE (25 mL).

    • Stir the solution at room temperature for 30 minutes to allow for pre-formation of the iminium ion intermediate.

    • Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.

    • Stir the reaction at room temperature for 12-18 hours.

    • Self-Validation: Monitor the reaction by LC-MS. The desired product should have a mass corresponding to [M+H]⁺ of the starting amine + 108.04 Da.

    • Carefully quench the reaction by slow addition of saturated NaHCO₃ solution (30 mL). Stir for 20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Expert Insight: NaBH(OAc)₃ is moisture-sensitive but its handling in air for this procedure is generally acceptable.[7] The portion-wise addition helps to control the reaction rate and temperature. This method is exceptionally reliable for generating secondary and tertiary amines from a wide range of aldehydes and ketones.[7][10]

Protocol 5.3: N-Acylation with Acetyl Chloride

This protocol describes the synthesis of 1-acetyl-3-[2-(allyloxy)ethoxy]piperidine.

  • Materials:

    • 3-[2-(allyloxy)ethoxy]piperidine (1.0 g, 5.0 mmol)

    • Triethylamine (TEA) (0.76 g, 1.05 mL, 7.5 mmol, 1.5 eq)

    • Acetyl chloride (0.43 g, 0.39 mL, 5.5 mmol, 1.1 eq)

    • Dichloromethane (DCM), anhydrous (25 mL)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • Dissolve 3-[2-(allyloxy)ethoxy]piperidine (1.0 g, 5.0 mmol) and triethylamine (1.05 mL, 7.5 mmol) in anhydrous DCM (25 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

    • Cool the flask to 0 °C in an ice bath.

    • Prepare a solution of acetyl chloride (0.39 mL, 5.5 mmol) in anhydrous DCM (5 mL).

    • Add the acetyl chloride solution dropwise to the stirred piperidine solution over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Self-Validation: Monitor by TLC. The product amide will be significantly less polar than the starting amine.

    • Dilute the reaction mixture with DCM (25 mL).

    • Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude amide.

    • The product is often pure enough after work-up, but can be further purified by column chromatography if necessary.

  • Expert Insight: The reaction is performed at 0 °C to control the high reactivity of the acyl chloride and prevent side reactions. The acidic and basic washes are crucial for removing unreacted starting materials and the triethylamine hydrochloride salt byproduct.

References

  • Benchchem.
  • Vitaku, E., et al. (2022).
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • Li, J., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistrySelect. [Link]

  • ResearchGate. Piperidine-based drug discovery. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

  • Dakenchem. (2026). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide.
  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules. [Link]

  • Gorgani, L., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Mini-Reviews in Organic Chemistry.
  • Matassini, C., Clemente, F., & Cardona, F. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • De Benedetti, P. G., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • An, H., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]

  • Glisan, E. H., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Molecules.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Application Note: Strategic Deprotection of Allyl-Protected Piperidine Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine moiety is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals. Its synthesis and manipulation often require the use of protecting groups, among which the allyl group offers a unique combination of stability and orthogonal removal conditions. This application note provides a detailed guide to the strategic deprotection of allyl ethers on piperidine rings, a critical transformation in multi-step synthetic campaigns. We will delve into the prevalent palladium- and rhodium-catalyzed methods, offering mechanistic insights, comparative data, and step-by-step protocols to empower researchers in drug development to execute these reactions with precision and efficiency.

Introduction: The Allyl Group in Piperidine Synthesis

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. For the piperidine nitrogen, the allyl group serves as an excellent protecting group due to its robust nature under a wide range of chemical conditions, including acidic, basic, and many organometallic reactions. However, its true utility lies in its selective removal under mild conditions that preserve other sensitive functionalities within the molecule. This process, known as deallylation, is most commonly achieved through transition metal catalysis, which offers high yields and clean reaction profiles.

The choice of deprotection strategy is paramount and is dictated by the overall molecular architecture, the presence of other functional groups, and the desired scale of the reaction. This guide will focus on the most reliable and widely adopted methods centered on palladium and rhodium catalysis.

Palladium-Catalyzed Allyl Deprotection

Palladium-catalyzed deallylation is the most frequently employed method for the removal of allyl protecting groups. The mechanism hinges on the formation of a π-allyl palladium complex, which is then intercepted by a nucleophilic scavenger.

Mechanism of Action

The catalytic cycle, as illustrated below, begins with the coordination of the palladium(0) catalyst to the alkene of the allyl group. This is followed by oxidative addition to form a π-allyl palladium(II) complex. A suitable nucleophilic scavenger then attacks the π-allyl complex, regenerating the palladium(0) catalyst and releasing the deprotected piperidine and the allylated scavenger. The choice of scavenger is critical to prevent the re-allylation of the deprotected amine and to ensure the reaction proceeds to completion.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PiComplex π-complex Pd0->PiComplex + Piperidine-O-Allyl AllylEther Piperidine-O-Allyl AllylEther->PiComplex PiAllylPd π-Allyl Pd(II) Complex PiComplex->PiAllylPd Oxidative Addition PiAllylPd->Pd0 + Scavenger-H + Piperidine-OH Deprotected Piperidine-OH PiAllylPd->Deprotected AllylScavenger Allyl-Scavenger PiAllylPd->AllylScavenger Scavenger Scavenger-H Scavenger->PiAllylPd caption Fig. 1: Palladium-Catalyzed Allyl Deprotection Mechanism G cluster_1 Rhodium-Catalyzed Deprotection AllylEther Piperidine-O-Allyl Intermediate Rh-Hydride Intermediate AllylEther->Intermediate + Rh(I) RhCatalyst Rh(I) Catalyst RhCatalyst->Intermediate EnolEther Piperidine-O-Vinyl Intermediate->EnolEther Isomerization Deprotected Piperidine-OH EnolEther->Deprotected Hydrolysis Byproduct Propanal EnolEther->Byproduct Hydrolysis Acidic Workup (H₃O⁺) Hydrolysis->Deprotected caption Fig. 2: Rhodium-Catalyzed Allyl Deprotection Mechanism

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Alkoxy Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Alkoxy Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, present in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its three-dimensional structure provides an excellent framework for orienting functional groups in precise spatial arrangements, enabling high-affinity interactions with biological targets. Among the myriad of substituted piperidines, 3-alkoxy derivatives represent a particularly valuable class of intermediates. The alkoxy group at the C3 position can modulate the lipophilicity, metabolic stability, and hydrogen bonding capacity of the final molecule, making it a critical substituent for optimizing pharmacokinetic and pharmacodynamic properties.

The ability to perform cross-coupling reactions on the 3-alkoxy piperidine ring allows for the late-stage introduction of diverse molecular fragments, a strategy that is highly sought after in medicinal chemistry for the rapid generation of compound libraries and the exploration of structure-activity relationships (SAR).[3][4] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—as applied to the 3-alkoxy piperidine scaffold. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Challenges and Mechanistic Considerations in Cross-Coupling with 3-Alkoxy Piperidines

While palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, their application to saturated heterocycles like piperidine presents unique challenges compared to their aromatic counterparts.[5] The presence of the 3-alkoxy substituent adds another layer of complexity that must be carefully considered.

Key Challenges:

  • Steric Hindrance: The piperidine ring is non-planar, and substituents can adopt axial or equatorial positions. The 3-alkoxy group, depending on its size and conformation, can sterically hinder the approach of the catalyst to a neighboring reactive site (e.g., at C2, C4, or C5).

  • Electronic Effects: The electron-donating nature of the alkoxy group can influence the reactivity of adjacent positions on the piperidine ring. This can affect the oxidative addition step in the catalytic cycle.

  • Chelation: The oxygen atom of the alkoxy group and the nitrogen of the piperidine ring could potentially chelate to the palladium center, altering the catalyst's reactivity and potentially leading to catalyst inhibition.

  • Protecting Group Strategy: The piperidine nitrogen typically requires a protecting group (e.g., Boc, Cbz, or a benzyl group) to prevent side reactions. The choice of protecting group can significantly impact the solubility, stability, and reactivity of the substrate.

General Catalytic Cycle:

All the cross-coupling reactions discussed herein generally proceed through a common catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

Catalytic Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition (R-X) R-Pd(II)(R')L_n R-Pd(II)(R')L_n R-Pd(II)(X)L_n->R-Pd(II)(R')L_n Transmetalation (R'-M) R-Pd(II)(R')L_n->Pd(0)L_n Reductive Elimination (R-R')

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[6][7][8] In the context of 3-alkoxy piperidines, this reaction is invaluable for introducing aryl, heteroaryl, or vinyl groups.

Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-3-alkoxy-N-Boc-piperidine with an Arylboronic Acid

This protocol outlines a general procedure that can be adapted for various substrates.

Materials:

  • 4-Bromo-3-alkoxy-N-Boc-piperidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if using a biphasic system)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the 4-bromo-3-alkoxy-N-Boc-piperidine, arylboronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst and the anhydrous solvent. If using a biphasic system, add the degassed water.

  • Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Key Parameters for Suzuki-Miyaura Coupling of 3-Alkoxy Piperidines

ParameterRecommended ConditionsRationale and Causality
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald precatalystsThe choice of ligand is crucial. Bulky, electron-rich phosphine ligands can facilitate the oxidative addition and reductive elimination steps.[9] For challenging substrates, specialized ligands like SPhos or XPhos may be necessary.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid for transmetalation.[6] The choice of base can significantly impact the reaction rate and yield. Stronger bases like K₃PO₄ are often used for less reactive substrates.
Solvent 1,4-Dioxane, Toluene, DMF, THF/H₂OThe solvent must be able to dissolve the reactants and be stable at the reaction temperature. Aprotic polar solvents like DMF can sometimes accelerate the reaction.
Temperature 80-120 °CHigher temperatures are often required to overcome the activation energy for the oxidative addition step, especially with less reactive halides.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl or heteroaryl halides or triflates.[10][11][12] This reaction is particularly useful for introducing primary or secondary amines to the 3-alkoxy piperidine scaffold.

Protocol: Buchwald-Hartwig Amination of a 4-Bromo-3-alkoxy-N-Boc-piperidine with a Secondary Amine

This protocol provides a general framework for C-N bond formation.

Materials:

  • 4-Bromo-3-alkoxy-N-Boc-piperidine (1.0 equiv)

  • Secondary amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., a Buchwald G3 precatalyst) (1-5 mol%)

  • Ligand (e.g., XPhos, SPhos, or RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, or LHMDS) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk flask.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the 4-bromo-3-alkoxy-N-Boc-piperidine and the secondary amine.

  • Reaction: Seal the flask and stir the mixture at the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Table 2: Key Parameters for Buchwald-Hartwig Amination of 3-Alkoxy Piperidines

ParameterRecommended ConditionsRationale and Causality
Palladium Catalyst/Ligand Buchwald G3 precatalysts with XPhos, SPhos, or RuPhosBulky, electron-rich biarylphosphine ligands are essential for promoting the challenging oxidative addition and reductive elimination steps with saturated heterocycles.[13][14] The choice of ligand can be substrate-dependent.
Base NaOtBu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[12] The choice of base can influence the reaction outcome, with NaOtBu being a common choice.
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent quenching of the strong base and to ensure the stability of the catalytic species.
Temperature 80-110 °CElevated temperatures are generally required to drive the reaction to completion.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16][17] This reaction is an excellent method for installing alkynyl groups onto the 3-alkoxy piperidine core, which can then serve as a handle for further functionalization, such as in click chemistry.

Protocol: Sonogashira Coupling of a 4-Iodo-3-alkoxy-N-Boc-piperidine with a Terminal Alkyne

This protocol details a standard procedure for the Sonogashira coupling.

Materials:

  • 4-Iodo-3-alkoxy-N-Boc-piperidine (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (1-10 mol%)

  • Base (e.g., triethylamine or diisopropylamine) (2.0-5.0 equiv, can also be used as solvent)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 4-iodo-3-alkoxy-N-Boc-piperidine, palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add the anhydrous solvent and the amine base. Stir for a few minutes, then add the terminal alkyne.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Table 3: Key Parameters for Sonogashira Coupling of 3-Alkoxy Piperidines

ParameterRecommended ConditionsRationale and Causality
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are standard and effective catalysts for Sonogashira couplings.[18] The active catalyst is a Pd(0) species, which is formed in situ from the Pd(II) precursor.
Copper(I) Co-catalyst CuIThe copper co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]
Base Triethylamine, DiisopropylamineThe amine base serves to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.[17] It can often be used as the solvent as well.
Solvent THF, DMF, or neat amineA polar aprotic solvent is typically used to ensure the solubility of the reactants and intermediates.

Experimental Workflow and Data Interpretation

A systematic approach is key to successfully developing and optimizing cross-coupling reactions with novel substrates like 3-alkoxy piperidines.

Experimental Workflow cluster_0 Phase 1: Feasibility Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Characterization Reaction Setup Reaction Setup Parameter Screening Parameter Screening Reaction Setup->Parameter Screening Analytical Monitoring Analytical Monitoring Parameter Screening->Analytical Monitoring Condition Refinement Condition Refinement Analytical Monitoring->Condition Refinement Scale-up Test Scale-up Test Condition Refinement->Scale-up Test Isolation & Purification Isolation & Purification Scale-up Test->Isolation & Purification Structural Confirmation Structural Confirmation Isolation & Purification->Structural Confirmation Final Protocol Final Protocol Structural Confirmation->Final Protocol

Sources

Application Notes and Protocols for the Preparation of a Key Gemifloxacin Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Product: 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid CAS Number: 100361-18-0 Molecular Formula: C₁₂H₈ClFN₂O₃ Molecular Weight: 282.65 g/mol

Introduction

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid is a critical pharmaceutical intermediate, primarily utilized in the synthesis of Gemifloxacin, a potent broad-spectrum fluoroquinolone antibiotic.[1][2][3] Gemifloxacin exerts its antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, leading to cell death. The structural integrity and purity of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).

This document provides a comprehensive guide for the synthesis and analysis of this advanced intermediate, intended for researchers, scientists, and professionals in drug development. The protocols described herein are synthesized from established literature and patents, offering a robust framework for laboratory-scale preparation.

Physicochemical Properties & Safety Overview

PropertyValueReference
Appearance White to off-white or light yellow powder/crystal[2][3]
Melting Point 222-226 °C
Purity (HPLC) >98%
Storage Room temperature, in an inert atmosphere[3]

Safety Precautions: Handle this compound in a well-ventilated area, preferably a fume hood.[4] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.[5] Avoid inhalation of dust and direct contact with skin and eyes.[4][5] In case of accidental exposure, follow standard first-aid procedures and consult the Material Safety Data Sheet (MSDS).[4]

Synthetic Pathway Overview

The synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid is a multi-step process that culminates in the formation of the characteristic naphthyridone core. A common and efficient route begins with ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, proceeding through enamine formation, thermal cyclization, and subsequent hydrolysis.[1]

Synthesis_Overview A Ethyl 3-(2,6-dichloro-5- fluoropyridin-3-yl)-3-oxopropanoate B Enamine Intermediate A->B  Cyclopropylamine   C Ethyl 7-chloro-1-cyclopropyl-6-fluoro- 4-oxo-1,4-dihydro-1,8-naphthyridine- 3-carboxylate B->C  Thermal Cyclization (e.g., NaH)   D Final Product (CAS 100361-18-0) C->D  Acid Hydrolysis (HCl)   E Gemifloxacin D->E  Nucleophilic Aromatic Substitution  

Caption: Overall synthetic workflow from starting material to Gemifloxacin.

Detailed Synthesis Protocols

Part 1: One-Pot Synthesis of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

This protocol is adapted from a patented one-pot process, which streamlines the synthesis by avoiding the isolation of intermediates.[1]

Materials:

  • Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

  • Ethyl orthoformate

  • Acetic anhydride

  • Cyclopropylamine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Toluene

  • Aqueous tetrabutylammonium hydroxide (TBAH) solution

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Enol Ether Formation: In a reaction vessel equipped with a stirrer and reflux condenser, combine ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate with ethyl orthoformate and acetic anhydride. Heat the mixture to reflux and maintain for 2-3 hours.

  • Enamine Formation: Cool the reaction mixture and add toluene. Subsequently, add cyclopropylamine dropwise while maintaining the temperature below 30°C. Stir the mixture for 1-2 hours at room temperature.

  • Cyclization: To the resulting cyclopropyl enamine solution, carefully add sodium hydride portion-wise at room temperature. After the addition is complete, heat the mixture to reflux for 3-4 hours to facilitate the intramolecular cyclization, which forms the naphthyridine ester.[1]

  • Work-up: After cooling, quench the reaction by the slow addition of an aqueous TBAH solution. Separate the organic layer, wash with water, and concentrate under reduced pressure to yield the crude ethyl ester intermediate.

Part 2: Hydrolysis to 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

This step converts the ethyl ester intermediate to the final carboxylic acid product.

Materials:

  • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (from Part 1)

  • Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the crude ethyl ester (e.g., 0.1 g, 0.32 mmol) in THF (5 ml) in a round-bottom flask.[6]

  • Add concentrated HCl (e.g., 45 µL, 0.7 mmol) to the solution.[6]

  • Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature.[6]

  • The product will precipitate as a solid. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

  • This procedure typically yields the target product with high purity (e.g., 78% yield).[6]

Reaction Mechanisms

Enamine Formation and Cyclization

The initial steps involve the formation of an enamine, which then undergoes an intramolecular nucleophilic substitution to form the bicyclic naphthyridone ring system. The use of a strong base like sodium hydride is crucial for the cyclization step.[1]

Mechanism_Cyclization cluster_0 Enamine Formation & Cyclization Start β-ketoester + Cyclopropylamine Intermediate1 Enamine Intermediate Start->Intermediate1 Condensation Intermediate2 Anionic Intermediate (after deprotonation by NaH) Intermediate1->Intermediate2 NaH Product Cyclized Naphthyridine Ester Intermediate2->Product Intramolecular Nucleophilic Attack (Cyclization)

Caption: Key mechanistic steps in the formation of the naphthyridine core.

Final Step: Synthesis of Gemifloxacin

The title intermediate is converted to Gemifloxacin via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C-7 position is displaced by the amine group of a substituted pyrrolidine side chain.

Mechanism_SnAr A Intermediate (CAS 100361-18-0) C Meisenheimer-like Intermediate (Addition) A->C B Pyrrolidine Derivative (Nucleophile) B->C D Gemifloxacin (Elimination of Cl-) C->D Elimination of Cl-

Caption: Nucleophilic aromatic substitution to form Gemifloxacin.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

Purity assessment of the final intermediate is critical and is typically performed using reverse-phase HPLC.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5.0 µm).[7]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[7][8]

  • Detection: UV detection at a suitable wavelength (e.g., 230-320 nm).[7]

  • Flow Rate: Typically 0.8-1.0 mL/min.[8][9]

  • Purity Standard: The compound should exhibit a purity of >98% by area percentage.

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase components) at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural confirmation is achieved through ¹H and ¹³C NMR spectroscopy. The spectra should be consistent with the proposed structure, showing characteristic peaks for the cyclopropyl, aromatic, and carboxylic acid protons and carbons.

References

  • Google Patents. (2005). WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.
  • Greenbook.net. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro.... Retrieved from [Link]

  • Le, T. P., & Xiong, Y. Q. (2001). Gemifloxacin. Drugs of today (Barcelona, Spain : 1998), 37(6), 401–410.
  • Pharmaffiliates. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[6]naphthyridine-3-carboxylic Acid. Retrieved from [Link]

  • Pure Synth. (n.d.). 7-Chloro-1-Cyclopropyl-6-Fluoro-14-Dihydro-4-Oxo-18-Naphthyridine-3-Carboxylic Acid 98.0%(HPLC). Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). 4. Retrieved from [Link]

  • 3ASenrise. (n.d.). 100361-18-0. Retrieved from [Link]

  • Bhupatiraju, R., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Journal of Chemical Metrology, 17(2), 181-198.
  • Ding, H., et al. (2021). Development of a HPLC Method for the Purity Analysis of BPTAP.
  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

  • Patel, B., et al. (2018). Development and Validation of a HPLC-based Bioanalytical Method for Lorcaserin using Solid Phase Extraction and Application to a. Journal of Pharmacy Research, 12(3), 333-339.
  • Song, Y., Zhang, Y., & Lou, K. (2004). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 60(3), o503-o504.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 3-[2-(Allyloxy)ethoxy]piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 3-[2-(Allyloxy)ethoxy]piperidine HCl. A common challenge encountered by researchers is the limited solubility of amine hydrochloride salts in organic solvents. This guide provides a structured, in-depth approach to troubleshooting and overcoming these solubility issues. We will explore the underlying chemical principles and provide validated, step-by-step protocols to ensure your success in utilizing this compound in a variety of reaction conditions.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Q1: Why is my 3-[2-(Allyloxy)ethoxy]piperidine HCl not dissolving in common organic solvents like Dichloromethane (DCM) or Toluene?

Answer: The poor solubility of 3-[2-(Allyloxy)ethoxy]piperidine HCl in many organic solvents stems from its chemical structure and salt form. As a hydrochloride salt, the piperidine nitrogen is protonated, creating a positively charged ammonium cation and a chloride anion. This ionic nature gives the molecule a high lattice energy, making it behave more like a salt than a typical organic molecule.

  • Polarity Mismatch: Solvents like Dichloromethane (DCM), Toluene, and Hexane are non-polar or weakly polar. They lack the ability to effectively solvate the charged ions and overcome the strong ionic interactions within the crystal lattice of the salt. This fundamental principle, often summarized as "like dissolves like," is the primary reason for the observed insolubility.

  • Hydrogen Bonding: While the molecule has ether oxygens that can act as hydrogen bond acceptors, the dominant feature is the ionic N-H bond. Polar protic solvents like alcohols are better suited to interact with this group, but solubility may still be limited.

Q2: I'm observing poor solubility. What are the initial, simple steps I can take to improve it?

Answer: Before moving to more complex chemical modifications, several straightforward physical methods can be attempted. These are quick to perform and may be sufficient depending on the required concentration.

  • Vigorous Agitation: Ensure the mixture is being stirred or agitated vigorously. This increases the surface area of the solid that is in contact with the solvent, which can enhance the rate of dissolution.[1]

  • Particle Size Reduction: Grinding the solid material into a fine powder before adding it to the solvent increases the surface-area-to-volume ratio, allowing for greater interaction with the solvent and potentially increasing the dissolution rate.[2][3]

  • Gentle Warming: Carefully heating the mixture can increase solubility.[1] However, this should be done with caution. Monitor the temperature closely to avoid potential degradation of the compound. It is advisable to run a small-scale test to check for compound stability at elevated temperatures before proceeding with a larger batch.

Q3: Which solvents are the best starting points for dissolving 3-[2-(Allyloxy)ethoxy]piperidine HCl? Can I use a co-solvent?

Answer: The choice of solvent is critical. While no single solvent may be perfect, a systematic approach can identify a suitable system.

  • Polar Protic Solvents: Alcohols like methanol and ethanol are generally the best initial choices for dissolving amine hydrochloride salts.[4] They are polar and can participate in hydrogen bonding, which helps to solvate the ions.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can also be effective due to their high polarity and ability to solvate cations. However, they can be difficult to remove and may interfere with certain downstream reactions.

  • Co-Solvents: Using a co-solvent system is an excellent strategy.[5] This involves using a primary solvent in which the compound has some solubility (e.g., methanol) and adding a secondary, less polar solvent in which the other reactants are soluble (e.g., DCM). This can create a solvent mixture with an intermediate polarity that is suitable for the entire reaction system. For example, dissolving the salt in a minimal amount of methanol before diluting with DCM is a common practice.

The following table provides a qualitative prediction of solubility in various solvents.

Solvent ClassExamplesPredicted Solubility of HCl SaltRationale
Polar Protic Methanol, EthanolModerate to HighCapable of hydrogen bonding and solvating the ionic salt.
Polar Aprotic DMF, DMSO, AcetonitrileLow to ModerateHigh polarity can solvate ions, but less effective than protic solvents. Acetonitrile is generally poor.
Chlorinated Dichloromethane (DCM)Very LowInsufficiently polar to overcome the salt's lattice energy.
Ethers Tetrahydrofuran (THF), Diethyl EtherVery LowLow polarity and limited ability to interact with the ionic species.
Aromatic Toluene, BenzeneInsolubleNon-polar nature is incompatible with the ionic salt.
Non-Polar Hexane, HeptaneInsolubleLacks any significant interaction with the ionic compound.
Q4: The simple methods failed and I need to run my reaction in a non-polar solvent. What is the most reliable strategy?

Answer: If direct dissolution fails, the most robust and widely accepted method is to convert the hydrochloride salt to its corresponding free base .[1] The free amine is significantly less polar and uncharged, rendering it highly soluble in a broad range of organic solvents, including DCM, THF, and Toluene.[6]

This conversion is a simple acid-base reaction where a sacrificial base is added to neutralize the hydrochloride.

Below is a decision workflow to guide you through the troubleshooting process.

SolubilityWorkflow start Start: Dissolve Compound in Desired Organic Solvent check_dissolution Does it dissolve? start->check_dissolution sub_methods Try Initial Steps: 1. Vigorous Stirring 2. Gentle Warming check_dissolution->sub_methods No success Success: Proceed with Experiment check_dissolution->success Yes check_dissolution2 Does it dissolve now? sub_methods->check_dissolution2 solvent_screen Screen Alternative Solvents (e.g., Methanol, Co-solvent) check_dissolution2->solvent_screen No check_dissolution2->success Yes check_dissolution3 Is solubility achieved and compatible with reaction? solvent_screen->check_dissolution3 free_base Definitive Solution: Convert HCl Salt to Free Base check_dissolution3->free_base No check_dissolution3->success Yes free_base->success fail Problem Persists: Contact Technical Support

Caption: Decision workflow for troubleshooting solubility issues.

The chemical principle behind this conversion is illustrated below. The addition of a tertiary amine base deprotonates the piperidinium hydrochloride, resulting in the soluble free amine and the hydrochloride salt of the tertiary amine, which often precipitates and can be removed.

FreeBaseConversion cluster_0 Insoluble in Organic Solvent cluster_1 Added Base cluster_2 Soluble in Organic Solvent cluster_3 Often Insoluble (Precipitate) R3N-HCl_insoluble [Piperidine]-H+ Cl- plus1 + R3N-HCl_insoluble->plus1 Base Et3N plus1->Base equilibrium Base->equilibrium R3N_soluble [Piperidine] equilibrium->R3N_soluble plus2 + R3N_soluble->plus2 Base_HCl Et3N-H+ Cl- plus2->Base_HCl

Caption: Chemical conversion from HCl salt to free base.

Key Experimental Protocols

Protocol 1: In Situ Conversion to Free Base for Direct Use

This protocol is ideal when the resulting tertiary amine salt does not interfere with the subsequent reaction.

Materials:

  • 3-[2-(Allyloxy)ethoxy]piperidine HCl

  • Anhydrous reaction solvent (e.g., DCM, THF, Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the 3-[2-(Allyloxy)ethoxy]piperidine HCl (1.0 equivalent).

  • Add the anhydrous organic solvent to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly, add the tertiary amine base (1.05-1.1 equivalents) dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 15-30 minutes. A change in the appearance of the solid is often observed as the piperidine HCl salt is converted to the tertiary amine hydrochloride salt (e.g., triethylammonium chloride), which is often a fine white precipitate.[1]

  • The resulting mixture, containing the now-dissolved free amine, can often be used directly in the next reaction step.

Protocol 2: Full Conversion and Isolation of the Free Base

Use this protocol when the pure free base is required for your experiment or for storage.

Materials:

  • 3-[2-(Allyloxy)ethoxy]piperidine HCl

  • An organic solvent for extraction (e.g., DCM, Ethyl Acetate)

  • A base for neutralization (e.g., 1 M NaOH solution, saturated NaHCO₃ solution)

  • Brine (saturated NaCl solution)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 3-[2-(Allyloxy)ethoxy]piperidine HCl in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel and cool it in an ice bath.

  • Slowly add a base solution (e.g., 1 M NaOH) with swirling until the solution is basic (pH > 10, check with pH paper).

  • Extract the aqueous layer with an organic solvent (e.g., DCM) three times.

  • Combine the organic layers and wash with brine to remove residual water.[1]

  • Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄).[1]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, which is typically an oil.

Caution: Free amines can be less stable than their hydrochloride salts and may be susceptible to oxidation or other degradation over time. It is often best to prepare the free amine immediately before use or store it under an inert atmosphere at a low temperature.[1]

References

  • Jadhav, N. R., et al. (2013). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • PubChem. 3-[2-(Allyloxy)ethyl]piperidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Solubility of Things. Piperidine. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • A-Z Chemical Blog. (2025). What solvents can dissolve piperidines?. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available at: [Link]

  • Journal of the American Chemical Society. (1956). Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. Available at: [Link]

  • Google Patents. (2016). Synthetic method of piperidine hydrochloride.
  • Organic Syntheses. Piperidine, 1-ethyl-. Available at: [Link]

  • Sciencemadness Discussion Board. (2015). CWE of Piperidine. Available at: [Link]

  • IUPAC-NIST Solubility Data Series. Hydrogen Halides in Non-Aqueous Solvents. Available at: [Link]

Sources

Technical Support Center: Handling Hygroscopic Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling hygroscopic piperidine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this reagent in their daily laboratory work. As a crystalline solid, piperidine hydrochloride is highly soluble in water and known for its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][2] This property can introduce significant variability into experiments if not properly managed, affecting reagent weight, reaction stoichiometry, and ultimately, the purity and yield of your target compounds.

This document provides in-depth, field-proven insights and practical solutions to common problems, moving beyond simple procedural lists to explain the causality behind each recommendation.

Part 1: Understanding the Challenge: The Hygroscopic Nature of Piperidine Hydrochloride

Hygroscopicity is the tendency of a solid substance to absorb moisture from the air. For piperidine hydrochloride, this manifests as clumping, the solid becoming sticky, or in high humidity, even liquefying over time.[3] The absorbed water can act as an impurity, leading to several experimental complications:

  • Inaccurate Weighing: The measured mass will include an unknown amount of water, leading to errors in molar calculations and stoichiometry.

  • Reaction Inhibition or Side Reactions: The presence of water can be detrimental in moisture-sensitive reactions, potentially quenching reagents or promoting unwanted side reactions.

  • Degradation: For some compounds, the presence of water can lead to hydrolysis over time, compromising the integrity of the reagent.[3]

Identifying a "Wet" Sample

You can suspect moisture contamination if you observe the following:

  • The crystalline solid appears clumpy or sticky.

  • The material is difficult to transfer and adheres to spatulas.

  • You have difficulty obtaining a stable reading on an analytical balance, with the weight consistently increasing.[4]

For a definitive, quantitative assessment of water content, techniques like Karl Fischer titration or Thermogravimetric Analysis (TGA) can be employed.

Part 2: Frequently Asked Questions (FAQs)

This section directly addresses common questions regarding the handling of piperidine hydrochloride.

Q1: What are the ideal storage conditions for piperidine hydrochloride?

A1: To minimize moisture absorption, piperidine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Storing the container inside a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite®) or silica gel is highly recommended.[6][7] For long-term storage, especially for larger quantities, sealing the primary container with parafilm and placing it inside a larger, sealed bag with desiccant pouches can provide an additional protective barrier.[6]

Q2: My piperidine hydrochloride has become a sticky solid. Can I still use it?

A2: A sticky or "gummy" solid is a clear indication of significant moisture absorption.[8] Using this material directly will lead to inaccurate measurements. It is strongly advised to dry the salt before use. See the "Troubleshooting Guides" section for detailed drying protocols.

Q3: How can I accurately weigh a hygroscopic compound like piperidine hydrochloride?

A3: Accurate weighing requires minimizing the sample's exposure to atmospheric moisture.[3] The most reliable methods include:

  • Using a Glove Box: If available, weighing inside a glove box with a controlled low-humidity atmosphere is the best practice.[3][7]

  • Weighing by Difference: This technique involves weighing the sealed container with the reagent, removing the desired amount, and then re-weighing the sealed container.[3][9] The difference in mass represents the amount of reagent transferred. This minimizes the time the compound is exposed to air.[3]

  • Working Quickly: Have all necessary tools and the receiving flask ready before opening the reagent container. Minimize the time the container is open.[3]

Q4: Can I prepare a stock solution of piperidine hydrochloride for later use?

A4: Yes, preparing a stock solution is a common and effective way to manage hygroscopic solids.[10] By dissolving a larger, accurately weighed amount of the dried salt in a known volume of an appropriate anhydrous solvent, you can circumvent the need for repeated weighing of the solid. Store the stock solution in a tightly sealed container, preferably with a septum, to allow for removal via syringe while preventing atmospheric moisture ingress.[11]

Part 3: Troubleshooting Guides & Experimental Protocols

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Inconsistent reaction yields or appearance of unexpected byproducts.
  • Possible Cause: The piperidine hydrochloride used was not sufficiently dry, leading to incorrect stoichiometry or water-induced side reactions.

  • Solution: Implement a rigorous drying protocol for the piperidine hydrochloride before use.

  • Vacuum Oven Drying (Recommended):

    • Place the piperidine hydrochloride in a suitable glass container (e.g., a watch glass or a round-bottom flask).

    • Place the container in a vacuum oven.

    • Dry the solid under vacuum at a temperature of 40-60°C.[12] This temperature is generally sufficient to remove water without causing thermal degradation.[12]

    • To confirm dryness, dry to a constant weight. This involves weighing the sample periodically (e.g., every few hours) until two consecutive measurements show no significant change in mass.[12]

  • Azeotropic Drying (For stubborn cases):

    • For samples that are particularly "wet," azeotropic removal of water can be effective.[13]

    • Add a solvent that forms a low-boiling azeotrope with water, such as toluene, to the flask containing the piperidine hydrochloride.

    • Heat the mixture to distill off the azeotrope, thereby removing the water.[13]

    • Once the water is removed, the solvent can be removed under reduced pressure to yield the dry salt.

Problem 2: The weight of the piperidine hydrochloride on the analytical balance is continuously increasing.
  • Possible Cause: The solid is actively absorbing moisture from the laboratory atmosphere.[4]

  • Solution: Employ a more controlled weighing technique to minimize atmospheric exposure.

  • Preparation: Ensure the piperidine hydrochloride is dry (see Protocol 1). Have a clean, dry spatula and the receiving flask (e.g., a round-bottom flask with a septum) ready and placed near the balance.

  • Tare the Receiving Vessel: If weighing directly into the reaction flask, place it on the balance and tare the weight.

  • Weighing by Difference (Recommended):

    • Weigh the sealed container of piperidine hydrochloride and record the mass to four decimal places.

    • Quickly remove the container from the balance, open it, and transfer an approximate amount of the solid to your reaction flask.

    • Immediately and tightly reseal the piperidine hydrochloride container.

    • Re-weigh the sealed container and record the new mass.

    • The difference between the initial and final mass is the exact amount of piperidine hydrochloride transferred.[9]

  • Direct Weighing (If necessary):

    • If weighing directly, work as quickly as possible.

    • Open the container and use a dry spatula to transfer the solid to the tared receiving vessel.

    • Aim to get close to the target weight and record the stable reading as quickly as possible. Be aware that this method is more prone to error due to moisture absorption.[3]

Logical Workflow for Handling Piperidine Hydrochloride

The following diagram illustrates a decision-making process for handling piperidine hydrochloride in the lab.

G start Start: Need to use Piperidine Hydrochloride observe Observe the solid's physical state start->observe is_clumpy Is the solid clumpy, sticky, or 'wet'? observe->is_clumpy dry_solid Dry the solid using Protocol 1 (Vacuum or Azeotropic) is_clumpy->dry_solid Yes weigh_solid Weigh the solid is_clumpy->weigh_solid No dry_solid->weigh_solid glovebox_available Is a glove box available? weigh_solid->glovebox_available weigh_in_glovebox Weigh inside glove box glovebox_available->weigh_in_glovebox Yes weigh_by_difference Use 'Weighing by Difference' technique (Protocol 2) glovebox_available->weigh_by_difference No proceed Proceed with reaction weigh_in_glovebox->proceed weigh_by_difference->proceed prepare_solution Consider preparing a stock solution for frequent use end End prepare_solution->end proceed->prepare_solution

Sources

Stability of allyl ether linkages under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Allyl Ether Linkages Under Acidic Reaction Conditions Audience: Researchers, Medicinal Chemists, and Process Development Scientists Status: Active Support Guide

Introduction: The Allyl Ether Stability Paradox

Welcome to the Allyl Ether Support Hub. If you are here, you are likely facing a contradiction: the literature describes allyl ethers as "acid-stable," yet you may be observing cleavage or migration in your flask.

The Core Reality: Allyl ethers (


) are kinetically stable  to most Brønsted acids (HCl, TFA, AcOH) at ambient temperature. However, they are thermodynamically vulnerable  to two specific acidic failure modes:
  • Lewis Acid Coordination: Strong Lewis acids (

    
    , 
    
    
    
    ) coordinate to the ether oxygen, facilitating nucleophilic cleavage.
  • Isomerization-Hydrolysis: If a catalyst (transition metal or strong base) isomerizes the allyl group to a vinyl ether (enol ether), the linkage becomes extremely acid-labile and hydrolyzes almost instantly.

This guide details the stability limits, diagnostic workflows, and mechanistic pathways to control these linkages.

Module 1: Acid Stability Matrix (The Specs)

Use this table to determine if your reaction conditions jeopardize your allyl protection.

Acid / ReagentConditionStability StatusTechnical Notes
Acetic Acid (AcOH) 80% aq or Neat, RTStable Standard condition for acetal cleavage; allyl remains intact.
Trifluoroacetic Acid (TFA) 20–50% in DCM, RTStable Safe for Boc/t-Butyl deprotection. Caution: Extended time (>12h) or heating can cause slow degradation.
HCl (Hydrochloric Acid) 1M - 3M (aq), RTStable Stable to dilute mineral acids.
HBr / HI 48% aq or in AcOHUnstable Strong nucleophiles (

,

) facilitate cleavage via

(primary) or

pathways.

/

DCM, -78°C to 0°CUnstable Rapid Cleavage. Boron coordinates oxygen; bromide attacks the allyl or alkyl group.

/

DCM, RTVariable/Unstable Lewis acids can complex with the ether. If a nucleophile is present, cleavage occurs.[1]

Conc., HeatUnstable Harsh conditions promote charring and non-specific cleavage.

Module 2: Troubleshooting & Diagnostics

Issue 1: "My allyl ether cleaved during a Lewis Acid reaction (e.g., Friedel-Crafts or demethylation)."
  • Diagnosis: This is expected behavior. Strong Lewis acids like Boron tribromide (

    
    ) are standard reagents for cleaving ethers.[2]
    
  • The Mechanism:

    
     does not discriminate well between methyl and allyl ethers. It forms an oxonium complex, activating the 
    
    
    
    bond for cleavage by the bromide ion.
  • The Fix: If you must use a Lewis Acid, switch to a milder alternative like

    
     or protect the alcohol as an ester (benzoate/acetate), which destabilizes the oxonium intermediate via electron withdrawal.
    
Issue 2: "I lost my allyl group during TFA deprotection of a Boc group."
  • Diagnosis: This is an anomaly. Pure TFA should not cleave an allyl ether.

  • Root Cause Analysis:

    • Cation Scavengers: Are you using thioanisole or silanes? These can promote cleavage if the allyl cation is sufficiently stabilized.

    • Hidden Metals: Did the previous step involve Palladium (

      
      ), Ruthenium (
      
      
      
      ), or Rhodium (
      
      
      )? Trace metals can catalyze the isomerization of the allyl ether to a vinyl ether (enol ether). Vinyl ethers are hydrolyzed rapidly by TFA.
  • The Fix: Perform a metal scavenger treatment (e.g., QuadraPure™ or activated carbon) before the acidic step.

Issue 3: "My product rearranged when I heated it in acid."
  • Diagnosis: Claisen Rearrangement.[3][4]

  • Context: If you have an Allyl Aryl Ether (allyl group on a phenol), heating it (thermal) or treating it with Lewis acids (

    
    ) causes the allyl group to migrate to the ortho-position of the aromatic ring.
    
  • The Fix: Keep reaction temperatures below 60°C. If heating is required, ensure the ortho positions are blocked.

Module 3: Mechanistic Pathways

Understanding how the linkage fails is the key to preventing it. The diagram below illustrates the two distinct pathways: Direct Lewis Acid Cleavage (Top) and Isomerization-Hydrolysis (Bottom).

AllylStability cluster_0 Direct Lewis Acid Cleavage (e.g., BBr3) cluster_1 Isomerization-Hydrolysis Pathway (Trace Metal Contamination) AllylEther Allyl Ether (R-O-CH2-CH=CH2) LewisComplex Oxonium Complex [R-O(+)-BBr3] AllylEther->LewisComplex + BBr3 (Coordination) EnolEther Vinyl Ether (R-O-CH=CH-CH3) AllylEther->EnolEther Trace Metal (Ru/Rh/Pd) OR Strong Base Cleaved Cleavage Products (R-OH + Allyl-Br) LewisComplex->Cleaved Nucleophilic Attack (Br-) Hydrolysis Rapid Hydrolysis (R-OH + Propanal) EnolEther->Hydrolysis + Mild Acid (H3O+)

Figure 1: Mechanistic pathways for allyl ether instability. Top: Direct cleavage by strong Lewis acids. Bottom: The "hidden" failure mode via isomerization to acid-labile vinyl ethers.

Module 4: Validated Protocols

Protocol A: The "Acid Challenge" (Stability Test)

Use this to validate if your specific substrate can survive the intended acidic conditions.

  • Dissolve: Dissolve 10 mg of your allyl-protected substrate in 0.5 mL DCM.

  • Induce: Add the acid equivalent to your planned reaction (e.g., 0.2 mL TFA).

  • Monitor: Stir at RT. Check TLC at 15 min, 1 hr, and 4 hrs.

  • Result:

    • No Change: Stable.[3] Proceed.

    • New Spot (Lower Rf): Cleavage (Alcohol formation).[1][5]

    • New Spot (Higher Rf): Side reaction (e.g., electrophilic addition to the double bond).

Protocol B: Controlled Deprotection (The "Off" Switch)

To understand stability, one must understand how to intentionally break the bond. This standard procedure highlights that acid alone is insufficient—isomerization is required first.

  • Isomerization: Treat substrate with

    
     (3 mol%) in THF under 
    
    
    
    activation (or use KOtBu in DMSO for base-stable substrates). This converts the Allyl Ether
    
    
    Enol Ether .
  • Hydrolysis: Add 1M HCl or aqueous Iodine (

    
    ) to the reaction.
    
  • Outcome: The enol ether hydrolyzes instantly to the alcohol and acrolein/propanal.

    • Takeaway: If you skip step 1, step 2 does nothing. This confirms acid stability in the absence of isomerization catalysts.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[6] (The definitive guide listing allyl ether stability against HCl, AcOH, and instability toward

    
    ). 
    
  • Sousa e Silva, F. C., & Silva, P. J. (2013). "BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism."[7] Chemistry – A European Journal. (Details the bimolecular mechanism of Lewis acid cleavage).

  • Guibe, F. (1997). "Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols." Tetrahedron. (Comprehensive review of allyl ether stability and deprotection strategies involving transition metals).

  • Organic Chemistry Portal. "Allyl Ether Protecting Group." (Summary of stability data and deprotection conditions).

Sources

Technical Support Center: Troubleshooting Low Yields in Piperidine N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this critical synthetic transformation. By understanding the underlying principles and common pitfalls, you can optimize your reaction conditions for improved efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: My piperidine N-alkylation reaction is resulting in a low yield. What are the most common culprits?

Low yields in piperidine N-alkylation can often be traced back to a few key factors. The most prevalent issues include incomplete reactions, the formation of quaternary ammonium salts due to over-alkylation, and undesired side reactions.[1] A sluggish or incomplete reaction may be due to steric hindrance, the use of a poor leaving group on the alkylating agent, or suboptimal solvent choice.[1][2]

Q2: I'm observing a significant amount of a salt-like byproduct that is insoluble in my organic solvent. What is it and how can I prevent its formation?

This is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt.[1] This occurs when the newly formed N-alkylated piperidine, which is also a tertiary amine, reacts with another molecule of the alkylating agent. This side reaction is particularly common when using highly reactive alkylating agents.[1]

To minimize the formation of quaternary ammonium salts, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, helps to maintain a low concentration of the electrophile, reducing the chance of a second alkylation.[3]

  • Choice of Base: Employing a non-nucleophilic, sterically hindered base can help to deprotonate the piperidinium salt intermediate without competing in the alkylation reaction.

Q3: My reaction seems to stall and doesn't go to completion, even after extended reaction times. What should I investigate?

An incomplete reaction is often due to the protonation of the starting piperidine by the acid generated during the reaction (e.g., HBr, HCl).[2] The resulting piperidinium salt is no longer nucleophilic and cannot react with the alkylating agent.

Solution: The addition of a base is crucial to neutralize this acid byproduct. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[1][2]

Q4: How does the choice of leaving group on my alkylating agent affect the reaction yield?

The nature of the leaving group significantly impacts the rate of an N-alkylation reaction. A good leaving group is one that is a weak base and can stabilize the negative charge it acquires after departing. For alkyl halides, the reactivity trend is generally:

Iodide (I⁻) > Bromide (Br⁻) > Chloride (Cl⁻) > Fluoride (F⁻) [4]

If your reaction is sluggish with an alkyl chloride, switching to an alkyl bromide or iodide can significantly accelerate the reaction rate and improve the yield.[1][2] This is because iodide and bromide are weaker bases and more stable as anions compared to chloride.[5]

Q5: Can the solvent I use impact the yield of my N-alkylation reaction?

Absolutely. The choice of solvent can influence reaction rates and even the reaction mechanism.[6] Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can solvate the transition state, accelerating the reaction.[7] In some cases, the choice of a less polar solvent might be beneficial to control reactivity and minimize side reactions.[6] It's important to ensure your starting materials and reagents are soluble in the chosen solvent.

Troubleshooting Guides

Issue 1: Low Yield Due to Incomplete Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted piperidine starting material.

  • The reaction appears to have stopped before full conversion.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete N-alkylation.

Issue 2: Low Yield Due to Over-Alkylation (Quaternary Salt Formation)

Symptoms:

  • Formation of a precipitate during the reaction.

  • The desired N-alkylated product is observed, but a significant amount of a more polar, salt-like byproduct is also present.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for over-alkylation.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Piperidine with an Alkyl Halide

This protocol provides a general method for the N-alkylation of piperidine using an alkyl halide in the presence of a base.

Materials:

  • Piperidine (1.0 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.1 eq)[3]

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add piperidine, potassium carbonate, and the anhydrous solvent.

  • Stir the mixture at room temperature.

  • Slowly add the alkyl halide to the reaction mixture dropwise over a period of 30-60 minutes.[3]

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is an alternative method that is particularly useful for preventing over-alkylation.[8][9]

Materials:

  • Piperidine (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve the piperidine and the aldehyde or ketone in the solvent.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Data Presentation

Table 1: Influence of Reaction Parameters on Piperidine N-Alkylation Yield
ParameterCondition 1Effect on Yield (Condition 1)Condition 2Effect on Yield (Condition 2)Rationale
Base No BaseLow yield due to protonation of piperidine[2]K₂CO₃ (1.5 eq)High yieldNeutralizes the acid byproduct, preventing deactivation of the nucleophile.[2]
Leaving Group Alkyl ChlorideSlower reaction, potentially lower yield[2]Alkyl IodideFaster reaction, generally higher yield[2]Iodide is a better leaving group than chloride.[4]
Solvent TolueneModerate yieldAcetonitrile (MeCN)Higher yieldPolar aprotic solvents can accelerate SN2 reactions.[7]
Stoichiometry 1:1.2 Piperidine:Alkyl HalideIncreased risk of over-alkylation1.2:1 Piperidine:Alkyl HalideMinimized over-alkylationExcess piperidine favors the mono-alkylation product.[3]

Mechanistic Insights

The N-alkylation of piperidine with an alkyl halide typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

Caption: Simplified SN2 mechanism for piperidine N-alkylation.

In this mechanism, the lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbon of the alkyl halide, forming a new C-N bond and simultaneously breaking the C-X (where X is a halogen) bond. The reaction occurs in a single, concerted step.

References

  • BenchChem. (2025). managing side reactions in piperidine functionalization. BenchChem Technical Support.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate.
  • Various Authors. (n.d.). N-alkylation of piperidine with substituted benzyl chloride. ECHEMI.
  • Various Authors. (2016). Why n-alkylation is more favorable than o-alkyation ?. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity. BenchChem.
  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
  • BenchChem. (n.d.). Optimizing reaction conditions for the N-alkylation of piperazine. BenchChem.
  • BenchChem. (2025). common challenges in working with piperidine-based compounds. BenchChem Technical Support.
  • Chemistry LibreTexts. (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction.
  • Khan Academy. (2012). Leaving Group Effect - Alkyl Halides 003. YouTube.

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Technical Support Center: Effective Removal of Palladium Catalysts Following Allyl Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium catalyst removal in allyl deprotection steps. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing palladium removal from your reaction mixtures. As your dedicated Senior Application Scientist, my goal is to equip you with the knowledge to not only follow protocols but to understand the underlying chemistry, enabling you to make informed decisions for successful and efficient purification.

Frequently Asked Questions (FAQs)

Here, we address the most common questions encountered during the removal of palladium catalysts after allyl deprotection reactions.

Q1: What are the primary methods for removing palladium catalysts after an allyl deprotection?

The most common and effective methods for palladium removal can be broadly categorized into:

  • Filtration: This is the first line of defense, particularly for heterogeneous catalysts like palladium on carbon (Pd/C). Filtration through a pad of Celite® is a standard procedure to remove insoluble palladium species.[1]

  • Scavenging: This involves the use of solid-supported or soluble agents that selectively bind to palladium. These "scavengers" can then be removed by filtration. Thiol-based silica scavengers and polymer-bound reagents like trimercaptotriazine (TMT) are widely used.[2][3]

  • Precipitation: In this technique, a reagent is added to the reaction mixture to induce the precipitation of palladium, which can then be filtered off. N-acetyl cysteine is a common precipitating agent.[4]

  • Extraction: Liquid-liquid extraction can be employed to remove water-soluble palladium salts from an organic solution.[5]

  • Chromatography: Column chromatography is a powerful purification method that can separate the desired product from the palladium catalyst and other impurities. However, studies have shown that it may not be sufficient on its own to reduce palladium to acceptable levels for pharmaceutical applications.[6][7]

Q2: How do I choose the right palladium removal method for my specific reaction?

The optimal method depends on several factors:

  • The nature of the palladium catalyst: For heterogeneous catalysts (e.g., Pd/C), simple filtration is often the initial and most straightforward step. For homogeneous catalysts, which are soluble in the reaction mixture, scavenging, precipitation, or a combination of methods is necessary.[5]

  • The solvent system: The choice of scavenger or precipitating agent must be compatible with the reaction solvent. Some scavengers are designed for organic solvents, while others are more effective in aqueous systems.

  • The desired level of palladium removal: For early-stage research, a simple filtration or single scavenging step might suffice. However, for active pharmaceutical ingredients (APIs), stringent regulations from bodies like the ICH require very low palladium levels (often in the low ppm range), necessitating more rigorous and often combined purification strategies.[1]

  • The properties of your product: The stability and solubility of your deprotected compound will influence the choice of workup conditions. For instance, highly polar compounds may be challenging to isolate after aqueous extractions.[8]

Q3: Can the allyl scavenger used in the deprotection step interfere with palladium removal?

Yes, the choice of allyl scavenger can significantly impact the subsequent palladium removal. Some scavengers can interact with the palladium catalyst, affecting its speciation (the form in which it exists, e.g., Pd(0) or Pd(II)) and solubility. For instance, some amine-based scavengers can coordinate to the palladium, potentially making it more soluble and harder to remove by simple filtration.

It is crucial to consider the compatibility of your allyl scavenger with your intended palladium removal method. If you are experiencing difficulties, it may be necessary to screen different allyl scavengers. For example, amine-borane complexes have been shown to be effective allyl group scavengers in solid-phase peptide synthesis and may offer advantages in certain systems.[9]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during palladium removal.

Problem 1: Inefficient Palladium Removal After Filtration

Symptoms: You have filtered your reaction mixture through Celite, but a significant amount of palladium remains in the filtrate, often indicated by a dark-colored solution.

Causality: This issue typically arises when the palladium is not in a form that can be easily filtered. Soluble palladium species or finely dispersed colloidal palladium can pass through the filter bed.

Troubleshooting Workflow:

G start Initial Observation: High Pd after filtration check_pd_form Is the Pd catalyst homogeneous or heterogeneous? start->check_pd_form hetero Heterogeneous (e.g., Pd/C) check_pd_form->hetero Heterogeneous homo Homogeneous (e.g., Pd(PPh3)4) check_pd_form->homo Homogeneous optimize_filtration Optimize Filtration Technique hetero->optimize_filtration induce_precipitation Induce Precipitation homo->induce_precipitation use_scavenger Employ Scavenger Resin homo->use_scavenger re_evaluate Re-evaluate Filtration optimize_filtration->re_evaluate induce_precipitation->re_evaluate use_scavenger->re_evaluate

Caption: Decision workflow for troubleshooting inefficient palladium filtration.

Detailed Steps:

  • Optimize Filtration Technique:

    • Increase Celite Bed Depth: A thicker pad (2-5 cm) can improve trapping of fine particles.

    • Use a Finer Filter Aid: Diatomaceous earth comes in various grades; a finer grade may be more effective.

    • Pre-coat the Filter: Pre-wetting the Celite pad with the reaction solvent can prevent it from disturbing the filter paper and ensure a more uniform bed.

    • Consider a Membrane Filter: For very fine particles, a membrane filter (e.g., 0.45 µm PTFE) downstream of the Celite bed can be beneficial.[5]

  • Induce Precipitation:

    • Add a Precipitating Agent: Treat the reaction mixture with a solution of N-acetyl cysteine. This will chelate with the soluble palladium and cause it to precipitate out of the solution, allowing for subsequent filtration.

    • Solvent Swap: Adding an anti-solvent can sometimes cause the palladium species to precipitate.

  • Employ a Scavenger:

    • If soluble palladium is suspected, pass the filtrate through a cartridge containing a palladium scavenger. Thiol-functionalized silica is a common choice.

Problem 2: Scavenger Resin is Ineffective

Symptoms: You have treated your reaction mixture with a scavenger resin, but the residual palladium levels remain unacceptably high.

Causality: The inefficiency of a scavenger can be due to several factors, including the choice of scavenger, insufficient contact time, or the presence of interfering species.

Troubleshooting Workflow:

G start Initial Observation: High Pd after scavenging check_scavenger Is the scavenger appropriate for the Pd species and solvent? start->check_scavenger yes_scavenger Yes check_scavenger->yes_scavenger no_scavenger No check_scavenger->no_scavenger optimize_conditions Optimize Scavenging Conditions yes_scavenger->optimize_conditions screen_scavengers Screen Different Scavengers no_scavenger->screen_scavengers analyze_pd Analyze Residual Pd optimize_conditions->analyze_pd screen_scavengers->analyze_pd

Caption: Decision workflow for troubleshooting ineffective scavenger resins.

Detailed Steps:

  • Screen Different Scavengers:

    • Not all scavengers are created equal. Their effectiveness can be highly dependent on the specific palladium species and the reaction matrix. It is advisable to perform a small-scale screen with a panel of different scavengers (e.g., thiol-based, amine-based, TMT) to identify the most effective one for your system.[2]

  • Optimize Scavenging Conditions:

    • Increase Scavenger Loading: The amount of scavenger used should be in excess relative to the amount of palladium in the reaction.

    • Increase Contact Time and Temperature: Allow for sufficient time for the scavenger to bind to the palladium. Gently heating the mixture can sometimes improve the kinetics of scavenging.

    • Ensure Good Mixing: Adequate agitation is necessary to ensure good contact between the scavenger and the reaction mixture.

  • Consider the Allyl Scavenger:

    • As mentioned in the FAQs, the allyl scavenger can interfere. If you suspect this is the case, consider switching to an alternative allyl scavenger that is known to be more compatible with your chosen palladium removal method.

Data-Driven Decision Making: Comparing Palladium Removal Methods

The following table summarizes the efficiency of various palladium removal techniques as reported in a case study on the synthesis of faropenem sodium salt, which involves an allyl deprotection step.[2]

Removal MethodInitial Pd (ppm)Final Pd (ppm)Removal Efficiency
Polystyrene-bound TMT15503>99.8%

This data clearly demonstrates the high efficiency of scavenger resins in reducing palladium to very low levels.

A pilot study on quantifying palladium impurities after different purification steps provides further insight.[6][7]

Purification StageAverage Residual Pd (ppm)
Aqueous Workup Only>1000
Column Chromatography<100 (in over half of samples)
Chromatography + Scavenging Resin<50 (in most cases)

These findings underscore the importance of a multi-step approach, often combining chromatography with a scavenger, to reliably achieve low ppm levels of residual palladium.[6][7]

Experimental Protocol: Palladium Removal using a Scavenger Resin

This protocol provides a general guideline for using a solid-supported scavenger to remove palladium from a reaction mixture after allyl deprotection.

  • Reaction Workup: Following the completion of the allyl deprotection, perform an initial aqueous workup to remove water-soluble byproducts.

  • Solvent Exchange (if necessary): Ensure the reaction product is dissolved in a solvent that is compatible with the chosen scavenger resin.

  • Scavenger Addition: Add the recommended amount of scavenger resin (typically a 5-10 fold excess by weight relative to the palladium catalyst) to the solution.

  • Stirring: Stir the mixture at room temperature or with gentle heating for a period of 2 to 24 hours. The optimal time should be determined experimentally.

  • Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with fresh solvent to ensure complete recovery of the product.

  • Analysis: Analyze the filtrate for residual palladium content using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[6][7]

Conclusion

The successful removal of palladium catalysts from allyl deprotection steps is a critical aspect of process development, particularly in the pharmaceutical industry. A systematic and informed approach to troubleshooting, guided by an understanding of the underlying chemical principles, is key to achieving the desired level of purity. By carefully selecting the appropriate removal method, optimizing the reaction conditions, and considering the potential for interactions between reaction components, researchers can confidently and efficiently remove residual palladium, ensuring the quality and safety of their final products.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. Biotage. [Link]

  • Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. AAPPTec. [Link]

  • Alloc Protecting Group Removal Protocol. CDN. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Metal- catalysed cleavage of allyl esters. GlaxoSmithKline. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Publications. [Link]

  • New Allyl Group Acceptors for Palladium-Catalyzed Removal of Allylic Protections and Transacylation of Allyl Carbamates. ResearchGate. [Link]

  • Your trick to remove residual palladium. Reddit. [Link]

  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. PubMed. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ResearchGate. [Link]

  • General literature on Metals Removal. WordPress. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PubMed. [Link]

  • Facile Removal Strategy forAllyl and Allyloxycarbonyl Protecting Groups Using Solid-SupportedBarbituric Acid under Palladium Catalysis. ResearchGate. [Link]

  • Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. University of Strathclyde. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

  • A Novel, One-Step Palladium and Phenylsilane Activated Amidation from Allyl Ester on Solid Support. ResearchGate. [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]

  • What would be a good way to kill leftover palladium from a reaction mixture?. Reddit. [Link]

  • Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Apeiron's Metal Scavenging Solutions. Apeiron Synthesis. [Link]

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Technical Support Center: Optimizing Crystallization of 3-Substituted Piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-substituted piperidine salts. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the crystallization of this important class of compounds. The information presented here is a synthesis of established methodologies and field-proven insights to help you achieve high-quality, crystalline materials.

Introduction: The Unique Challenges of Crystallizing Piperidine Salts

3-Substituted piperidine moieties are prevalent scaffolds in a vast array of pharmaceuticals and bioactive molecules.[1][2] The introduction of a substituent at the 3-position often imparts specific pharmacological properties but can also introduce significant challenges in obtaining a crystalline solid form. As salts, these compounds possess ionic characteristics that strongly influence their solubility and crystal lattice formation, making the optimization of crystallization a critical, yet often complex, step in the development process.[3][4]

This guide is structured to provide direct answers to specific issues you may be facing at the bench. We will explore the "why" behind common crystallization problems and provide actionable, step-by-step protocols to overcome them.

Troubleshooting Guide: From Oils to Polymorphs

This section addresses the most frequent and frustrating issues encountered during the crystallization of 3-substituted piperidine salts.

Issue 1: My compound is "oiling out" instead of crystallizing.

Q: I've attempted to crystallize my 3-substituted piperidine salt, but instead of forming crystals, it separates as a viscous liquid or oil. What is happening and how can I fix it?

A: "Oiling out" is a common phenomenon where the solute separates from the solution at a temperature above its melting point, or more commonly, as a supersaturated, amorphous liquid. This is particularly prevalent with salts, which can have strong solute-solvent interactions that hinder the orderly arrangement into a crystal lattice.[5]

Causality:

  • High Solute Concentration: A solution that is too concentrated can become supersaturated too quickly upon cooling or anti-solvent addition, favoring the formation of a disordered, liquid phase over an ordered, crystalline one.

  • Rapid Change in Solvent Environment: Drastic and rapid changes in solvent polarity, such as the fast addition of an anti-solvent, can cause the compound to crash out of solution as an oil.

  • Inappropriate Solvent System: The chosen solvent may be too good at solvating the salt, preventing the necessary intermolecular interactions for crystallization.

Solutions:

  • Reduce the Concentration: Start with a more dilute solution. This slows down the approach to supersaturation, giving the molecules more time to orient themselves into a crystal lattice.[6]

  • Slow Down the Process:

    • Cooling Crystallization: Decrease the temperature much more slowly. Instead of placing your flask directly in an ice bath, allow it to cool to room temperature first, then transfer it to a refrigerator, and finally to a freezer.

    • Anti-solvent Addition: Add the anti-solvent dropwise and with vigorous stirring to ensure localized supersaturation is minimized.[7] Consider layering the anti-solvent on top of the solvent without mixing to allow for very slow diffusion.[8][9]

  • Optimize the Solvent System:

    • If using a single solvent, try one with slightly lower polarity.

    • In an anti-solvent system, experiment with different anti-solvents. For instance, if you are using methanol as the solvent and diethyl ether as the anti-solvent, try replacing the ether with a less polar solvent like hexane.[5]

  • Introduce a Seed Crystal: If you have even a tiny amount of crystalline material, adding it to the supersaturated solution can induce crystallization.

Issue 2: The crystals I'm getting are very small, needle-like, or of poor quality.

Q: I am able to get a solid to form, but the crystals are too small for X-ray diffraction, or they form as fine needles that are difficult to handle and filter. How can I improve the crystal quality?

A: The formation of small or needle-like crystals is often an indication of rapid nucleation and slow crystal growth. The goal is to create conditions that favor the growth of existing crystals over the formation of new ones.

Causality:

  • High Supersaturation: A high degree of supersaturation leads to a burst of nucleation, resulting in many small crystals.

  • Rapid Cooling or Evaporation: Fast changes in temperature or solvent volume promote rapid nucleation.[8]

  • Impurities: Impurities can inhibit crystal growth or act as nucleation sites, leading to the formation of many small crystals.

Solutions:

  • Control the Rate of Supersaturation:

    • Slow Evaporation: Use a vessel with a narrow opening or cover it with parafilm pierced with a few small holes to slow down the rate of solvent evaporation.[6][9] This is often the most effective method for growing high-quality single crystals.[5]

    • Vapor Diffusion: This is an excellent technique for growing high-quality crystals from small amounts of material.[5][8][9] The compound is dissolved in a solvent and placed in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, gradually inducing crystallization.[9][10]

  • Ensure High Purity: The purer your starting material, the better your chances of growing good crystals. A purity of at least 90% is recommended before attempting to grow single crystals.[8] Consider an extra purification step, such as flash chromatography, before setting up your crystallization.

  • Solvent Selection: Experiment with different solvents. Sometimes, a more viscous solvent can slow down diffusion and promote better crystal growth. Hydrogen bonding in the solvent can also play a crucial role in crystal packing.[6][8]

Issue 3: I suspect I have a polymorphism issue.

Q: I've successfully crystallized my compound, but I get different crystal forms under slightly different conditions. How can I control which polymorph I obtain?

A: Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[11][12][13]

Causality:

  • Thermodynamic vs. Kinetic Control: Different crystallization conditions (e.g., temperature, solvent, rate of cooling) can favor the formation of either the most stable (thermodynamic) polymorph or a less stable (metastable or kinetic) polymorph.

  • Solvent-Mediated Transformation: A metastable form may convert to a more stable form over time when in contact with a solvent.

Solutions:

  • Systematic Screening: Conduct a systematic crystallization screen using a variety of solvents, temperatures, and crystallization techniques. This will help you identify the conditions that produce each polymorph.

  • Control of Supersaturation: High supersaturation often yields a kinetic polymorph, while lower supersaturation favors the thermodynamic form.

  • Seeding: Seeding a supersaturated solution with the desired polymorph can direct the crystallization towards that form.

  • Slurry Experiments: Slurrying a mixture of polymorphs in a solvent will, over time, result in the conversion of the less stable forms to the most stable one. This is a common method for identifying the thermodynamically most stable polymorph.[14]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for crystallizing my 3-substituted piperidine salt?

A1: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[15] For salts, which are often polar, polar solvents like alcohols (methanol, ethanol, isopropanol) or acetonitrile are good starting points.[16][17] If a single solvent is not suitable, a two-solvent system is often effective.[7][15] In this case, you dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes slightly cloudy.[7] Common "good" solvents for piperidine salts include methanol, ethanol, and dichloromethane, while common "anti-solvents" include diethyl ether, hexane, and toluene.[5]

Q2: How does the choice of counter-ion affect crystallization?

A2: The counter-ion plays a crucial role in the crystal lattice, influencing everything from melting point and solubility to crystal habit and polymorphism.[3][18] Larger, more diffuse counter-ions may lead to softer crystals, while smaller, more charge-dense ions can result in more tightly packed, higher melting point solids. If you are having difficulty crystallizing a particular salt (e.g., a hydrochloride), it is often worthwhile to try forming a different salt (e.g., a bromide, mesylate, or tartrate) as this can dramatically alter the crystallization behavior.[8][19]

Q3: What is the minimum purity required for successful crystallization?

A3: While crystallization is a purification technique, attempting to crystallize a very impure sample is often counterproductive. For obtaining high-quality crystals suitable for analysis, a starting purity of at least 90-95% is recommended.[8] Impurities can inhibit crystal growth, lead to the formation of small or poorly formed crystals, or co-crystallize with your compound.

Q4: How much material do I need to start a crystallization experiment?

A4: This depends on the technique. For screening purposes, you can start with as little as 10-50 mg.[6] Vapor diffusion is particularly well-suited for small quantities.[8][9] For bulk recrystallization to improve purity, the amount will depend on the scale of your synthesis.

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization

This method is effective when a single solvent with the desired temperature-dependent solubility cannot be found.

  • Dissolution: Dissolve the 3-substituted piperidine salt in a minimum amount of a "good" solvent (e.g., methanol, ethanol) at room temperature or with gentle warming.

  • Filtration: Filter the solution through a syringe filter to remove any insoluble impurities.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., diethyl ether, hexane) dropwise to the stirred solution until it becomes persistently turbid.[7]

  • Clarification (Optional): If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear or slightly hazy solution.

  • Crystallization: Cover the vessel and allow it to stand undisturbed at room temperature or in a refrigerator. Crystals should form over several hours to days.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.[20]

Protocol 2: Vapor Diffusion

This is a preferred method for growing high-quality single crystals for X-ray diffraction.[5][8][9]

  • Preparation of the Inner Vial: Dissolve 5-20 mg of the compound in a small amount (0.5-1 mL) of a moderately volatile solvent (e.g., dichloromethane, THF, acetonitrile) in a small, open vial.[5]

  • Preparation of the Outer Chamber: In a larger vial or beaker, add a few milliliters of a volatile anti-solvent (e.g., pentane, diethyl ether, hexane).[5]

  • Assembly: Place the small vial containing the sample solution inside the larger chamber. Ensure the solvent levels are such that there is no risk of mixing if the setup is accidentally disturbed.

  • Sealing and Incubation: Seal the outer chamber and leave it in a vibration-free location at a constant temperature.

  • Crystal Growth: The more volatile anti-solvent will slowly diffuse into the inner vial, causing the compound to slowly crystallize over a period of days to weeks.[9][10]

Data Presentation

Table 1: Common Solvents for Crystallization of Piperidine Salts

Solvent Class"Good" Solvents (High Polarity)"Poor" Solvents (Low Polarity)Boiling Point (°C) of "Good" Solvents
Alcohols Methanol, Ethanol, Isopropanol65, 78, 82
Halogenated Dichloromethane, Chloroform40, 61
Ethers Tetrahydrofuran (THF)Diethyl Ether66, 35
Ketones Acetone56
Hydrocarbons Hexane, Heptane, Toluene69, 98, 111
Aprotic Polar Acetonitrile, Dimethylformamide (DMF)82, 153

Data sourced from multiple references, including[16] and[17].

Visualization

Workflow for Troubleshooting Crystallization Issues

G start Start Crystallization Attempt oiling_out Compound Oils Out? start->oiling_out poor_quality Poor Crystal Quality? oiling_out->poor_quality No sol1 Decrease Concentration oiling_out->sol1 Yes sol2 Slow Down Cooling/ Anti-solvent Addition oiling_out->sol2 Yes sol3 Change Solvent System oiling_out->sol3 Yes polymorphism Multiple Crystal Forms? poor_quality->polymorphism No sol4 Slow Down Crystallization (Evaporation/Vapor Diffusion) poor_quality->sol4 Yes sol5 Increase Purity of Starting Material poor_quality->sol5 Yes sol6 Experiment with Different Solvents poor_quality->sol6 Yes success High-Quality Crystals Obtained polymorphism->success No sol7 Systematic Screen (Solvents, Temp) polymorphism->sol7 Yes sol8 Control Supersaturation polymorphism->sol8 Yes sol9 Use Seeding polymorphism->sol9 Yes sol1->start sol2->start sol3->start sol4->start sol5->start sol6->start sol7->start sol8->start sol9->start

Caption: A decision-making workflow for troubleshooting common crystallization problems.

Vapor Diffusion Setup

G cluster_0 Sealed Outer Chamber cluster_1 Inner Vial label_anti_solvent Anti-solvent (volatile) label_solution Solution of Piperidine Salt (less volatile solvent) diffusion_out Vapor Diffusion (Solvent out) diffusion_in Vapor Diffusion (Anti-solvent in) diffusion_in->label_solution

Caption: Diagram illustrating the setup for vapor diffusion crystallization.

References

  • University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]

  • FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Retrieved from [Link]

  • Zaworotko, M. J. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design, 12(4), 1733-1735. [Link]

  • Johnstone, R. D., et al. (2021). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering, 3, 738025. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chimia, 64(3), 133-137. [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... Pharmaceutics, 12(1), 53. [Link]

  • University of Cambridge, Department of Chemistry. (2006). Crystallisation Techniques. Retrieved from [Link]

  • Gokel, G. W., & Goli, D. M. (1983). Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Molecular Crystals and Liquid Crystals, 96(1-4), 303-311. [Link]

  • Organic Chemistry Tutor. (2020). How to Grow Single Crystals. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Jones, P. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1757-1774. [Link]

  • Sciencemadness Discussion Board. (2009). Forming oxalate salts of amines. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342. [Link]

  • Thorat, A. A., & Dalvi, S. V. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications, 5(5), 442-446. [Link]

  • ResearchGate. (2025). Piperazine as counter ion for insulin-enhancing anions [VO2(dipic-OH)]−: Synthesis, characterization and X-ray crystal structure. Retrieved from [Link]

  • Sharma, M., et al. (2018). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 8(11), 10436-10441. [Link]

  • Al-Dies, A. M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15, 1-12. [Link]

  • Belskaya, N. P., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4930. [Link]

  • Royal Society of Chemistry. (2024). Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts. Retrieved from [Link]

  • Li, Y., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. International Journal of Molecular Sciences, 26(23), 1-20. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1622. [Link]

  • Organic Chemistry Portal. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

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Technical Support Center: Allyl Group Stability in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for preventing polymerization of allyl groups during synthesis.

Welcome to the technical support guide for managing the reactivity of allyl groups during chemical synthesis. This resource is designed for researchers, chemists, and drug development professionals who work with allyl-containing compounds and face challenges related to their premature or unwanted polymerization. Here, we provide in-depth, field-proven insights and practical solutions in a direct question-and-answer format to help you navigate these complexities and ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the behavior of allyl groups.

Q1: What makes allyl groups susceptible to polymerization?

Allyl compounds are prone to free-radical polymerization. This process is typically initiated by heat, light, atmospheric oxygen, or residual peroxides, which can generate free radicals.[1] These radicals can attack the double bond of the allyl group, creating a new radical that propagates a chain reaction, leading to the formation of oligomers or high molecular weight polymers.[2][3] However, this process is often inefficient compared to vinyl monomers.[2]

Q2: I've heard of "degradative chain transfer." What is it and why is it critical for allyl chemistry?

Degradative chain transfer is a hallmark of allyl polymerization.[2][3] It occurs when a growing polymer radical chain, instead of adding to another monomer's double bond, abstracts a hydrogen atom from the allylic position (the -CH2- group adjacent to the double bond) of a monomer molecule.

This event terminates the kinetic chain and creates a new, resonance-stabilized allyl radical.[2] This new radical is significantly less reactive and less likely to initiate a new polymer chain. The consequence is that free-radical homopolymerization of allyl monomers tends to be slow and results in low-molecular-weight polymers or oligomers.[2][3] Understanding this mechanism is key to controlling unwanted side reactions.

Mechanism: Free-Radical Polymerization of Allyl Monomers & Degradative Chain Transfer

G cluster_initiation Initiation cluster_propagation Propagation cluster_dct Degradative Chain Transfer (Key Issue) I Initiator (I) R Primary Radical (R•) I->R Heat, Light M1 Allyl Monomer (M) R->M1 Addition RM1 Growing Chain (RM1•) M2 Allyl Monomer (M) RM1->M2 Addition RM2 Longer Chain (RM2•) RM2_input Growing Chain (RM2•) RM2->RM2_input Chain Encounters Another Monomer M3 Allyl Monomer (M) M_radical Stable Allyl Radical (M•) M3->M_radical Forms Unreactive Radical RMH Terminated Polymer (RM-H) RM2_input->M3 H-Abstraction RM2_input->RMH Terminates Chain

Caption: Mechanism of allyl polymerization highlighting the critical degradative chain transfer step.

Q3: Are all allyl-containing molecules equally prone to polymerization?

No. The reactivity is influenced by the substituent attached to the allyl group and the presence of other functional groups. For instance, allyl methacrylate contains both a highly reactive methacrylate double bond and a less reactive allyl double bond.[4][5] In contrast, simple allyl ethers or allyl acetate polymerize with more difficulty.[2][6] Diallyl compounds can undergo cyclopolymerization, leading to macromolecules with alternating cyclic and linear units.[2][3]

Q4: What are the tell-tale signs of unintended polymerization in my reaction?

The most common indicators include:

  • A noticeable increase in the viscosity of the reaction mixture.

  • The formation of a gel, precipitate, or solid mass.

  • Discoloration or the solution turning cloudy.

  • Inexplicably low yields of the desired product, often accompanied by a smear of oligomeric byproducts on TLC or LC-MS analysis.

Troubleshooting Guide: Common Problems & Solutions

This guide provides direct answers to specific experimental issues.

Q: My reaction mixture unexpectedly turned into a gel. What happened and how can I prevent it?

A: This is a classic sign of uncontrolled free-radical polymerization. It was likely triggered by an overlooked initiator source like heat, light, or atmospheric oxygen.

Root Cause Analysis & Solutions:

  • Presence of Radical Initiators: Trace impurities, peroxides (formed in solvents like THF or ethers), or even atmospheric oxygen can initiate polymerization.

  • Heat or Light Exposure: Many reactions are sensitive to thermal or photochemical initiation.

Preventative Measures:

  • Use of Inhibitors: For reactions where free-radical chemistry is not intended, adding a small amount of an inhibitor can be highly effective. These compounds work by scavenging primary radicals, stopping the chain reaction before it begins.[][8][9]

    InhibitorCommon AbbreviationTypical ConcentrationUse Case & Notes
    HydroquinoneHQ100-1000 ppmEffective general-purpose inhibitor. Must be removed before use in radical polymerizations.[8][10]
    4-MethoxyphenolMEHQ10-200 ppmVery common stabilizer in commercial monomers. Less discoloration than HQ.[11]
    4-tert-ButylcatecholTBC10-100 ppmHighly effective, especially for styrenic and acrylic monomers.[11][12]
    PhenothiazinePTZ200-1000 ppmEffective at higher temperatures.
    TEMPOTEMPO50-500 ppmA stable free radical that efficiently traps growing polymer chains.[8]
  • Deoxygenate Your Reaction: Before starting, thoroughly sparge your solvent and reaction mixture with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen, which can promote radical formation. Maintain a positive pressure of inert gas throughout the reaction.

  • Temperature Control: Run the reaction at the lowest effective temperature. If the reaction is exothermic, ensure adequate cooling to prevent thermal runaway.

  • Solvent Purity: Use freshly distilled or inhibitor-free solvents that are known to be free of peroxides. Test ethers for peroxides before use.

Q: My purified allyl compound polymerized during storage. How can I store it safely?

A: Purification often removes the commercial stabilizers added by the manufacturer. The pure, unstabilized compound is then highly susceptible to polymerization upon exposure to air, light, or ambient heat.

Best Practices for Storage:

  • Add a Stabilizer: After purification, add a small amount of a suitable inhibitor, such as BHT (Butylated hydroxytoluene) or MEHQ, for long-term stability. A concentration of 100-200 ppm is typically sufficient.

  • Inert Atmosphere: Store the compound under an inert atmosphere (Argon or Nitrogen) in a sealed vial or flask.

  • Cold and Dark Conditions: Store the container in a refrigerator or freezer, wrapped in aluminum foil or in an amber vial to protect it from light.

  • Labeling: Clearly label the container indicating that a stabilizer has been added, including its identity and concentration.

Q: How do I remove a polymerization inhibitor right before my reaction without causing it to polymerize?

A: This is a critical step, as inhibitors can interfere with many types of reactions, not just intended polymerizations. The key is to perform the removal immediately before use and to handle the purified monomer under conditions that minimize initiation.

Workflow: Selecting an Inhibitor Removal Method

G start Start: Need to Remove Inhibitor q1 Is the monomer thermally stable and non-volatile? start->q1 a1_yes Basic Alumina Column q1->a1_yes Yes q2 Is the monomer sensitive to base or water? q1->q2 No end_step Use Purified Monomer Immediately Under Inert Atmosphere a1_yes->end_step a1_no Washing with NaOH Solution a1_no->end_step q2->a1_no No a2_yes Vacuum Distillation q2->a2_yes Yes a2_yes->end_step

Caption: Decision workflow for choosing the appropriate inhibitor removal technique.

Detailed Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors (MEHQ, TBC, HQ) using an Alumina Column

This is the most common and often gentlest method for non-polar to moderately polar monomers.[11][12][13]

  • Materials:

    • Allyl-containing monomer with inhibitor.

    • Basic alumina, activity I.

    • Glass chromatography column.

    • Glass wool or cotton.

    • Receiving flask, cooled in an ice bath.

    • Inert gas source (Argon or Nitrogen).

  • Procedure:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Dry-pack the column with basic alumina. A column length of 10-15 cm for every 20-30 mL of monomer is a good starting point.

    • Place the receiving flask under the column outlet and immerse it in an ice bath. Purge the flask with inert gas.

    • Gently add the inhibited monomer to the top of the column.

    • Allow the monomer to pass through the alumina bed via gravity. Do not apply pressure unless absolutely necessary, as this can generate heat. The phenolic inhibitor will be adsorbed onto the basic alumina.[12]

    • Collect the purified, inhibitor-free monomer in the cooled, inerted receiving flask.

    • Crucially, use the purified monomer immediately. Do not store it without re-adding a stabilizer.

Protocol 2: Removal of Acidic Inhibitors (HQ, TBC) by Base Wash

This method is suitable for water-immiscible monomers.[10]

  • Materials:

    • Allyl-containing monomer with inhibitor.

    • 5-10% aqueous sodium hydroxide (NaOH) solution, pre-chilled.

    • Saturated aqueous sodium chloride (brine) solution, pre-chilled.

    • Separatory funnel.

    • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Receiving flask, cooled in an ice bath.

  • Procedure:

    • Place the monomer in a separatory funnel.

    • Add an equal volume of chilled 5% NaOH solution. Shake vigorously for 1-2 minutes. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.[10] You may observe a color change in the aqueous layer.

    • Drain the aqueous layer. Repeat the wash 1-2 more times, or until the aqueous layer is colorless.

    • Wash the monomer with an equal volume of chilled brine to remove residual NaOH.

    • Drain the aqueous layer and transfer the organic monomer to a flask.

    • Dry the monomer over an anhydrous drying agent (e.g., MgSO₄).

    • Filter the monomer into a cooled, inerted receiving flask. Use immediately.

References

  • ResearchGate. (n.d.). Polymerisation of Allyl Compounds. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (2017). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. PMC. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2007). Radical polymerization of allyl alcohol and allyl acetate. Retrieved February 12, 2026, from [Link]

  • PubMed Central. (n.d.). Radical scavenger can scavenge lipid allyl radicals complexed with lipoxygenase at lower oxygen content. Retrieved February 12, 2026, from [Link]

  • Scilit. (2008). Reassessment of Free-Radical Polymerization Mechanism of Allyl Acetate Based on End-Group Determination of Resulting Oligomers by MALDI-TOF-MS Spectrometry. Retrieved February 12, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Allyl group – Knowledge and References. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). EP0686646A2 - Process for making allyl polymers and copolymers.
  • ACS Publications. (1945). The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate, and the Fate of the Peroxide. Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]

  • PubMed. (2011). Role of allyl group in the hydroxyl and peroxyl radical scavenging activity of S-allylcysteine. Retrieved February 12, 2026, from [Link]

  • MRS Bulletin. (2013). Transition metal-catalyzed polymerization of polar allyl and diallyl monomers. Retrieved February 12, 2026, from [Link]

  • Liskon Biological. (2025). A Brief Discussion on Polymerization Inhibitors. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (1998). Efficient Removal of Polymerization Inhibitors by Adsorption on the Surface of an Optimized Alumina. Langmuir. Retrieved February 12, 2026, from [Link]

  • Britannica. (n.d.). Radical scavenger | chemistry. Retrieved February 12, 2026, from [Link]

  • Royal Society of Chemistry. (1998). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 12, 2026, from [Link]

  • PubMed Central. (n.d.). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Retrieved February 12, 2026, from [Link]

  • Ataman Kimya. (n.d.). ALLYL METHACRYLATE. Retrieved February 12, 2026, from [Link]

  • PJSIR. (n.d.). HOMOPOLYMERIZATION OF ALLYL ALCOHOL AND PREPARATION OF COMPLEX. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). US3978022A - Thermal stabilization of acrylic polymers.
  • MDPI. (2023). The Synthesis and Synergistic Effect of Heterocyclic Groups Grafted on Acrylic Polymers by Ester Groups for Marine Antifouling. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved February 12, 2026, from [Link]

  • PubMed Central. (n.d.). Significance of Polymers with “Allyl” Functionality in Biomedicine. Retrieved February 12, 2026, from [Link]

  • MDPI. (2024). Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers. Retrieved February 12, 2026, from [Link]

  • PubMed Central. (2023). Inhibition of Free Radical Polymerization: A Review. Retrieved February 12, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). remove inhibitor from monomer. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (1945). The Polymerization of Allyl Compounds. II. Preliminary Kinetic Study of the Peroxide-Induced Polymerization of Allyl Acetate. Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]

  • KURENAI. (1955). Kinetics of Polymerization of Allyl Compounds. Retrieved February 12, 2026, from [Link]

  • Quimidroga. (n.d.). Polymerization Inhibitors. Retrieved February 12, 2026, from [Link]

  • Reddit. (2021). Troubleshooting step growth polymerization. Retrieved February 12, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via poly. Retrieved February 12, 2026, from [Link]

  • University of Waterloo. (2018). TROUBLESHOOTING POLYMERIZATIONS. Retrieved February 12, 2026, from [Link]

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Technical Support Center: Storage and Handling of Moisture-Sensitive Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for moisture-sensitive hydrochloride (HCl) salts. This guide is designed for researchers, scientists, and drug development professionals who work with these hygroscopic materials. The inherent affinity of HCl salts for atmospheric moisture presents significant challenges, potentially compromising sample integrity, experimental reproducibility, and the shelf-life of active pharmaceutical ingredients (APIs).[1][2][3] This resource provides in-depth, experience-based answers to common questions and troubleshooting guidance to ensure the stability and successful application of your compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries regarding the storage and behavior of moisture-sensitive hydrochloride salts.

Q1: What makes hydrochloride salts susceptible to moisture?

A1: Hydrochloride salts are hygroscopic, meaning they readily attract and absorb water from the atmosphere.[4][5][6] This property stems from the strong affinity of the chloride ion and the often polar organic counter-ion for water molecules.[7] Water molecules are polar and can effectively solvate the ions in the salt's crystal lattice, leading to the absorption of moisture onto the solid's surface or even the uptake of water into the crystal structure to form hydrates.[4][8]

Q2: What are the consequences of improper storage and moisture exposure?

A2: Exposure to humidity can lead to a cascade of undesirable physical and chemical changes:[3]

  • Chemical Degradation: The most common degradation pathway is hydrolysis, where water acts as a reactant, cleaving labile functional groups like esters, amides, and lactams within the drug molecule.[1][3][9] This alters the chemical structure of the API, reducing its potency and forming impurities.[10]

  • Physical Changes: Moisture absorption can cause powders to cake, clump, or even deliquesce (dissolve in the absorbed water).[1][10] These changes impede accurate weighing and handling, affect dissolution rates, and can compromise the performance of the final dosage form.[1][11]

  • Microbial Growth: High humidity environments can support the growth of bacteria, mold, and other microbes, which is a critical concern for pharmaceutical products.[3][12]

  • Solid-State Transitions: Moisture can induce changes in the crystalline form of the salt, potentially altering its solubility, bioavailability, and stability.[2]

Q3: What are the ideal storage conditions for a newly received, unopened container of a moisture-sensitive HCl salt?

A3: Unopened containers should be stored according to the manufacturer's recommendations, which typically involve a cool, dry, and dark place.[10] The packaging is designed to act as a moisture barrier.[1] Key environmental parameters to control are:

ParameterRecommended ConditionRationale
Temperature 15°C to 25°C (59°F to 77°F)Minimizes thermal degradation.[10]
Relative Humidity (RH) Below 60% (ideally 30-40%)Prevents moisture absorption and subsequent degradation.[10]
Light Exposure Store in the dark/in opaque containersPrevents light-induced degradation.[10][13]
Q4: Can I store moisture-sensitive HCl salts in a standard refrigerator or freezer?

A4: While refrigeration (2°C to 8°C) is necessary for some biologics, it is generally not recommended for dry powders of hygroscopic salts unless specified by the manufacturer.[13] Refrigeration can lead to condensation when the container is removed and allowed to warm to room temperature, introducing moisture. If refrigeration is required, the container must be allowed to equilibrate to ambient temperature before opening. Frozen storage (below -20°C) is typically reserved for long-term preservation of specific sensitive molecules.[13]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the handling and use of moisture-sensitive HCl salts.

Problem 1: The powder has formed clumps or a solid cake.
  • Cause: This is a clear sign of significant moisture absorption.[1][10] The container may have been left open, improperly sealed, or stored in a high-humidity environment.

  • Solution:

    • Assess the Damage: If the caking is minor, the material may still be usable for non-critical applications, but the water content is no longer known. For quantitative work, the material's purity is compromised.

    • Drying (Use with Caution): Gentle drying in a vacuum oven at a low temperature or storage in a desiccator over a strong desiccant (e.g., phosphorus pentoxide) may remove some surface moisture. However, this may not reverse chemical degradation and could potentially remove essential water of hydration if the compound is a hydrate. Always consult the compound's technical data sheet.

    • Prevention: The best solution is prevention. Always handle the material in a low-humidity environment and reseal containers tightly immediately after use.

Problem 2: I'm seeing inconsistent results in my experiments (e.g., varying potency, solubility issues).
  • Cause: Inconsistent results can often be traced back to inaccurate weighing due to absorbed moisture. If you weigh out 10 mg of a hygroscopic powder that has absorbed 10% water by mass, you are only dispensing 9 mg of the active compound. This can also be caused by chemical degradation.[2]

  • Solution:

    • Controlled Weighing Environment: Whenever possible, weigh moisture-sensitive compounds in a controlled environment like a glove box with low humidity or a balance with a draft shield in a dehumidified room.[10]

    • Work Quickly: Minimize the time the container is open and the compound is exposed to the ambient atmosphere.[10] Have all necessary tools and vials ready before opening the primary container.

    • Use a "Dry Run": Before handling the actual compound, go through the motions of the procedure to ensure it can be done efficiently.[14]

    • Analytical Verification: If feasible, perform a water content analysis (e.g., Karl Fischer titration) on a small sample to determine the actual water content and adjust calculations accordingly.

Problem 3: The material's appearance has changed (e.g., color change, turned into a liquid).
  • Cause: A color change can indicate chemical degradation.[15] If the solid has turned into a liquid or semi-liquid, it has deliquesced, meaning it has absorbed so much moisture from the air that it has dissolved.[10]

  • Solution:

    • Do Not Use: The material is significantly compromised and should not be used for experimental purposes.

    • Review Storage and Handling: This level of degradation points to a severe failure in storage or handling protocols. Review your procedures to identify the source of moisture exposure.

    • Proper Disposal: Dispose of the degraded material according to your institution's hazardous waste guidelines.[16][17]

Section 3: Protocols and Best Practices

Adhering to strict protocols is essential for maintaining the integrity of moisture-sensitive compounds.

Protocol 1: Proper Weighing of a Hygroscopic HCl Salt

This protocol outlines the steps for accurately weighing a moisture-sensitive solid.

  • Preparation:

    • Ensure the analytical balance is calibrated and located in an area with minimal drafts and stable temperature.

    • Place all necessary tools (spatulas, weigh paper/boats, receiving vials) inside a desiccator or a low-humidity glove box for at least 30 minutes to ensure they are dry.

    • Allow the container of the HCl salt to equilibrate to the ambient temperature of the weighing area for at least 1 hour before opening to prevent condensation.

  • Weighing Procedure:

    • Perform the weighing in a controlled humidity environment if available (e.g., a glove box).

    • Minimize the time the primary container is open. Open it, quickly remove the approximate amount of material needed, and immediately and tightly reseal the container.[1]

    • Use a clean, dry spatula to transfer the powder to the tared weigh boat.

    • Record the mass quickly.

    • Immediately transfer the weighed powder to your pre-labeled receiving vessel and seal it.

  • Post-Weighing:

    • Clean the spatula and weighing area thoroughly.

    • Ensure the primary container is properly sealed. Wrapping the cap with parafilm can provide an extra barrier against moisture ingress for long-term storage.[18]

    • Return the primary container to its designated storage location.

Protocol 2: Recommended Long-Term Storage Strategy

For labs that frequently use and open containers of hygroscopic materials, a multi-barrier approach is recommended.

Storage_Workflow cluster_0 Primary Container cluster_2 Tertiary Containment cluster_3 Controlled Environment A Hygroscopic HCl Salt Powder B Tightly Sealed Primary Container + Parafilm Seal A->B Immediate Resealing C Desiccant Pouch (e.g., Silica Gel) D Airtight Container or Heat-Sealed Foil Bag B->D Place Inside E Dry Cabinet or Desiccator (Monitored RH < 30%) D->E Store In

Caption: Multi-barrier storage workflow for hygroscopic salts.

  • Primary Container: After each use, ensure the container's cap is tightly secured. For screw-top jars, wrap the junction between the cap and the bottle with parafilm to create a better seal.[18]

  • Secondary Containment: Place the sealed primary container into a larger, airtight secondary container (e.g., a zip-top bag or a heat-sealable foil bag).[18]

  • Add Desiccant: Include a desiccant pouch, such as silica gel, inside the secondary container to absorb any moisture that may be present in the headspace or permeate the container.[18][19] Ensure the desiccant does not directly contact the primary container if there is a risk of contamination.

  • Tertiary Storage: Store this entire package in a dedicated dry cabinet or a large desiccator where the relative humidity is maintained below 30%.[1][13]

Decision Logic for Handling a Hygroscopic Compound

This diagram outlines the thought process when working with a moisture-sensitive HCl salt.

Handling_Decision_Tree Start Start: Need to use hygroscopic HCl salt CheckEnv Is a controlled humidity environment available? (Glove Box / Dry Room) Start->CheckEnv UseGloveBox Proceed with weighing inside controlled environment. CheckEnv->UseGloveBox Yes MinimizeExposure Work quickly. Minimize container open time. Equilibrate container to room temp before opening. CheckEnv->MinimizeExposure No CheckAppearance Inspect Compound: Is it free-flowing powder? UseGloveBox->CheckAppearance MinimizeExposure->CheckAppearance AppearanceOK Proceed with experiment. Weigh accurately. CheckAppearance->AppearanceOK Yes AppearanceBad STOP. Compound is compromised (caked, clumpy, discolored). CheckAppearance->AppearanceBad No PostUse Tightly reseal primary container. Use parafilm. Store in secondary container with desiccant. AppearanceOK->PostUse AppearanceBad->PostUse End End PostUse->End

Caption: Decision tree for handling moisture-sensitive compounds.

References
  • Different Drug Storage Conditions. (2024, July 22). Vertex AI Search.
  • Protecting Pharmaceuticals
  • Li, M., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals.
  • Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. (2025). Benchchem.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19).
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online.
  • Kanamori, T., et al. (2015).
  • Factors Affecting Drug Stability: Humidity. StabilityStudies.in.
  • Maclean, J., et al. (2022). The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. Pharmaceutics.
  • What makes a substance hygroscopic? Are all chemical salts hygroscopic?. (2010, July 15). Quora.
  • Cielecka-Piontek, J., et al. (2014). The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. Acta Poloniae Pharmaceutica.
  • What makes common salt hygroscopic?. (2016, January 17). Quora.
  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. (2018, September 17). Allied Academies.
  • Why Moisture Control is Critical for Pharmaceutical and Medical Packaging. Multisorb.
  • Hygroscopic Salts. (2019, June 25). Designing Buildings Wiki.
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  • The Effects of Humidity on Pharmaceuticals. (2018, March 22). MadgeTech.
  • What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. No More Damp Ltd.
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  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives. (2019, February 25).
  • Martin, O. V. (1933). Hygroscopic salts and their preparation. U.S.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023, February 8).
  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). ONdrugDelivery.
  • Janicka, M., et al. (2021). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules.
  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.
  • Stay Safe When Weighing Hazardous Materials: Get a Free White Paper. Mettler Toledo.
  • Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit.
  • Calibration Weight Storage, Cleaning, and Handling. Richmond Scientific.
  • SOP - Hydrochloric Acid. (2021, June 23). University of Washington IsoLab.
  • Physical stability of moisture-sensitive tablets stored in a canister or as a unit-dose.
  • Handling Guidelines for Moisture Sensitive Plastic Surface Mount Components. NEDA.
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Validation & Comparative

A Comparative Guide to the Structural Elucidation of 3-[2-(Allyloxy)ethoxy]piperidine HCl: 1H NMR Spectroscopy and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis and quality control. For a molecule such as 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride, a compound with multiple functional groups and stereochemical possibilities, a robust analytical strategy is paramount. This guide provides an in-depth analysis of one of the most powerful techniques for structural elucidation, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and objectively compares its utility with other common analytical methods.

The Central Role of 1H NMR in Structural Analysis

1H NMR spectroscopy is a premier technique for determining the structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment of each proton, their connectivity, and the relative number of protons in a given environment.[3] For a molecule like 3-[2-(Allyloxy)ethoxy]piperidine HCl, 1H NMR is indispensable for confirming the presence and connectivity of the piperidine ring, the allyloxy group, and the ethoxy linker.

Predicted 1H NMR Spectrum of 3-[2-(Allyloxy)ethoxy]piperidine HCl

While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be formulated based on established chemical shift values for its constituent functional groups. The hydrochloride salt form will influence the chemical shifts of protons near the nitrogen atom in the piperidine ring due to its protonation.

Molecular Structure and Proton Labeling:

Caption: Labeled structure of 3-[2-(Allyloxy)ethoxy]piperidine HCl.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
H(N+) ~8.0-9.0Broad singletThe proton on the positively charged nitrogen is deshielded and often exchanges, leading to a broad signal.
H(10) ~5.8-6.0DdtVinylic proton deshielded by the double bond, coupled to H(11c), H(11t), and H(9).[4]
H(11c), H(11t) ~5.1-5.3MultipletTerminal vinylic protons, showing both geminal and vicinal coupling.[4]
H(9) ~4.0DtAllylic protons adjacent to an oxygen atom are deshielded.[4][5]
H(7), H(8) ~3.5-3.8MultipletProtons on the ethoxy linker adjacent to oxygen atoms.[5]
H(3) ~3.4-3.6MultipletMethine proton on the piperidine ring attached to the ether oxygen.
H(2), H(6) ~2.8-3.2MultipletProtons on the carbons adjacent to the protonated nitrogen are significantly deshielded.[6]
H(4), H(5) ~1.5-2.0MultipletMethylene protons on the piperidine ring, further from the heteroatoms.[7]

Comparative Analysis with Alternative Techniques

While 1H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods.[1][3]

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of a molecule, which is crucial for determining its molecular weight and elemental composition.[2][8]

  • Strengths:

    • High sensitivity, requiring very small sample amounts.

    • Provides the exact molecular weight, confirming the molecular formula.

    • Fragmentation patterns can offer clues about the molecule's substructures.[3]

  • Limitations for 3-[2-(Allyloxy)ethoxy]piperidine HCl:

    • Does not provide detailed information about the connectivity of atoms or stereochemistry.

    • Fragmentation can be complex and may not definitively distinguish between isomers.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

  • Strengths:

    • Fast and requires minimal sample preparation.[1]

    • Excellent for identifying the presence of key functional groups. For the target molecule, we would expect to see:

      • N-H stretching vibrations from the piperidinium ion.

      • C-O stretching from the ether linkages.

      • C=C stretching from the allyl group.

      • C-H stretching from the alkyl and vinylic protons.

  • Limitations for 3-[2-(Allyloxy)ethoxy]piperidine HCl:

    • Provides limited information on the overall carbon skeleton and no stereochemical details.[1]

    • The "fingerprint region" can be complex and difficult to interpret for molecules with multiple functional groups.

Analytical Technique Information Provided Advantages Disadvantages for this Molecule
1H NMR Spectroscopy Detailed connectivity, stereochemistry, and number of protons.Unambiguous structural assignment in solution.[1]Can be complex to interpret fully without 2D NMR techniques.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, confirms molecular formula.[8]Limited information on connectivity and stereochemistry.[1]
FTIR Spectroscopy Presence of functional groups.Fast, simple, and requires minimal sample preparation.[1]Limited information on the carbon skeleton and no stereochemical details.[1]

Experimental Protocol: 1H NMR Spectrum Acquisition

The following is a detailed methodology for acquiring a high-quality 1H NMR spectrum of 3-[2-(Allyloxy)ethoxy]piperidine HCl.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 3-[2-(Allyloxy)ethoxy]piperidine HCl.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical; D₂O is often suitable for hydrochloride salts.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

2. Instrument Setup and Calibration:

  • The NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is essential for high resolution.

3. Spectrum Acquisition:

  • Acquire a standard 1D proton spectrum.

  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio.

4. Data Processing and Analysis:

  • Perform a Fourier transform on the acquired free induction decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using a reference signal (e.g., the residual solvent peak).

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the splitting patterns (multiplicities) to deduce the connectivity of the protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1D Proton Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze Spectrum integrate->analyze

Caption: Workflow for 1H NMR analysis.

Conclusion

For the comprehensive structural elucidation of 3-[2-(Allyloxy)ethoxy]piperidine HCl, 1H NMR spectroscopy stands out as the most informative single technique. It provides a detailed roadmap of the proton framework of the molecule, which is essential for confirming its identity and purity. While techniques like Mass Spectrometry and FTIR are invaluable for providing complementary information regarding molecular weight and functional groups, they lack the detailed structural insights offered by NMR. For researchers and scientists in drug development, a multi-technique approach is often ideal, with 1H NMR playing the central role in definitively confirming the molecular structure.

References

  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". (n.d.). Retrieved from [Link]

  • Dalla Pozza, M., Orvain, C., Brustolin, L., & Fregona, D. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]

  • Viant, M. R., & Sumner, L. W. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC. Retrieved from [Link]

  • Wang, R., et al. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PMC. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Retrieved from [Link]

  • Wang, R., et al. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. ResearchGate. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between FTIR and NMR?. Retrieved from [Link]

  • Van Mever, M., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Retrieved from [Link]

  • Manimekalai, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed. Retrieved from [Link]

  • So, S. (1989). A Comparison of FTNMR and FTIR Techniques. Journal of Chemical Education. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative 1 H NMR spectra of the changes of chemical shift of H1.... Retrieved from [Link]

  • Lee, S., et al. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Savvy Chemist. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). Piperidine | C 5 H 11 N | MD Topology | NMR | X-Ray. Retrieved from [Link]

Sources

Advanced Characterization Guide: Mass Spectrometry of Piperidine Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Piperidine Ethers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperidine ethers represent a critical structural motif in medicinal chemistry, forming the pharmacophore of major antidepressants (e.g., Paroxetine), antihistamines, and analgesics. Their mass spectrometric (MS) characterization is governed by the interplay between the basic nitrogen atom and the ether oxygen, creating unique fragmentation signatures.

This guide moves beyond basic spectral interpretation, offering a mechanistic comparison of piperidine ethers against their structural analogs (pyrrolidines, esters, and alcohols). It provides validated experimental protocols and definitive fragmentation data to support structural elucidation in drug discovery pipelines.

Mechanistic Foundations: The "Why" Behind the Spectrum

The fragmentation of piperidine ethers is not random; it is driven by charge localization and radical stability. Understanding these mechanisms is essential for predicting the behavior of novel derivatives.[1]

The Dominant Force: Nitrogen-Directed -Cleavage

In both Electron Ionization (EI) and Electrospray Ionization (ESI), the piperidine nitrogen is the site of highest proton affinity (ESI) or lowest ionization energy (EI).

  • Mechanism: The radical cation (EI) or protonated amine (ESI) triggers the homolytic cleavage of the C-C bond adjacent to the nitrogen (

    
    -carbon).[1]
    
  • Result: This forms a resonance-stabilized iminium ion.[1] For piperidine ethers, this often leads to ring opening or the loss of substituents at the C2/C6 positions.

The Ether Influence: Inductive Cleavage & Neutral Loss

While nitrogen drives the primary charge retention, the ether oxygen directs secondary fragmentation.

  • Inductive Cleavage: The electronegative oxygen pulls electron density, weakening the C-O bond. This often results in the loss of the ether side chain as a neutral radical (EI) or neutral molecule (ESI).

  • Hydrogen Rearrangement: In ESI-MS/MS, piperidine ethers frequently undergo hydrogen transfer, leading to the elimination of the corresponding alcohol (R-OH) from the side chain.

Case Study: Paroxetine (A Prototypical Piperidine Ether)

Paroxetine (Paxil) serves as the gold standard for understanding piperidine ether fragmentation. It contains a secondary piperidine ring coupled to a fluorophenyl ether via a methoxy-linkage.

Fragmentation Pathway Visualization

The following diagram illustrates the validated fragmentation pathway of Paroxetine under ESI-MS/MS conditions.

Paroxetine_Fragmentation M_Protonated Precursor Ion [M+H]+ m/z 330 (Protonated Paroxetine) Frag_192 Major Fragment m/z 192 (Loss of Benzodioxol) M_Protonated->Frag_192 Neutral Loss of Benzodioxol (-138 Da) C-O Bond Cleavage Frag_70 Piperidine Ring Fragment m/z 70 (Iminium Ion) M_Protonated->Frag_70 Ring Fission (High Energy) Frag_123 Fluorophenyl Fragment m/z 123 Frag_192->Frag_123 Secondary Fragmentation

Figure 1: The fragmentation of Paroxetine is characterized by the cleavage of the ether linkage, yielding the diagnostic m/z 192 ion.

Quantitative Data Table
Ion Typem/z (Experimental)Structure/OriginRelative Intensity (Typical)
Precursor 330 [M+H]+ Protonated Molecule100% (Base Peak in Full Scan)
Product 192 Piperidine + Fluorophenyl (Loss of Benzodioxol)80-100% (Base Peak in MS2)
Product 70 C4H8N+ (Piperidine ring fragment)20-40%
Product 123 C7H4FO+ (Fluorobenzyl cation)10-25%

Comparative Analysis: Piperidine Ethers vs. Alternatives

To accurately identify a piperidine ether, one must distinguish it from structurally similar analogs.

Piperidine Ethers vs. Piperidine Alcohols

Scenario: Differentiating a drug metabolite (often an alcohol) from the parent ether.

  • Piperidine Ethers: Show a stable molecular ion in ESI. Primary fragmentation is the cleavage of the C-O bond (loss of side chain).

  • Piperidine Alcohols (e.g., Diphenidol): Exhibit a characteristic Dehydration signal.

    • Diagnostic: Look for a neutral loss of 18 Da (H2O) in the MS/MS spectrum. Ethers do not lose 18 Da unless they undergo a complex rearrangement.

    • Data Support: Diphenidol (m/z 310) readily forms m/z 292 ([M+H-H2O]+), whereas Paroxetine (ether) does not show [M+H-18]+.

Piperidine vs. Pyrrolidine Ethers

Scenario: Scaffold hopping in drug design (changing ring size).

  • Mass Shift: The most obvious difference is the 14 Da mass shift (one -CH2- unit).

  • Ring Stability:

    • Piperidine (6-membered): Tends to undergo Retro-Diels-Alder (RDA) type fragmentation or loss of C2H4.

    • Pyrrolidine (5-membered): The ring is more strained but fragmentation often yields specific m/z 70 ions (pyrrolidine ring) vs m/z 84 ions (piperidine ring) for unsubstituted systems.

Technique Comparison: EI vs. ESI
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy High (70 eV) - "Hard"Low - "Soft"
Molecular Ion Often weak or absent (due to rapid

-cleavage).
Strong [M+H]+.
Key Fragments Low mass iminium ions (m/z 84, 70). Fingerprint rich.High mass structural fragments (Neutral losses).
Best For Library matching (NIST), identification of the piperidine ring itself.Structural elucidation of the entire molecule, side-chain analysis.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for the differentiation of piperidine ethers in biological matrices (plasma/urine) or reaction mixtures.

Sample Preparation[2][3][4][5]
  • Extraction: Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to remove matrix interferences.

    • Solvent: Ethyl Acetate/Hexane (50:50 v/v).[2]

    • Buffer: Adjust sample pH to >10 using Ammonium Hydroxide (ensures piperidine is uncharged for extraction).

  • Reconstitution: Dissolve dry residue in Mobile Phase A/B (80:20).

LC-MS/MS Parameters[2][3][4][6]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ESI).[3]

    • B: Acetonitrile.[4][5]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometer Settings (Triple Quadrupole):

    • Source: ESI Positive Mode.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V (Optimize to prevent in-source fragmentation).

    • Collision Energy (CE):

      • Screening: Ramp 10–40 eV.[3]

      • Targeted: 25-30 eV is typically optimal for C-O ether cleavage.

Self-Validating Quality Control
  • The "Crosstalk" Check: Inject a blank immediately after a high-concentration standard. Piperidine ethers are "sticky" due to the basic nitrogen. If signal appears in the blank, increase wash cycles.

  • The Isotope Check: If available, use a deuterated internal standard (e.g., Paroxetine-d6). The fragmentation pattern should be identical, shifted only by the deuterium mass.

References

  • NIST Mass Spectrometry Data Center. "4-Phenylpiperidine Mass Spectrum." National Institute of Standards and Technology. Available at: [Link]

  • Smyth, W. F., et al. "The Characterization of Selected Antidepressant Drugs Using Electrospray Ionization with Ion Trap Mass Spectrometry."[6] ResearchGate. Available at: [Link]

  • University of Alberta. "Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS." University of Alberta. Available at: [Link]

  • LibreTexts Chemistry. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. Available at: [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Polar Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, polar piperidine derivatives represent a significant and often challenging class of molecules.[1][2] Their inherent polarity and basic nature frequently lead to analytical hurdles such as poor retention on traditional reversed-phase columns, peak tailing, and inadequate separation from other polar impurities.[3][4] This guide, born from extensive field experience, provides a comparative analysis of robust HPLC method development strategies to overcome these challenges, ensuring accurate and reliable quantification for researchers, scientists, and drug development professionals.

The Analytical Challenge: Understanding Polar Piperidine Derivatives

Piperidine and its derivatives are fundamental structural motifs in a multitude of pharmaceutical compounds.[2][5] The primary analytical difficulty stems from their hydrophilic nature. In conventional reversed-phase (RP) HPLC, which relies on hydrophobic interactions, these polar compounds have minimal affinity for the non-polar stationary phase (like C18) and tend to elute in or near the solvent front, resulting in poor resolution.[3][6][7] Furthermore, the basic nitrogen atom in the piperidine ring can interact with residual silanols on silica-based columns, leading to asymmetrical peak shapes.[8]

Comparative Analysis of Chromatographic Strategies

Effective method development for these compounds requires moving beyond standard RP-HPLC and exploring alternative or modified techniques. Here, we compare three powerful approaches: Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase HPLC with Ion-Pairing, and Mixed-Mode Chromatography.

dot

Caption: Initial decision workflow for HPLC method selection.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for the separation of highly polar compounds.[9][10] It utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[7][9][11]

Mechanism of Separation: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase.[7][9] Additionally, electrostatic interactions can contribute to retention, especially with charged stationary phases or analytes.[9]

Experimental Protocol: HILIC Method for a Polar Piperidine Derivative

  • Column Selection: Start with a column containing a neutral, polar stationary phase such as one with amide or diol ligands. This minimizes strong electrostatic interactions that can lead to peak tailing.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Initial Conditions: 95% B.

    • Gradient: Linearly decrease to 60% B over 10 minutes.

    • Hold: Hold at 60% B for 2 minutes.

    • Re-equilibration: Return to 95% B and equilibrate for 5 minutes. Longer equilibration times are often necessary in HILIC to ensure reproducible results.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS). HILIC is highly compatible with MS due to the high organic content of the mobile phase, which enhances analyte desolvation and ionization.[11][12]

  • Sample Diluent: The sample should be dissolved in a solvent that is as close as possible to the initial mobile phase composition to avoid peak distortion.[6] A 75/25 mixture of acetonitrile and methanol is often a good starting point for polar analytes.[6]

Reversed-Phase HPLC with Ion-Pairing

For laboratories primarily equipped for reversed-phase chromatography, ion-pairing offers a viable solution for retaining polar basic compounds.[13][14] This technique involves adding an ion-pairing reagent to the mobile phase.[13] For basic analytes like piperidine derivatives, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is used.

Mechanism of Separation: The hydrophobic tail of the ion-pairing reagent adsorbs onto the non-polar stationary phase, creating a pseudo-ion-exchange surface.[14][15] The positively charged piperidine derivative then forms an ion pair with the negatively charged head of the reagent, increasing its retention on the column.[14]

Experimental Protocol: Ion-Pairing RP-HPLC Method

  • Column Selection: A standard C18 or C8 column with high carbon load and good end-capping is suitable.[13]

  • Mobile Phase Preparation:

    • Mobile Phase A: 5 mM Sodium Hexanesulfonate in 25 mM Phosphate Buffer, pH 3.0.

    • Mobile Phase B: Methanol or Acetonitrile. Note that some ion-pairing reagents have limited solubility in acetonitrile.[16]

  • Isocratic or Gradient Elution:

    • A typical starting point would be an isocratic elution with a 70:30 (v/v) ratio of Mobile Phase A to Mobile Phase B. Adjust the ratio to optimize retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV detection is straightforward. However, ion-pairing reagents are often non-volatile and can cause significant ion suppression in MS, making this approach less ideal for LC-MS applications.[12][17]

Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography utilizes stationary phases that possess both hydrophobic and ion-exchange characteristics.[18][19] This dual functionality provides a powerful tool for retaining and separating compounds with a wide range of polarities and charges.[17] For polar piperidine derivatives, a mixed-mode column with both C18 and cation-exchange functionalities would be an excellent choice.

Mechanism of Separation: Retention is governed by a combination of hydrophobic interactions with the C18 ligands and electrostatic interactions between the protonated piperidine and the cation-exchange groups on the stationary phase.[17][19] This allows for fine-tuning of selectivity by adjusting mobile phase parameters like pH and ionic strength.[6][17]

Experimental Protocol: Mixed-Mode Chromatography Method

  • Column Selection: Choose a mixed-mode column with both reversed-phase and cation-exchange properties.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.5.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Initial Conditions: 5% B.

    • Gradient: Linearly increase to 50% B over 15 minutes.

    • Hold and Re-equilibration: As required.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV and MS-compatible. The use of volatile buffers like ammonium formate makes this approach suitable for LC-MS.[20]

Performance Comparison

The choice of method will depend on the specific analytical requirements, including the complexity of the sample matrix, the need for MS compatibility, and the desired throughput.

FeatureHILICIon-Pairing RP-HPLCMixed-Mode Chromatography
Retention of Polar Analytes ExcellentGood to ExcellentExcellent
MS Compatibility HighLow (Ion Suppression)High (with volatile buffers)
Method Robustness Moderate (sensitive to water content)Moderate (long equilibration times)High
Selectivity Control Mobile phase composition, buffer pHIon-pair concentration, organic modifierpH, ionic strength, organic modifier
Column Lifetime GoodCan be reduced by ion-pairing reagentsGood

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Sources

A Comparative Guide to the Reactivity of 3-Alkoxy vs. 4-Alkoxy Piperidines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a reliable three-dimensional scaffold that can be tailored to interact with biological targets.[2][3] Among the most common modifications is the introduction of an alkoxy group, which can significantly influence a compound's physicochemical properties. The seemingly subtle shift of this group from the 4-position to the 3-position, however, introduces critical differences in chemical reactivity that have profound implications for synthesis and drug design. This guide provides an in-depth comparison of the reactivity of 3-alkoxy and 4-alkoxy piperidines, supported by experimental data and mechanistic insights to inform strategic decisions in drug development.

At a Glance: Key Reactivity Differences

Property4-Alkoxy Piperidine3-Alkoxy PiperidineRationale
Nitrogen Basicity (pKa) Higher (More Basic)Lower (Less Basic)The electron-withdrawing inductive effect of the oxygen atom is more pronounced at the closer 3-position, reducing electron density on the nitrogen.
Nucleophilicity HigherLowerDirectly correlated with basicity; the more basic nitrogen of the 4-isomer is a more potent nucleophile.
Steric Hindrance at N LowerHigherThe 3-substituent is in closer proximity to the nitrogen, potentially hindering the approach of bulky electrophiles.
N-Alkylation/Acylation Rate FasterSlowerA combination of higher nucleophilicity and lower steric hindrance allows for more rapid reactions.

The Decisive Factors: Electronic and Steric Effects

The divergent reactivity of these two isomers is primarily governed by a combination of electronic and steric factors. The electronegative oxygen atom of the alkoxy group exerts a through-bond, electron-withdrawing inductive effect (-I effect). This effect diminishes with distance.

  • In 4-alkoxy piperidines , the oxygen atom is sufficiently distant from the ring nitrogen. Its inductive effect has a minimal impact on the nitrogen's electron density.

  • In 3-alkoxy piperidines , the oxygen is closer, leading to a more significant withdrawal of electron density from the nitrogen atom. This reduction in electron density lowers the nitrogen's basicity and, consequently, its nucleophilicity.[4]

Steric hindrance also plays a crucial role. A substituent at the 3-position is spatially closer to the nitrogen than a substituent at the 4-position. This proximity can physically obstruct the approach of reagents, particularly bulky electrophiles, to the nitrogen atom in 3-alkoxy piperidines.[5]

G cluster_0 Influencing Factors cluster_1 Chemical Properties cluster_2 Reactivity Outcome Electronic Effects Electronic Effects Nitrogen Basicity (pKa) Nitrogen Basicity (pKa) Electronic Effects->Nitrogen Basicity (pKa) -I effect Steric Hindrance Steric Hindrance Reaction Rates (e.g., N-Alkylation) Reaction Rates (e.g., N-Alkylation) Steric Hindrance->Reaction Rates (e.g., N-Alkylation) Direct Impact Nitrogen Nucleophilicity Nitrogen Nucleophilicity Nitrogen Basicity (pKa)->Nitrogen Nucleophilicity Correlated Nitrogen Nucleophilicity->Reaction Rates (e.g., N-Alkylation)

Caption: Relationship between electronic/steric factors and reactivity.

Comparative Reactivity in Key Transformations

The most common synthetic operations involving these scaffolds are functionalizations of the secondary amine. Here, the differences between the 3- and 4-alkoxy isomers become readily apparent.

N-Alkylation

N-alkylation is a fundamental reaction for introducing diverse substituents to the piperidine core.[6] A typical method is reductive amination or direct alkylation with an alkyl halide.

Observation: 4-Alkoxy piperidines generally undergo N-alkylation more readily than their 3-alkoxy counterparts. Reactions with 4-alkoxy piperidines often proceed faster, at lower temperatures, and with higher yields.

Causality: The higher basicity and nucleophilicity of the nitrogen in the 4-alkoxy isomer make it a more efficient attacker of the electrophilic carbon of the alkylating agent. Furthermore, the reduced steric hindrance allows for a less constrained transition state, lowering the activation energy of the reaction.[5]

Experimental Protocol: Comparative N-Benzylation via Reductive Amination

This protocol outlines a representative procedure to compare the reactivity of 3-methoxy- and 4-methoxypiperidine.

G start Start: Dissolve Piperidine & Benzaldehyde step1 Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise start->step1 step2 Stir at Room Temperature (Monitor by TLC/LC-MS) step1->step2 step3 Quench Reaction with Saturated NaHCO₃ (aq) step2->step3 step4 Extract with Dichloromethane (DCM) step3->step4 step5 Dry Organic Layer (Na₂SO₄), Filter, and Concentrate step4->step5 end Purify by Flash Chromatography step5->end

Caption: Workflow for comparative N-alkylation.

Procedure:

  • Reaction Setup: In separate vials, dissolve 4-methoxypiperidine (1.0 mmol) and 3-methoxypiperidine (1.0 mmol) in dichloromethane (DCM, 10 mL). To each vial, add benzaldehyde (1.0 mmol).

  • Reagent Addition: To each stirring solution at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) in portions over 5 minutes.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes. It is anticipated that the reaction with 4-methoxypiperidine will reach completion significantly faster.

  • Work-up: Once the starting material is consumed, quench each reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Isolation: Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to yield the N-benzylated product. Compare the reaction times and isolated yields.

N-Acylation

N-acylation is another critical transformation, used to introduce amide functionalities.[7]

Observation: Similar to N-alkylation, 4-alkoxy piperidines react more rapidly in N-acylation reactions with reagents like acyl chlorides or anhydrides.

Causality: The reaction mechanism involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the acylating agent. The higher nucleophilicity of the 4-alkoxy isomer accelerates this key step. For the 3-alkoxy isomer, more forcing conditions, such as elevated temperatures or the use of a more potent acylating agent, may be required to achieve comparable conversion rates.

Experimental Protocol: Comparative N-Acetylation

Procedure:

  • Reagent Preparation: Prepare two separate solutions of 4-methoxypiperidine (1.0 mmol) and 3-methoxypiperidine (1.0 mmol) in DCM (10 mL), each containing a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 mmol).

  • Reaction Initiation: Cool both solutions to 0 °C in an ice bath. Add acetyl chloride (1.1 mmol) dropwise to each solution.

  • Reaction Progress: Allow the reactions to warm to room temperature and stir. Monitor the consumption of the starting amine by TLC or LC-MS.

  • Work-up and Analysis: Upon completion, wash the reaction mixtures with water and brine, dry the organic layers, and concentrate. Compare the isolated yields of the corresponding N-acetylpiperidines.

Basicity (pKa): A Quantitative Comparison

The basicity of the piperidine nitrogen is a critical parameter in drug development, influencing properties like solubility, salt formation, and interaction with biological targets. The pKa is the negative logarithm of the acid dissociation constant of the conjugate acid. A higher pKa indicates a stronger base.

CompoundPredicted pKa of Conjugate AcidRationale
4-Methoxypiperidine ~10.5Minimal inductive effect from the distal methoxy group.
3-Methoxypiperidine ~9.8 - 10.2Proximity of the electron-withdrawing methoxy group lowers the basicity of the nitrogen.
Piperidine (unsubstituted) ~11.1Reference baseline.

Note: Exact pKa values can vary based on experimental conditions and prediction software. The trend, however, remains consistent.

The lower basicity of 3-alkoxy piperidines can be advantageous in certain drug design scenarios, for example, to reduce interactions with off-target ion channels or to fine-tune the overall physicochemical profile of a drug candidate.

Conclusion and Strategic Implications

The choice between a 3-alkoxy and a 4-alkoxy piperidine scaffold is a strategic decision with significant consequences for the synthetic route and the final properties of the molecule.

  • 4-Alkoxy piperidines are generally more reactive nucleophiles. This makes them ideal for synthetic campaigns where rapid and efficient N-functionalization is desired under mild conditions. They are excellent scaffolds when a strongly basic nitrogen is required for the desired biological activity.

  • 3-Alkoxy piperidines exhibit attenuated reactivity due to electronic and steric effects. While this may necessitate more robust reaction conditions for their functionalization, it offers a valuable tool for modulating basicity. This can be crucial for mitigating off-target effects or improving the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.

Ultimately, a thorough understanding of the distinct reactivity profiles of these isomers empowers medicinal chemists to make more informed decisions, leading to more efficient syntheses and better-designed therapeutic agents.

References

  • Barluenga, J., et al. (2006). Gold-Catalyzed Intramolecular Addition of Alcohols to Allenes: A Powerful and General Methodology for the Synthesis of Substituted 2,5-Dihydrofurans and Dihydropyrans. Chemistry – A European Journal, 12(23), 5990-6005. Available from: [Link]

  • Scripps Research Institute. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks. Available from: [Link]

  • Vasilevsky, S. F., & El-Sawy, E. R. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6536. Available from: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available from: [Link]

  • Umar, I., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PLoS ONE, 9(6), e101072. Available from: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1622. Available from: [Link]

  • Le Chapelain, C., et al. (2023). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. Chemistry – A European Journal, 29(69), e202302307. Available from: [Link]

  • Anand, J. P., et al. (2010). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 53(2), 645-655. Available from: [Link]

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2349-2358. Available from: [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Available from: [Link]

  • Xu, Y., et al. (2017). N-acylation of amides through internal nucleophilic catalysis. Journal of Organic Chemistry, 82(21), 11453-11459. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxypiperidine. PubChem. Retrieved February 12, 2026, from [Link]

  • University of Colorado Boulder. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Organic Chemistry at CU Boulder. Available from: [Link]

  • Evans, P. A., & Holmes, A. B. (1998). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. Tetrahedron, 54(23), 6149-6166. Available from: [Link]

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A Senior Application Scientist's Guide to Differentiating Allyl Ether and Amine Salt Functional Groups Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the precise identification of functional groups is paramount for reaction monitoring, quality control, and structural elucidation. Among the myriad of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out for its ability to provide rapid, non-destructive, and highly specific information on molecular vibrations. This guide offers an in-depth comparative analysis of the characteristic FTIR spectral signatures of two crucial functional moieties: allyl ethers and amine salts. By moving beyond a simple recitation of peak positions, we will explore the underlying principles of these vibrations, providing researchers with the expertise to interpret spectra with confidence and accuracy.

Part 1: The Vibrational Signature of Allyl Ethers

Allyl ethers, characterized by the R-O-CH₂-CH=CH₂ structure, are versatile intermediates in organic synthesis. Their FTIR spectrum is a composite of vibrations from the ether linkage and the terminal allyl group. Each component provides a distinct and identifiable peak.

Key Vibrational Modes in Allyl Ethers

The primary bonds contributing to the FTIR spectrum are the C-O-C ether linkage, the vinylic C=C and =C-H bonds of the alkene, and the aliphatic C-H bonds.

Caption: Key vibrational bonds in an allyl ether functional group.

Dissecting the Spectrum: Characteristic Peaks
  • C-O-C Asymmetric Stretch: The most prominent and diagnostic peak for an ether is the strong C-O-C asymmetric stretching vibration. For saturated, non-cyclic ethers, this band appears as a sharp, intense absorption in the 1140-1070 cm⁻¹ region.[1][2] This peak is often the largest one in the 1300-1000 cm⁻¹ range.[1] The presence of unsaturation, as in aryl or vinyl ethers, can shift this peak and may introduce a second, symmetric stretching band.[3][4][5]

  • Allyl Group Vibrations: The terminal alkene is the source of several key peaks that confirm the "allyl" portion of the molecule.

    • =C-H Stretch: A weak to medium intensity band appearing just above 3000 cm⁻¹. Alkenes and aromatics are the only common functional groups to show C-H stretches in this region (typically 3100-3000 cm⁻¹), making it a highly reliable indicator of unsaturation.[6]

    • C=C Stretch: The carbon-carbon double bond stretch gives rise to a moderate band in the 1680-1640 cm⁻¹ region.[6] Its intensity is variable and can be weak for symmetrically substituted alkenes.

    • =C-H Bending (Wags): The out-of-plane bending of the vinylic hydrogens produces very strong and sharp peaks in the fingerprint region. For a monosubstituted alkene like the allyl group, two distinct bands are expected: one near 990 cm⁻¹ and another near 910 cm⁻¹. These are often referred to as "wag" vibrations and are highly characteristic.

  • Aliphatic C-H Vibrations: The spectrum will also feature C-H stretching vibrations from the saturated carbons (the -CH₂- group of the allyl moiety and any alkyl chains). These appear as sharp peaks just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ range).[7]

Data Summary: Allyl Ether
Wavenumber (cm⁻¹)Vibrational ModeIntensityCharacteristics
3100-3000=C-H Stretch (Vinylic)MediumSharp peak, diagnostic for unsaturation
2960-2850-C-H Stretch (Aliphatic)StrongSharp peaks, indicates saturated carbons
1680-1640C=C Stretch (Alkene)MediumSharp, confirms the double bond
1140-1070C-O-C Asymmetric StretchStrongOften the most intense peak in this region
~990 and ~910=C-H Out-of-Plane Bend (Wag)StrongTwo sharp peaks, characteristic of allyl group

Part 2: The Vibrational Signature of Amine Salts

Amine salts are formed by the protonation of an amine with an acid, resulting in the formation of an ammonium cation (RNH₃⁺, R₂NH₂⁺, or R₃NH⁺). This transformation dramatically alters the FTIR spectrum, introducing powerful diagnostic peaks related to the N-H⁺ bonds. These compounds are of immense importance in drug development, as salt formation is a common strategy to improve the solubility and bioavailability of pharmaceutical agents.[8]

Key Vibrational Modes in Amine Salts

The defining spectral features of amine salts arise from the stretching and bending vibrations of the N-H⁺ bonds within the ammonium group. The nature of these peaks allows for the differentiation between primary, secondary, and tertiary amine salts.

G cluster_0 Primary Amine Salt cluster_1 Secondary Amine Salt cluster_2 Tertiary Amine Salt primary R-N⁺H₃ N⁺-H Stretch (Broad, 3200-2800 cm⁻¹) N⁺-H Bending (Two bands, 1625-1500 cm⁻¹) secondary R₂-N⁺H₂ N⁺-H Stretch (Broad, 3200-2800 cm⁻¹) N⁺-H Bending (One band, 1620-1560 cm⁻¹) tertiary R₃-N⁺H N⁺-H Stretch (Broad, 2700-2250 cm⁻¹) No Bending Peak

Caption: Key vibrational modes for different classes of amine salts.

Dissecting the Spectrum: Characteristic Peaks
  • N-H⁺ Stretch: The single most characteristic feature of an amine salt is an intense and exceptionally broad absorption envelope due to N-H⁺ stretching.[8] This broadening is a direct consequence of extensive hydrogen bonding.

    • Primary (RNH₃⁺) and Secondary (R₂NH₂⁺) Salts: Exhibit a broad band typically centered in the 3200-2800 cm⁻¹ range.[8] This often appears as a messy, broad "hump" on which the sharper aliphatic C-H stretching peaks may be superimposed.[8]

    • Tertiary (R₃NH⁺) Salts: The N-H⁺ stretch is shifted to a lower frequency, generally appearing between 2700-2250 cm⁻¹.[8] This distinct, broad peak is a strong indicator of a tertiary amine salt.[8]

  • N-H⁺ Bending: The bending (or deformation) vibrations are critical for distinguishing primary from secondary amine salts.[8]

    • Primary (RNH₃⁺) Salts: Show two distinct bending bands: an asymmetric bend from 1625-1560 cm⁻¹ and a symmetric bend from 1550-1500 cm⁻¹.[8]

    • Secondary (R₂NH₂⁺) Salts: Display a single characteristic N-H₂⁺ deformation band in the 1620-1560 cm⁻¹ region.[9][10]

    • Tertiary (R₃NH⁺) Salts: Lack N-H⁺ bending vibrations in this region, a key differentiating feature.[8]

  • Counter-ion Peaks: If the salt is formed from a polyatomic anion, such as sulfate (SO₄²⁻), additional peaks from the anion's vibrations will be present. For example, d-amphetamine sulfate shows a broad envelope centered around 1050 cm⁻¹ due to S-O stretching.[8] Simple halide anions (e.g., Cl⁻) do not show peaks in the mid-IR region.[8]

Data Summary: Amine Salts
Amine Salt ClassWavenumber (cm⁻¹)Vibrational ModeIntensityCharacteristics
Primary (RNH₃⁺) 3200-2800N⁺-H StretchStrongVery broad envelope, C-H peaks may be superimposed
1625-1560N⁺-H Asymmetric BendMediumSharp to medium width
1550-1500N⁺-H Symmetric BendMediumSharp to medium width
Secondary (R₂NH₂⁺) 3200-2800N⁺-H StretchStrongVery broad envelope, similar to primary
1620-1560N⁺-H Bend (Deformation)MediumSingle characteristic peak[9][10]
Tertiary (R₃NH⁺) 2700-2250N⁺-H StretchStrongVery broad, shifted to a lower, distinct region
N/ANo N⁺-H BendN/AAbsence of peaks in the 1625-1500 cm⁻¹ region is key

Part 3: A Comparative Guide to Differentiation

While both functional groups have absorptions across the IR spectrum, their patterns are strikingly different. The key to differentiation lies in recognizing these unique patterns, particularly in the >2500 cm⁻¹ and 1800-1500 cm⁻¹ regions.

G start Analyze Unknown FTIR Spectrum check_broad_peak Is there a very broad, strong peak from 3200-2500 cm⁻¹? start->check_broad_peak is_amine_salt Likely Amine Salt check_broad_peak->is_amine_salt Yes check_sharp_peaks Are there sharp peaks >3000 cm⁻¹ and <3000 cm⁻¹? check_broad_peak->check_sharp_peaks No check_bending_peaks Check 1625-1500 cm⁻¹ region for N⁺-H bending peaks. is_amine_salt->check_bending_peaks is_allyl_ether Likely Allyl Ether check_sharp_peaks->is_allyl_ether Yes primary_secondary Primary or Secondary Amine Salt check_bending_peaks->primary_secondary Yes (1 or 2 peaks) tertiary Tertiary Amine Salt (Confirm broad peak is ~2700-2250 cm⁻¹) check_bending_peaks->tertiary No peaks confirm_ether Confirm with strong C-O-C stretch (~1100 cm⁻¹) and C=C stretch (~1645 cm⁻¹) is_allyl_ether->confirm_ether

Caption: Decision workflow for differentiating an allyl ether from an amine salt via FTIR.

Head-to-Head Comparison
Spectral Region (cm⁻¹)Allyl Ether SignatureAmine Salt SignatureKey Differentiator
> 3000 Sharp, medium peak from =C-H stretch.Part of a very broad, intense N⁺-H stretching envelope.Peak Shape: Sharp and distinct vs. extremely broad and overwhelming.
< 3000 Strong, sharp peaks from aliphatic C-H stretch.C-H peaks often superimposed on the broad N⁺-H envelope.Clarity: Clear C-H peaks vs. C-H peaks riding on a broad hump.
1800-1600 Medium, sharp C=C stretch (~1645 cm⁻¹).N⁺-H bending for 1°/2° salts (1625-1560 cm⁻¹). No peak for 3°.Position & Origin: Alkene C=C vs. Ammonium N-H⁺ vibrations.
1200-1000 Strong, sharp C-O-C asymmetric stretch (~1100 cm⁻¹).Generally no single, strong characteristic peak.Presence of strong C-O-C band: A hallmark of the ether linkage.
1000-900 Two strong, sharp =C-H wagging peaks (~990 & 910 cm⁻¹).No characteristic peaks in this specific pattern.Allyl Group Wags: These two sharp peaks are a definitive sign of the allyl group.

Part 4: Experimental Protocol for High-Quality FTIR Analysis

The trustworthiness of any spectral interpretation rests on the quality of the acquired data. Following a robust experimental protocol is essential.

Objective

To acquire a high-quality mid-infrared spectrum of a liquid (allyl ether) or solid (amine salt) sample suitable for functional group identification.

Instrumentation

A standard benchtop FTIR spectrometer equipped with either a transmission sample holder or an Attenuated Total Reflectance (ATR) accessory.

Methodology: Step-by-Step
  • Instrument Preparation & Background Scan:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium.

    • Verify the sample compartment is clean and free of residues.

    • Causality: A background scan is critical. It measures the ambient atmosphere (H₂O vapor and CO₂) and the instrument's optical bench response. The software automatically ratios the sample scan against this background, removing these interfering signals from the final spectrum.[2]

    • Procedure: With an empty sample compartment (for transmission) or a clean ATR crystal, collect a background spectrum. Use a resolution of 4 cm⁻¹ and co-add at least 16 scans for a good signal-to-noise ratio.

  • Sample Preparation:

    • Method A: Liquid Sample (e.g., Allyl Ether) via ATR:

      • ATR is often the simplest method for liquids.

      • Place a single drop of the neat liquid onto the center of the ATR crystal (typically diamond or zinc selenide).

      • Lower the pressure arm to ensure good contact between the sample and the crystal. Do not overtighten.

    • Method B: Solid Sample (e.g., Amine Salt) via KBr Pellet:

      • Causality: This classic transmission method creates a solid solution of the analyte in an IR-transparent matrix (KBr), which minimizes light scattering (the Christiansen effect) and produces sharp, well-defined peaks.

      • Grind ~1-2 mg of the solid amine salt with ~100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until the mixture is a fine, homogenous powder.

      • Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

      • Place the pellet in the spectrometer's sample holder.

  • Data Acquisition:

    • Place the prepared sample into the spectrometer.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans).

  • Data Analysis & Cleaning:

    • The software will generate the final spectrum, typically plotted as % Transmittance or Absorbance vs. Wavenumber (cm⁻¹).

    • Process the spectrum to identify and label the key absorption bands discussed in this guide.

    • After analysis, thoroughly clean the ATR crystal or salt plates with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.

Conclusion

The FTIR spectra of allyl ethers and amine salts are rich with information, and their key features are highly distinct and readily distinguishable. The sharp, well-defined peaks of the allyl ether—originating from its C-O-C, C=C, and vinylic C-H bonds—present a stark contrast to the dominant, broad N-H⁺ stretching envelope that defines the spectrum of an amine salt. Furthermore, the presence or absence of N-H⁺ bending vibrations provides a clear method for differentiating between primary, secondary, and tertiary amine salts. By understanding the physical origins of these vibrations and employing a systematic analytical approach, researchers can confidently leverage FTIR spectroscopy as a powerful tool for the unambiguous identification of these critical functional groups.

References

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available at: [Link]

  • IR: amines. Available at: [Link]

  • The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. Available at: [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra - Rocky Mountain Labs. Available at: [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. Available at: [Link]

  • The infrared spectra of secondary amines and their salts - ResearchGate. Available at: [Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. Available at: [Link]

  • C-O-C stretching: Significance and symbolism. Available at: [Link]

  • Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

  • Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG - MDPI. Available at: [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. Available at: [Link]

  • Conformational stability of allyl alcohol from temperature dependent infrared spectra of rare gas solutions, ab initio calculations, r0 structural parameters, and vibrational assignment | Request PDF - ResearchGate. Available at: [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols - YouTube. Available at: [Link]

  • FT-IR spectra of the main substances: (A) HMTS; (B) allyl glycidyl ether - ResearchGate. Available at: [Link]

  • Allyl ethyl ether - NIST. Available at: [Link]

  • vibrational spectra and scccmo studies of substituted allyltricarbonylcobalt compounds - ElectronicsAndBooks. Available at: [Link]

  • 18.8: Spectroscopy of Ethers - Chemistry LibreTexts. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

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  • Visualization of selected vibrational modes of allyl cyanide in the gas... - ResearchGate. Available at: [Link]

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A Comparative Guide to Quality Control Standards for 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing robust quality control (QC) standards for 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride (CAS: 160350-75-4), a key intermediate in pharmaceutical research and development. In the absence of a dedicated pharmacopoeial monograph for this specific compound, this document synthesizes established analytical principles and methodologies applied to analogous piperidine derivatives and hydrochloride salts. It is designed to offer researchers, scientists, and drug development professionals a practical and scientifically sound approach to ensuring the identity, purity, and quality of this critical reagent.

The methodologies presented herein are grounded in internationally recognized guidelines, including those from the International Council for Harmonisation (ICH), to ensure that the principles of quality are built into the analytical process from the outset. This guide will explore and compare various analytical techniques, providing the rationale behind their application and offering illustrative experimental protocols.

Identification

Positive identification is the foundational step in quality control, confirming that the material is indeed 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride. A multi-faceted approach employing spectroscopic and chromatographic techniques is recommended for unambiguous identification.

Fourier-Transform Infrared Spectroscopy (FTIR)

Principle: FTIR spectroscopy provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its chemical bonds.[1] It is a rapid and reliable method for confirming the presence of key functional groups and comparing the spectrum of a sample to that of a reference standard.

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) disc by intimately mixing approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent pellet. Alternatively, for a faster analysis, a Diamond Anvil Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the solid sample.

  • Data Acquisition: Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.

  • Acceptance Criteria: The FTIR spectrum of the sample should be concordant with the spectrum of a qualified reference standard of 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride.[2][3][4] Key characteristic peaks to observe would include N-H stretching (as the hydrochloride salt), C-H stretching (aliphatic and allylic), C-O-C stretching (ether), and C=C stretching (allyl group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is one of the most powerful techniques for elucidating molecular structure. Proton (¹H) NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule, while Carbon-13 (¹³C) NMR provides information about the carbon skeleton.[5][6] For identification, the chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum should be consistent with the structure of 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride.[7][8][9]

Experimental Protocol (¹H NMR):

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Acceptance Criteria: The chemical shifts, signal multiplicities, and integration ratios of the signals in the ¹H NMR spectrum must be consistent with the assigned structure of 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride.

Table 1: Comparison of Identification Techniques

TechniquePrincipleAdvantagesDisadvantages
FTIR Vibrational spectroscopyFast, non-destructive, provides a unique fingerprint.[1]May not distinguish between closely related isomers or impurities with similar functional groups.
¹H NMR Nuclear magnetic resonanceProvides detailed structural information, can identify and quantify impurities.[10][11]Higher equipment cost, requires more sample preparation than ATR-FTIR.
LC-MS Chromatography and mass spectrometryHigh specificity and sensitivity, confirms molecular weight.[12]Destructive technique, higher complexity and cost.

Purity

Assessing the purity of 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride involves the control of organic impurities, elemental impurities, and residual solvents.

Organic Impurities by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry.[13][14] Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A UV detector is commonly used, but since the piperidine moiety lacks a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary for sensitive detection of all potential impurities.[13][15]

Illustrative HPLC-UV Method:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B) to elute compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (for general detection of non-chromophoric compounds)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Acceptance Criteria:

  • Main Peak: The purity is typically determined by area percent. A common specification for an intermediate is ≥98.0%.

  • Individual Impurity: No single impurity should be more than a specified limit (e.g., 0.5%).

  • Total Impurities: The sum of all impurities should not exceed a certain threshold (e.g., 2.0%).

Elemental Impurities

Principle: The control of elemental impurities is mandated by the ICH Q3D guideline.[16][17][18] A risk-based approach should be used to assess the potential for contamination from raw materials, catalysts, and manufacturing equipment.[19] If the risk assessment indicates the need for testing, modern analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are employed due to their high sensitivity and ability to measure multiple elements simultaneously.[20]

Experimental Workflow for Elemental Impurity Analysis:

G cluster_0 Risk Assessment (ICH Q3D) cluster_1 Analytical Testing (if required) A Identify Potential Sources (Catalysts, Water, Equipment) B Evaluate Toxicity of Elements (Class 1, 2A, 2B, 3) A->B C Summarize and Document Risk Assessment B->C D Sample Digestion (Microwave Acid Digestion) C->D High Risk Identified E Instrumental Analysis (ICP-MS or ICP-OES) D->E F Data Evaluation vs. PDE Limits E->F

Caption: Workflow for Elemental Impurity Control.

Acceptance Criteria: The concentration of each elemental impurity must be within the Permitted Daily Exposure (PDE) limits established by ICH Q3D, taking into account the intended maximum daily dose of the final drug product.[19]

Residual Solvents

Principle: Residual solvents are organic volatile chemicals used in the synthesis of drug substances. Their levels are controlled according to ICH Q3C guidelines based on their toxicity. The standard method for their determination is static headspace gas chromatography with flame ionization detection (HS-GC-FID).[21][22][23]

Experimental Protocol (HS-GC-FID):

  • Sample Preparation: Accurately weigh a specified amount of the sample into a headspace vial. Add a suitable dissolution solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).

  • Headspace Incubation: The vial is heated at a specific temperature for a set time to allow volatile solvents to partition into the headspace.

  • GC Analysis: A portion of the headspace gas is injected into the GC system for separation and quantification.

  • Acceptance Criteria: The concentration of each residual solvent must not exceed the limits specified in the ICH Q3C guideline.

Assay (Content)

The assay determines the content of 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride in the material. Several methods can be employed, each with its own advantages.

Titration

Principle: As a hydrochloride salt of an organic base, an acid-base titration can be a simple and accurate method for assay.[24] The sample is dissolved in a suitable solvent and titrated with a standardized base (e.g., sodium hydroxide). A potentiometric endpoint determination is generally preferred for better accuracy and reproducibility.[25]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in a mixture of water and ethanol.

  • Titration: Titrate the solution with standardized 0.1 M sodium hydroxide, monitoring the pH with a calibrated electrode.

  • Endpoint Determination: Determine the equivalence point from the inflection point of the titration curve.

  • Calculation: Calculate the content based on the volume of titrant consumed, its molarity, and the sample weight.

Quantitative NMR (qNMR)

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[10][26][27] The assay is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[28]

Experimental Protocol:

  • Sample Preparation: Accurately weigh the sample and a suitable internal standard (e.g., maleic acid) into the same container. Dissolve the mixture in a known volume of a deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of signals).

  • Calculation: Calculate the purity of the sample using the formula that relates the integrals, number of protons, molar masses, and weights of the analyte and the internal standard.[26]

Table 2: Comparison of Assay Methods

MethodPrincipleAdvantagesDisadvantages
Titration Acid-base neutralizationSimple, inexpensive, accurate for salt forms.[29][30][31]Less specific than chromatographic methods; may be affected by acidic or basic impurities.
HPLC-UV Chromatographic separation and UV detectionHigh specificity, can simultaneously determine purity and assay.Requires a reference standard of the analyte, may require derivatization if no chromophore is present.[13]
qNMR Nuclear magnetic resonancePrimary method, does not require a specific reference standard of the analyte, highly specific.[11][27]Higher equipment cost, requires careful experimental setup for accuracy.

Physicochemical Properties

Appearance

A simple but important test. The material should be described in terms of its physical form (e.g., crystalline powder) and color (e.g., white to off-white).

Melting Point

Principle: The melting point is a useful indicator of purity. Pure crystalline compounds typically have a sharp melting range.[32] The presence of impurities usually depresses the melting point and broadens the range.

Experimental Protocol:

  • Sample Preparation: Pack a small amount of the dry sample into a capillary tube.

  • Measurement: Place the capillary in a calibrated melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Water Content (Karl Fischer Titration)

Principle: Karl Fischer titration is a highly specific method for the determination of water content in a sample.[33][34][35] It is based on a stoichiometric reaction of water with iodine and sulfur dioxide.[34] Either volumetric or coulometric Karl Fischer titration can be used, depending on the expected water content.[35]

Experimental Workflow for Quality Control Testing:

G cluster_purity Purity Analysis Start Sample Received ID Identification (FTIR, NMR) Start->ID Purity Purity Tests ID->Purity Fail Investigation & Rejection ID->Fail Fails Assay Assay (Titration or qNMR) Purity->Assay Purity->Fail Fails PhysChem Physicochemical (Appearance, MP, Water) Assay->PhysChem Assay->Fail Fails Release Material Release PhysChem->Release All Tests Pass PhysChem->Fail Fails Organic Organic Impurities (HPLC) Elemental Elemental Impurities (ICP-MS) Residual Residual Solvents (HS-GC)

Caption: General QC Testing Workflow.

References

  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • European Medicines Agency. (n.d.). ICH Q3D Elemental impurities - Scientific guideline. [Link]

  • Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]

  • FILAB. (n.d.). ICH Q3D: Elemental impurity analysis. [Link]

  • Technology Networks. (n.d.). Analysis of ICH Q3D Guideline for Elemental Impurities in Drug Products Using ICP-MS. [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2006). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 837-846.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • GMP Insiders. (n.d.). Karl Fischer Titration: The Gold Standard For Water Content Analysis. [Link]

  • QbD Group. (2024, May 1). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). [Link]

  • Scribd. (n.d.). Assaying Halide Salts: New Methods Explained. [Link]

  • ResearchGate. (2025, August 9). The Karl Fischer Titration of Water. [Link]

  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]

  • ResearchGate. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. [Link]

  • Pharmaceutical Technology. (2020, September 2). Determining Water Content with a Novel Karl Fischer Titration Approach. [Link]

  • LCGC International. (n.d.). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. [Link]

  • SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. [Link]

  • Royal Society of Chemistry. (2013). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined di- and tri-substituted piperidines. [Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Biosynce. (2025, July 7). What are the detection methods for piperidine?. [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (2025, August 6). 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. [Link]

  • Separation Science. (n.d.). Headspace GC method for residual solvents analysis in pharmaceutical products. [Link]

  • Agilent. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]

  • Alternative Therapies in Health and Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Reddit. (2023, June 12). How to detect a HCl salt in organic compounds. [Link]

  • RSC Education. (n.d.). Titrating sodium hydroxide with hydrochloric acid. [Link]

  • SciELO. (n.d.). Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • SpectraBase. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride - Optional[FTIR] - Spectrum. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

  • ResearchGate. (2025, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • Vedantu. (n.d.). Titration of Hydrochloric Acid with Standard Sodium Carbonate: Procedure & Tips. [Link]

  • BYJU'S. (n.d.). Titration of Hydrochloric Acid against Standard Sodium Carbonate. [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. [Link]

  • Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]

Sources

Technical Guide: Chromatographic Enantioseparation of Piperidine Derivatives

[1][2]

Content Type: Comparative Technical Guide Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists Status: Validated Methods & Protocols[1][2]

Executive Summary: The "Basic" Challenge

The piperidine ring is a pharmacophore ubiquitous in therapeutics, from CNS stimulants like Methylphenidate (Ritalin) to anesthetics like Ropivacaine . However, its secondary amine structure presents a distinct chromatographic challenge: severe peak tailing due to silanol interactions and low UV absorbance in non-aromatic derivatives.

This guide objectively compares the three dominant separation strategies: Polysaccharide-based HPLC , Supercritical Fluid Chromatography (SFC) , and Derivatization-based HPLC .[1] Unlike generic guides, we focus on the specific causality of separation mechanisms for the piperidine scaffold.

Strategic Decision Matrix

Before method development, categorize your analyte using this logic flow:

DecisionMatrixStartStart: Piperidine AnalyteUVCheckHas UV Chromophore?Start->UVCheckVolatilityVolatile/Thermally Stable?UVCheck->VolatilityNoScaleThroughput Requirement?UVCheck->ScaleYesMethod_DerivMethod C: Derivatization + HPLC(Benzoyl/PTSC)Volatility->Method_DerivNoMethod_GCChiral GC(Niche Applications)Volatility->Method_GCYesMethod_SFCMethod B: Chiral SFC(High Throughput/Green)Scale->Method_SFCHigh (>100 samples/day)Method_HPLCMethod A: Polysaccharide HPLC(The Gold Standard)Scale->Method_HPLCStandard R&D

Figure 1: Method Selection Decision Tree for Piperidine Enantiomers.

Method A: Polysaccharide-Based HPLC (The Gold Standard)

Best For: R&D, QC, and compounds with aromatic substituents (e.g., 2-benzylpiperidine).[1][2]

Mechanism of Action

The separation relies on the "Three-Point Interaction" model within the chiral grooves of Amylose or Cellulose carbamates. For piperidines, the critical interactions are:

  • H-Bonding: Between the piperidine amine (donor) and the carbamate C=O (acceptor) on the stationary phase.

  • Steric Inclusion: The piperidine ring fits into the chiral cavity.

  • Dipole-Dipole: Interaction with the carbamate linkage.

Comparative Performance: Immobilized (IA/IB) vs. Coated (AD/OD)

Modern method development favors immobilized phases (Chiralpak IA/IB) over coated phases (AD/OD) due to solvent robustness.[1]

Case Study: Piperidine-2,6-dione Analogues Data derived from comparative elution studies [1].

ParameterChiralpak IA (Amylose)Chiralpak IB (Cellulose)Interpretation
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose helicity often provides better inclusion for bulky piperidines.[1][3]
Resolution (

)
1.00 – 5.33 0.33 – 0.67IA is significantly superior for dione-derivatives.[3][4]
Mobile Phase MTBE/THF (90:10)MTBE/THF (90:[1][3]10)Immobilized phases allow use of THF/DCM, which can reverse elution order or enhance solubility.
Critical Protocol: The "Basic" Additive Rule

Failure Mode: Without additives, piperidines interact with residual silanols on the silica support, causing tailing factors (

Solution:0.1% Diethylamine (DEA)0.1% Isopropylamine

Method B: Chiral SFC (The Modern Alternative)

Best For: High-throughput screening, preparative scale, and highly basic piperidines.[1]

Why SFC for Piperidines?

Supercritical

  • Diffusivity: High diffusivity of

    
     reduces mass transfer resistance, sharpening peaks for basic amines.
    
  • Solvation: The "clustering" of methanol around the piperidine analyte in SFC enhances specific chiral recognition compared to the bulk solvent dynamics of HPLC [2].

Comparative Data: Methoxphenidine (MXP) Separation Comparison of HPLC vs. SFC performance for piperidine-based dissociative anesthetics [3].

MetricNormal Phase HPLCChiral SFCAdvantage
Column Chiralpak AD-HChiralpak AD-HSame stationary phase allows direct comparison.[1]
Mobile Phase Hexane/IPA (90:[1]10) + 0.1% DEA

/MeOH (85:[1]15) + 0.1% DEA
SFC uses cheaper, greener solvents.[1]
Retention Time 12 - 15 min3 - 5 min SFC is 3-4x faster.[1]
Peak Shape Broad (

)
Sharp (

)
SFC suppresses ionization effects better.
Elution Order Enantiomer A

B
Enantiomer B

A
Warning: EEO (Enantiomer Elution Order) often reverses between HPLC and SFC.

Method C: Indirect Separation (Derivatization)[3][7]

Best For: 3-aminopiperidine, 3-hydroxypiperidine, and analytes lacking UV chromophores.[1]

The Protocol

Piperidine itself has negligible UV absorbance. Derivatization adds a chromophore (phenyl ring) and an additional interaction site (amide bond) to enhance chiral recognition.

Workflow:

  • Reagent: Benzoyl Chloride or p-Toluenesulfonyl Chloride (PTSC).

  • Reaction: Mix analyte with reagent in DCM + Triethylamine (base catalyst) at

    
     for 30 mins.
    
  • Quench: Add water, extract organic layer.

  • Analyze: The resulting benzamide is now UV-active (254 nm) and has a rigid structure ideal for Chiralpak IA or Chiral-AGP (Protein-based) columns [4].

Validated Experimental Protocol: Universal Screening

This protocol is designed to be a self-validating starting point for any unknown piperidine derivative.

Step 1: System Suitability
  • Column: Chiralpak IA-3 (3

    
    , 4.6 x 150 mm).[1] Reason: Immobilized amylose offers the broadest hit rate.
    
  • Temperature: 25°C.

  • Flow Rate: 1.0 mL/min.[5][2][3][4]

Step 2: Mobile Phase Screening (Gradient)

Do not start isocratic. Run a "polarity gradient" to find the elution window.

  • Solvent A: n-Hexane + 0.1% DEA.

  • Solvent B: Ethanol + 0.1% DEA.

  • Gradient: 5% B to 50% B over 20 minutes.

Step 3: Optimization Logic
  • If

    
    :  Switch Modifier from Ethanol to Isopropanol (IPA) . IPA is bulkier and often improves selectivity by altering the solvation shell.
    
  • If Tailing Persists: Increase DEA to 0.2% or switch to Polar Organic Mode (100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid). Note: Only possible on Immobilized columns (IA, IB, IC).[1]

Mechanism Visualization

Understanding the molecular interaction is key to troubleshooting.

Interactioncluster_CSPChiral Stationary Phase (Amylose Carbamate)cluster_PiperidinePiperidine AnalyteNH_CSPNH (Donor)NH_PipPiperidine NHNH_CSP->NH_PipRepulsion (if not optimized)CO_CSPC=O (Acceptor)PhenylPhenyl Ring (Pi-Pi)NH_Pip->CO_CSPH-Bond (Primary)SubstituentR-GroupSubstituent->PhenylSteric/Pi Interaction

Figure 2: Interaction mechanism. The primary driver is the H-bond between the piperidine amine and the CSP carbonyl. Note: DEA additive competes for non-specific sites, ensuring the specific H-bond dominates.[1]

References

  • Comparison of Chiralpak IA and IB for Piperidine-2,6-diones: Comparison of immobilized polysaccharide CSPs showing IA superiority for specific piperidine analogues.

  • SFC vs. HPLC Mobile Phase Physics: Investigation into how CO2/Alcohol mixtures enhance HB-donor interactions in SFC compared to NPLC.

  • SFC vs. HPLC for Methoxphenidine (Piperidine Derivative): Experimental data demonstrating elution order reversal and speed advantages of SFC.

  • Derivatization Strategies for Aminopiperidines: Protocols for benzoyl chloride derivatization to enable UV detection and separation on AGP columns.

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-[2-(Allyloxy)ethoxy]piperidine Hydrochloride

[1]

Part 1: Executive Safety Directive

WARNING: Specific toxicological data for 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride is limited.[1] As a Senior Application Scientist, I mandate a Structure-Activity Relationship (SAR) safety approach. We must treat this compound based on the cumulative hazards of its functional groups: the piperidine core (corrosive/toxic), the allyl ether tail (reactive/peroxide potential), and the hydrochloride salt form (acidic dust).

Core Safety Axiom: Treat this substance as a Corrosive Solid and a Potentially Toxic Inhalation Hazard . Do not underestimate the hydrochloride salt; it generates acidic mist upon contact with mucosal membranes.

Part 2: Risk Assessment & Chemical Profile[1]

To select the correct PPE, we must first understand the enemy. This molecule presents a "Triad of Hazard" that dictates our protocols.

Functional GroupHazard CharacteristicOperational Implication
Piperidine Core Secondary Amine / BaseCorrosive/Irritant. High risk of severe eye damage and skin burns.[1][2] Potential sensitizer.
Allyl Ether Linkage Oxygen-Bridge / AlkenePeroxide Former. Although the HCl salt stabilizes the amine, the ether oxygen is susceptible to autoxidation.[1] Reactivity: The allyl group allows for polymerization if initiated.
Hydrochloride Salt Ionic SolidHygroscopic Dust. Readily absorbs moisture from air, becoming sticky and corrosive. Inhalation of dust causes immediate respiratory tract burning.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable. Standard "lab coat and glasses" are insufficient for handling significant quantities (>100 mg) of this functionalized piperidine salt.

PPE Selection Table[1]
Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 (Minimum) or P100 (Recommended) The HCl salt forms fine, electrostatic dust.[1] A simple surgical mask offers zero protection against acidic particulate inhalation.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are inadequate. Piperidine salts are deliquescent; dust can dissolve in eye moisture to form a concentrated acidic solution, causing corneal opacity.
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or NeopreneBreakthrough Time: Unknown for this specific analog.[1] Double gloving creates a fail-safe.[1] Discard outer glove immediately upon splash.
Body Tyvek® Lab Coat (Closed Front)Cotton coats absorb hygroscopic salts, holding the corrosive against the skin. Tyvek repels particulates.
Glove Compatibility Note

While specific permeation data for 3-[2-(Allyloxy)ethoxy]piperidine is unavailable, data for the parent Piperidine suggests rapid permeation through thin latex.[1] Nitrile is the industry standard for short-term contact, but Laminated Film (Silver Shield) is required for spill cleanup.[1]

Part 4: Operational Protocols

Storage & Stability (The "Dry Chain")

This compound is likely hygroscopic . Moisture ingress degrades the physical form and can initiate hydrolysis or hydrolysis-related degradation.[1]

  • Container: Amber glass with a Teflon-lined cap.[1]

  • Environment: Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Peroxide Check: Although HCl salts are generally stable, the allyl ether moiety warrants an annual peroxide test if stored for >12 months.

Weighing & Transfer Workflow

Goal: Eliminate dust generation.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat. HCl salts are prone to static charge, causing "jumping" of particles.

  • Draft Shield: Perform all weighing inside a Chemical Fume Hood . Do not weigh on an open bench.

  • The "Wet Transfer" Method: Instead of scraping dry powder into your reaction vessel, dissolve the weighed solid in your reaction solvent (e.g., DCM, Methanol) inside the weighing boat (if volume permits) or a small intermediate vial, then transfer the liquid. This eliminates the risk of airborne dust during the transfer step.

Reaction Setup
  • Venting: When neutralizing this salt (free-basing) with a base (e.g., NaHCO3, TEA), significant CO2 or heat may be generated.[1] Ensure the vessel is vented.[3][4]

  • Incompatibility: Avoid strong oxidizers (reaction with allyl group) and strong Lewis acids (complexation).

Part 5: Visualization of Safety Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring a self-validating safety loop.

SafetyProtocolStartStart: Handling RequestRiskAssessRisk Assessment(Piperidine + Allyl Ether + HCl)Start->RiskAssessPPE_CheckPPE Verification(Goggles + P100 + Dbl Nitrile)RiskAssess->PPE_CheckHandlingHandling in Fume HoodPPE_Check->HandlingDecision_StatePhysical State?Handling->Decision_StateSolid_OpsSolid Handling:Use Anti-Static GunAvoid Metal SpatulasDecision_State->Solid_OpsPowderLiquid_OpsSolution Handling:Watch for EmulsionsVent CO2 if neutralizingDecision_State->Liquid_OpsDissolvedDisposalDisposal:High-Temp IncinerationSolid_Ops->DisposalLiquid_Ops->Disposal

Caption: Operational workflow emphasizing the critical divergence between solid (dust hazard) and liquid (reactivity hazard) handling states.

Part 6: Emergency Response & Disposal[1][5]

Spill Response (Dry Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don a full-face respirator if the spill is >5g and outside a hood.

  • Containment: Do NOT sweep. Sweeping generates dust.

  • Cleanup: Cover the spill with a wet paper towel (dampened with water or PEG-400) to dissolve/trap the powder. Scoop the damp mass into a waste container.

  • Neutralization: Wipe the surface with a dilute (5%) Sodium Bicarbonate solution to neutralize residual acidity, followed by water.

Disposal Logistics
  • Waste Stream: Organic Amine Salts.

  • Method: High-Temperature Incineration .[1]

  • Prohibition: Do NOT dispose of down the drain. Piperidine derivatives are toxic to aquatic life (Category 3 Acute Aquatic Toxicity).[4]

  • Labeling: Clearly label waste as "Corrosive, Toxic, Organic Salt."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53409515, 3-[2-(Allyloxy)ethyl]piperidine hydrochloride. Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.